molecular formula C11H13NO4 B1421243 Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate CAS No. 1171919-91-7

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Cat. No.: B1421243
CAS No.: 1171919-91-7
M. Wt: 223.22 g/mol
InChI Key: OTNZBEPTBKZVIJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (E)-3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNZBEPTBKZVIJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=CC(=C1)/C=C/C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. While detailed experimental data for this specific molecule remains largely within proprietary databases, this document consolidates available information and provides expert insights into its core properties, plausible synthetic routes, and potential applications. By examining established chemical principles and the biological activities of structurally related analogues, this guide serves as an essential resource for stimulating further investigation and application of this promising chemical entity.

Introduction and Strategic Importance

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (CAS Number: 1171919-91-7) belongs to the class of substituted pyridinyl acrylates. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in a variety of biological interactions. The acrylate moiety, a versatile functional group, opens avenues for polymerization and Michael additions, making it a valuable synthon in organic chemistry. The strategic combination of a dimethoxy-substituted pyridine core with a methyl acrylate functional group suggests a molecule with potential for nuanced biological activity and utility as a building block in the synthesis of more complex molecular architectures. The methoxy groups can modulate the electronic properties of the pyridine ring and influence metabolic stability, making this compound a particularly interesting candidate for structure-activity relationship (SAR) studies in drug development programs.

Physicochemical and Structural Properties

While a comprehensive, publicly available dataset of the physicochemical properties of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is limited, key identifiers and fundamental properties have been established.

PropertyValueSource(s)
CAS Number 1171919-91-7[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Appearance Solid (predicted)General knowledge
Storage Recommended at -20°C for long-term stability[2]
Structural Elucidation:

The chemical structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is defined by a pyridine ring substituted with two methoxy groups at the 5 and 6 positions and a methyl acrylate group at the 3 position.

Caption: Chemical structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Probable Synthetic Methodologies

The synthesis of aryl and heteroaryl acrylates is well-documented in chemical literature. Based on established methods for analogous compounds, two primary synthetic routes are proposed for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate: the Heck reaction and the Wittig reaction.

Heck Reaction Approach

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene[3][4]. For the synthesis of the target molecule, this would involve the coupling of a 3-halo-5,6-dimethoxypyridine with methyl acrylate.

Proposed Reaction Scheme:

G reactant1 3-Halo-5,6-dimethoxypyridine catalyst Pd Catalyst Base reactant1->catalyst reactant2 Methyl Acrylate reactant2->catalyst product Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate catalyst->product

Caption: Heck reaction pathway for synthesis.

Experimental Rationale and Protocol Outline:

  • Precursor Synthesis: The synthesis would commence with the preparation of a suitable precursor, such as 3-bromo-5,6-dimethoxypyridine or 3-iodo-5,6-dimethoxypyridine. This can be achieved through standard halogenation protocols for electron-rich pyridine systems.

  • Reaction Setup: In a typical setup, the 3-halo-5,6-dimethoxypyridine and an excess of methyl acrylate would be dissolved in an appropriate solvent like DMF, acetonitrile, or toluene.

  • Catalyst System: A palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), would be introduced along with a phosphine ligand (e.g., triphenylphosphine) and a base (e.g., triethylamine or potassium carbonate)[5][6]. The base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.

  • Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120°C until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove the catalyst, and partitioned between an organic solvent and water. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography on silica gel to yield the desired Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Wittig Reaction Approach

The Wittig reaction is another cornerstone of C-C double bond formation, reacting a phosphorus ylide with an aldehyde or ketone[7][8][9][10]. This approach would involve the reaction of 5,6-dimethoxy-3-pyridinecarboxaldehyde with a phosphorus ylide derived from a methyl haloacetate.

Proposed Reaction Scheme:

G reactant1 5,6-Dimethoxy-3-pyridinecarboxaldehyde product Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate reactant1->product reactant2 Phosphorus Ylide reactant2->product base Strong Base base->reactant2 phosphonium_salt Methyl (triphenylphosphoranylidene)acetate phosphonium_salt->base Deprotonation

Caption: Wittig reaction pathway for synthesis.

Experimental Rationale and Protocol Outline:

  • Precursor Synthesis: The key starting material for this route is 5,6-dimethoxy-3-pyridinecarboxaldehyde. This aldehyde can be prepared from the corresponding hydroxymethylpyridine via oxidation or through formylation of the pyridine ring.

  • Ylide Formation: The Wittig reagent, typically methyl (triphenylphosphoranylidene)acetate, is prepared by reacting triphenylphosphine with methyl bromoacetate to form the corresponding phosphonium salt, followed by deprotonation with a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent such as THF or diethyl ether[5].

  • Reaction with Aldehyde: The freshly prepared ylide solution is then treated with 5,6-dimethoxy-3-pyridinecarboxaldehyde at a low temperature (e.g., -78°C to 0°C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched, typically with water or a saturated ammonium chloride solution. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product, which will contain triphenylphosphine oxide as a byproduct, is then purified by column chromatography to isolate Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. The use of a stabilized ylide generally favors the formation of the (E)-isomer[8].

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is not yet published, the structural motifs present in the molecule suggest several promising avenues for research and development.

Analogs in Medicinal Chemistry
  • Anticancer and Antimicrobial Agents: Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects[1]. The substitution pattern on the pyridine ring can significantly influence this activity.

  • Enzyme Inhibition: The acrylate moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in enzyme active sites. This makes it a candidate for screening as an irreversible inhibitor of various enzymes.

  • Herbicidal and Fungicidal Activity: Substituted cyanoacrylates and acrylates containing heterocyclic rings have been extensively studied for their herbicidal and fungicidal properties. The dimethoxypyridine scaffold could impart novel selectivity and potency in this area.

Polymer and Materials Science

The acrylate functional group allows for the use of this molecule as a monomer in polymerization reactions. This could lead to the development of novel polymers with unique optical or electronic properties conferred by the dimethoxypyridine moiety. Such materials could find applications in coatings, films, and specialized optical devices.

Conclusion and Future Outlook

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate represents a chemical entity with considerable untapped potential. Its synthesis is achievable through well-established and robust chemical transformations like the Heck and Wittig reactions. The presence of a biologically relevant dimethoxypyridine scaffold coupled with a reactive acrylate group makes it a prime candidate for exploration in drug discovery programs targeting a range of therapeutic areas. Further research into the biological evaluation of this compound and its derivatives is highly encouraged. Moreover, its utility as a monomer in materials science presents an additional exciting avenue for investigation. This technical guide serves as a foundational document to inspire and inform future research endeavors focused on this promising molecule.

References

  • Chavan, P. M., & Shaikh, S. S. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), 1-10.
  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(5), 2135.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Sadawarte, G. P., Rajput, J. D., Kale, A. D., Phase, R. P., & Jagrut, V. B. (2024). Synthesis, Characterization, and Biological Activities of Substituted Pyridine-Based Azomethine Scaffolds. European Journal of Chemistry, 15, 226-231.
  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514.
  • Barut, B., Baş, H., & Biyiklioğlu, Z. (2021). Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects. Journal of Biomolecular Structure and Dynamics, 40(13), 5849-5858.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Retrieved from [Link]

  • PubMed. (2015). Aerobic palladium(II)-catalyzed dehydrogenative heck reaction in the synthesis of pyrenyl fluorophores. a photophysical study of β-pyrenyl acrylates in solution and in the solid state. The Journal of Organic Chemistry, 80(6), 3124-3134.
  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Design, Development and Therapy, 15, 4289–4338.

Sources

An In-Depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the compound's structural and physicochemical properties, outlines a proposed, robust synthesis protocol based on established palladium-catalyzed cross-coupling reactions, and discusses potential avenues for its application in research and drug development. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the synthesis and potential utility of this molecule.

Introduction and Molecular Structure

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a substituted pyridinyl acrylate. The core structure consists of a pyridine ring, which is a common motif in pharmacologically active compounds, substituted with two methoxy groups and an acrylate moiety. The presence of the electron-rich dimethoxypyridine ring coupled with the Michael acceptor capabilities of the acrylate group suggests a potential for diverse chemical reactivity and biological activity.

The chemical structure is confirmed by its IUPAC name and can be represented by the SMILES string: COC(=O)\C=C\c1cnc(OC)c(OC)c1[1].

Chemical Structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate:

Caption: 2D structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Physicochemical and Safety Data

A summary of the known physicochemical properties of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is provided below. It is important to note that while basic molecular information is available, detailed experimental data such as melting point and spectroscopic characteristics are not widely published.

PropertyValueSource
Molecular Formula C11H13NO4[2]
Molecular Weight 223.23 g/mol [2]
CAS Number 1171919-91-7[2]
Appearance Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Storage Temperature -20°C[2]

Safety Information:

  • Storage Class: 11 - Combustible Solids[1]

  • WGK: WGK 3 (highly hazardous to water)[1]

  • Flash Point: Not applicable[1]

Researchers should handle this compound in accordance with standard laboratory safety procedures for combustible solids and substances with potential aquatic toxicity.

Proposed Synthesis Protocol: Heck Cross-Coupling Reaction

Rationale for the Proposed Heck Reaction

The Heck reaction is selected for its high functional group tolerance, stereoselectivity (typically favoring the trans or E-alkene), and well-established mechanisms.[3][5] The starting materials, a halogenated 5,6-dimethoxypyridine (e.g., 3-bromo-5,6-dimethoxypyridine) and methyl acrylate, are either commercially available or can be synthesized through standard procedures. The palladium catalyst, often in the form of Pd(OAc)2 with a phosphine ligand, is a reliable system for this type of transformation.

Detailed Step-by-Step Methodology

This protocol is a proposed method and should be optimized for scale and purity requirements.

Materials:

  • 3-Bromo-5,6-dimethoxypyridine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N) or another suitable base (e.g., K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5,6-dimethoxypyridine (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and triphenylphosphine (0.04-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture until all solids are dissolved. Add methyl acrylate (1.2-1.5 eq) and triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Visualized Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Workup & Purification Reactant1 3-Bromo-5,6-dimethoxypyridine Setup Combine in Schlenk Flask under Argon Reactant1->Setup Reactant2 Methyl Acrylate Reactant2->Setup Catalyst Pd(OAc)2 / PPh3 Catalyst->Setup Base Triethylamine Base->Setup Reaction Heat in DMF (80-100 °C) Setup->Reaction Add Solvents & Reagents Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup Cool to RT Purify Column Chromatography Workup->Purify Concentrate Product Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Purify->Product Isolate Pure Product

Caption: Proposed Heck reaction workflow for synthesis.

Potential Applications and Future Outlook

While specific biological activities of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate have not been reported, the structural motifs present in the molecule suggest several promising areas for investigation.

  • Drug Discovery and Medicinal Chemistry: Pyridine and its derivatives are prevalent in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. Acrylate moieties are known Michael acceptors and can form covalent bonds with nucleophilic residues (such as cysteine) in proteins, a mechanism utilized in some targeted therapies. The combination of these two functionalities in a single molecule makes it a candidate for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation. The dimethoxy substitutions can also influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability.

  • Materials Science: Acrylate derivatives are fundamental monomers in polymer chemistry.[6] Functionalized acrylates can be polymerized or copolymerized to create materials with tailored properties. For example, pyridine-containing polymers have applications as hydrogels, coatings, and materials with specific metal-coordinating properties.[7] The subject compound could be explored as a monomer for creating novel polymers with unique optical or electronic properties.

  • Agrochemical Research: Similar structures containing a pyridine ring and an acrylate group, such as some strobilurin fungicides, have demonstrated potent biological activity in agricultural applications.[8] This suggests that Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate could be investigated for potential herbicidal, insecticidal, or fungicidal properties.

Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive characterization of its physicochemical properties. Subsequent screening in a variety of biological assays would be a logical next step to uncover its potential as a lead compound in drug discovery or as a functional monomer in materials science.

Conclusion

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate represents a molecule with significant, yet underexplored, potential. This guide provides a foundational understanding of its structure and a practical, proposed pathway for its synthesis via the Heck reaction. By presenting a clear rationale and a detailed experimental outline, we aim to empower researchers to further investigate this compound and unlock its potential applications in diverse scientific fields. The synthesis of this and similar heterocyclic acrylates will undoubtedly contribute to the expanding toolbox of medicinal chemists and material scientists.

References

  • Chen, J., et al. (2018). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 23(10), 2469.
  • ResearchGate. (2015). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • MDPI. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate.
  • PubMed. (2013). Poly(meth)acrylate-based coatings. Retrieved from [Link]

  • NIH. (2021). Methacryloyl-GlcNAc Derivatives Copolymerized with Dimethacrylamide as a Novel Antibacterial and Biocompatible Coating. Retrieved from [Link]

  • NIH. (2012). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • ResearchGate. (2017). Figure S4. 1 H NMR spectrum of methyl.... Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and Biological Activity of Photopolymerizable Derivatives of Glyphosate. Retrieved from [Link]

  • NIH. (2021). Synthesis and Biological Activity of Acrylate Copolymers Containing 3-Oxo-N-allyl-1,2-benzisothiazole-3(2H)-carboxamide Monomer as a Marine Antifouling Coating. Retrieved from [Link]

  • MDPI. (2021). 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological Activity of Acrylate Copolymers Containing 3-Oxo-N-allyl-1,2-benzisothiazole-3(2 H)-carboxamide Monomer as a Marine Antifouling Coating. Retrieved from [Link]

  • MDPI. (2025). 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Mechanistic Insight in Drug Discovery

In the landscape of modern drug discovery and development, the identification of a novel bioactive compound is merely the initial step of a long and intricate journey. True progress lies in the deep and thorough understanding of its mechanism of action (MoA). A clear MoA is the bedrock upon which a successful therapeutic candidate is built, informing everything from lead optimization and preclinical safety assessments to the design of robust clinical trials. This guide is intended for researchers, scientists, and drug development professionals who are tasked with unraveling the complex biological interactions of novel chemical entities. We will use Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (MDPA) as a case study to illustrate a logical, evidence-based approach to MoA elucidation. This document is not a rigid protocol but rather a strategic framework, designed to be adapted and tailored to the specific properties of the compound under investigation.

Introduction to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (MDPA): A Compound of Bimodal Potential

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a small molecule characterized by two key structural features: a dimethoxypyridine ring and a methyl acrylate moiety. The pyridine scaffold is a well-established pharmacophore found in a plethora of FDA-approved drugs, contributing to a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3][4] The electronic properties and hydrogen bonding capacity of the pyridine nitrogen, along with the influence of its substituents, are crucial for target recognition and binding. The dimethoxy groups on the pyridine ring can further modulate the compound's solubility, metabolic stability, and interaction with specific biological targets.[5][6]

The methyl acrylate portion of the molecule introduces a reactive electrophilic center. Acrylates are known Michael acceptors, capable of undergoing covalent bond formation with nucleophilic residues in proteins, such as the thiol group of cysteine.[7] This reactivity can be a double-edged sword, potentially leading to off-target toxicity, but it also opens the door for the rational design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.

Given this bimodal structure, we hypothesize that MDPA may function as a targeted covalent inhibitor . In this model, the dimethoxypyridine moiety would be responsible for the initial, non-covalent recognition and binding to a specific protein target, thereby positioning the acrylate group for a subsequent, irreversible covalent reaction with a nearby nucleophilic amino acid residue.

A Phased, Multi-pronged Strategy for MoA Elucidation

The journey to confirming a hypothesized MoA is a systematic process of elimination and evidence accumulation. The following sections outline a comprehensive experimental strategy to investigate the potential targeted covalent inhibitory action of MDPA.

Phase I: Unveiling the Phenotypic Footprint

Before delving into specific molecular targets, it is essential to understand the broad biological impact of MDPA. This initial phase involves phenotypic screening to identify the compound's primary cellular or physiological effects.

Experimental Protocol: Broad-Based Phenotypic Screening

  • Cell Viability Assays:

    • Utilize a diverse panel of human cancer cell lines (e.g., representing different tissue origins like breast, lung, colon, and hematological malignancies) to assess the antiproliferative activity of MDPA.

    • Employ a standard colorimetric assay, such as the MTT or resazurin-based assays, to determine the half-maximal inhibitory concentration (IC50) after a 72-hour incubation period.

    • Simultaneously, test the compound against a non-cancerous cell line (e.g., human dermal fibroblasts) to assess for general cytotoxicity and to calculate a preliminary therapeutic index.

  • Antimicrobial Assays:

    • Screen MDPA against a panel of clinically relevant bacterial and fungal pathogens, including both Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and yeast (e.g., Candida albicans).

    • Determine the minimum inhibitory concentration (MIC) using broth microdilution methods according to CLSI guidelines.

  • Anti-inflammatory Assays:

    • Use a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

    • Measure the effect of MDPA on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

The results of this phase will guide the direction of subsequent, more focused investigations. For the remainder of this guide, we will proceed with the hypothetical scenario that MDPA exhibits potent and selective anticancer activity.

Phase II: The Hunt for the Molecular Target

Assuming MDPA demonstrates significant antiproliferative effects, the next critical step is to identify its direct molecular target(s). Given the hypothesized covalent mechanism, chemical proteomics approaches are particularly well-suited for this task.

Experimental Protocol: Target Identification via Activity-Based Protein Profiling (ABPP)

  • Synthesis of an Alkyne-Tagged MDPA Probe:

    • Synthesize a derivative of MDPA that incorporates a terminal alkyne tag. This tag should be placed on a part of the molecule that is not expected to be critical for target binding, for instance, by replacing one of the methoxy groups with a propargyloxy group. The alkyne tag will enable subsequent visualization and enrichment of target proteins via click chemistry.

  • Cell Lysate Labeling:

    • Treat lysates from the most sensitive cancer cell line with the alkyne-tagged MDPA probe for a defined period.

    • Include a competition experiment where the lysate is pre-incubated with an excess of the untagged, parent MDPA before adding the probe. A reduction in labeling in the competition sample indicates specific binding.

  • Click Chemistry and Visualization:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag, such as a fluorescent dye (e.g., rhodamine-azide) or biotin-azide, to the alkyne-tagged probe that is now covalently bound to its target protein(s).

    • Visualize the labeled proteins by in-gel fluorescence scanning. Specific targets should appear as fluorescent bands that are diminished in the competition lane.

  • Enrichment and Identification by Mass Spectrometry:

    • For the biotin-tagged samples, enrich the labeled proteins using streptavidin-coated beads.

    • Elute the captured proteins, digest them into peptides (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The output of this experiment will be a list of candidate protein targets that are covalently modified by MDPA in a competitive manner.

Diagram of the Targeted Covalent Inhibition Hypothesis

Targeted Covalent Inhibition cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Bond Formation MDPA MDPA Dimethoxypyridine Methyl Acrylate Target_Protein Target Protein Binding Pocket Nucleophilic Residue (Cys) MDPA->Target_Protein Reversible Binding Covalent_Complex Covalent MDPA-Protein Complex Irreversibly Inhibited Target_Protein->Covalent_Complex Irreversible Reaction

Caption: Hypothesized two-step mechanism of MDPA action.

Phase III: Validating the Target and Characterizing the Interaction

The identification of candidate targets is a significant milestone, but it must be followed by rigorous validation to establish a causal link between target engagement and the observed phenotype.

Experimental Protocol: Target Validation and Biochemical Characterization

  • Genetic Target Validation:

    • Use siRNA or CRISPR/Cas9 to knock down the expression of the top candidate target protein in the sensitive cancer cell line.

    • If the knockdown cells become resistant to MDPA treatment, it strongly suggests that this protein is the relevant target.

  • Development of a Non-Reactive Control Compound:

    • Synthesize an analog of MDPA where the reactive acrylate double bond is reduced to a single bond (i.e., methyl 3-(5,6-dimethoxypyridin-3-yl)propanoate).

    • This non-reactive analog should be tested in the cell viability assay. A significant loss of potency compared to MDPA would support a covalent mechanism of action.

  • In Vitro Enzyme/Binding Assays:

    • If the target is an enzyme, express and purify the protein.

    • Perform an enzyme inhibition assay to determine the IC50 of MDPA against the purified target. A time-dependent inhibition profile would be consistent with covalent modification.

    • Use biophysical techniques like Surface Plasmon Resonance (SPR) to measure the binding kinetics of both MDPA and its non-reactive analog to the target protein.

  • Mapping the Covalent Modification Site:

    • Incubate the purified target protein with MDPA.

    • Digest the protein and analyze the resulting peptides by LC-MS/MS.

    • Identify the peptide that has been modified by MDPA and pinpoint the exact amino acid residue (e.g., cysteine) that has formed the covalent bond.

Diagram of the Experimental Workflow for MoA Elucidation

MoA Workflow Phenotypic_Screening Phase I: Phenotypic Screening (e.g., Anticancer Activity) Target_ID Phase II: Target Identification (Activity-Based Protein Profiling) Phenotypic_Screening->Target_ID Target_Validation Phase III: Target Validation (siRNA/CRISPR, Non-reactive Analog) Target_ID->Target_Validation Biochemical_Assays Biochemical Characterization (Enzyme Assays, SPR) Target_Validation->Biochemical_Assays Site_Mapping Covalent Site Mapping (LC-MS/MS) Biochemical_Assays->Site_Mapping MoA_Confirmed Mechanism of Action Confirmed Site_Mapping->MoA_Confirmed

Caption: A streamlined workflow for MDPA's MoA determination.

Data Presentation and Interpretation

Throughout the MoA elucidation process, it is crucial to present quantitative data in a clear and comparative manner.

Table 1: Summary of Proposed Experiments and Expected Outcomes

Phase Experiment Key Metric(s) Expected Outcome for a Targeted Covalent Inhibitor
I Phenotypic ScreeningIC50 / MICPotent and selective activity in a specific disease model (e.g., a subset of cancer cell lines).
II Activity-Based Protein ProfilingCompetitive Protein LabelingIdentification of one or more specific proteins that are covalently labeled by an MDPA probe.
III siRNA/CRISPR KnockdownFold-shift in MDPA IC50Knockdown of the target protein confers resistance to MDPA.
III Non-reactive Analog TestingIC50The non-reactive analog is significantly less potent than MDPA.
III Enzyme Inhibition AssayTime-dependent IC50Inhibition of the target enzyme increases with pre-incubation time.
III Mass Spectrometry Site MappingMass shift of a specific peptideIdentification of a specific cysteine (or other nucleophilic) residue covalently modified by MDPA.

Conclusion: From Hypothesis to Confirmed Mechanism

The framework presented in this guide provides a robust and logical pathway for elucidating the mechanism of action of a novel compound like Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. By systematically progressing from broad phenotypic observations to precise molecular interactions, researchers can build a compelling, evidence-based narrative of how a compound exerts its biological effects. This deep mechanistic understanding is not an academic exercise; it is a fundamental prerequisite for the successful translation of a promising molecule from the laboratory to the clinic. The insights gained will de-risk the development process, enable the discovery of pharmacodynamic biomarkers, and ultimately increase the probability of delivering a safe and effective new medicine to patients in need.

References

  • Fujisawa, S., & Atsumi, T. (2000). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. NIH. [Link]

  • ResearchGate. (n.d.). Therapeutic effect of pyridine derivatives. ResearchGate. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research, 69(2), 186-192. [Link]

  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]

  • Exploring 2,6-Dimethoxypyridine: Properties, Applications, and Supplier Insights. (n.d.). LinkedIn. [Link]

Sources

"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" CAS 1171919-91-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (CAS 1171919-91-7)

Introduction: A Versatile Heterocyclic Building Block

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a specialized organic compound featuring a highly functionalized pyridine core linked to a methyl acrylate moiety.[1][2] Its structure combines the electron-rich, hydrogen-bond accepting characteristics of a dimethoxypyridine ring with the reactive alkene and ester functionalities of the acrylate group. These features make it a valuable intermediate and building block in the synthesis of more complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a robust proposed synthetic route based on established chemical principles, and predicted analytical characterization methods for quality control.

Section 1: Proposed Synthesis and Mechanistic Rationale

Step 1: Synthesis of the Key Intermediate (3-Iodo-5,6-dimethoxypyridine)

The foundational step is the introduction of a halogen at the 3-position of the pyridine ring, which is essential for the subsequent palladium-catalyzed cross-coupling reaction. A direct C-H iodination is the preferred method due to its efficiency and the high reactivity of the electron-rich dimethoxypyridine system.

Causality and Experimental Choice: The two methoxy groups at the 5- and 6-positions are electron-donating, which strongly activates the pyridine ring towards electrophilic substitution. The directing effects of these groups favor substitution at the C3 position. Direct C-H iodination using molecular iodine activated by a silver salt is a modern, effective method for such transformations on electron-rich heterocycles.[5][6] Silver salts, such as silver acetate (AgOAc), act as halogen acceptors, generating a more potent electrophilic iodine species (e.g., a hypoiodite) in situ, enabling the reaction to proceed under mild conditions.[5]

Experimental Protocol: C-H Iodination

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dimethoxypyridine (1.0 eq).

  • Add acetonitrile (MeCN) as the solvent to achieve a concentration of approximately 0.2 M.

  • Add silver acetate (AgOAc, 1.3 eq) and molecular iodine (I₂, 1.3 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove silver salts.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure 3-iodo-5,6-dimethoxypyridine.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Intermediate Product start_mat 2,6-Dimethoxypyridine reagents 1. I₂ (1.3 eq) 2. AgOAc (1.3 eq) 3. Acetonitrile (Solvent) 4. Room Temperature start_mat->reagents C-H Iodination product 3-Iodo-5,6-dimethoxypyridine reagents->product Purification

Caption: Workflow for the synthesis of the key iodinated intermediate.

Step 2: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling

With the halogenated pyridine in hand, the final step involves forming the carbon-carbon bond between the pyridine ring and the acrylate moiety. The Mizoroki-Heck reaction is the premier method for this transformation, offering high efficiency and excellent stereochemical control.[7]

Causality and Experimental Choice: The Heck reaction utilizes a palladium catalyst to couple an aryl halide with an alkene.[7] A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), is the active catalyst. The reaction requires a base, such as triethylamine (Et₃N), to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst. The use of a phosphine or phosphite ligand can stabilize the palladium catalyst and improve yields, with triphenylphosphine (PPh₃) or trimethylphosphite (P(OMe)₃) being common choices for heteroaryl couplings.[2] This reaction almost exclusively produces the thermodynamically more stable trans (E)-alkene isomer, which is a critical advantage for synthetic applications.[3]

Experimental Protocol: Mizoroki-Heck Reaction

  • To an oven-dried flask, add 3-iodo-5,6-dimethoxypyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable ligand such as trimethylphosphite (P(OMe)₃, 0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous dimethylformamide (DMF) as the solvent, followed by methyl acrylate (1.2 eq) and triethylamine (Et₃N, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash several times with water and then with brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product, Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

G pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Ar-I pd_complex2 Migratory Insertion Complex pd_complex1->pd_complex2 Alkene (Methyl Acrylate) pd_hydride Pd(II)-Hydride Complex pd_complex2->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (Base) product_out Product (trans-alkene) pd_hydride->product_out hi_out H-I pd_hydride->hi_out

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Section 2: Physicochemical Properties and Predicted Analytical Profile

Accurate characterization is crucial for verifying the identity and purity of the synthesized compound. While specific experimental data is not published, a reliable analytical profile can be predicted based on the molecule's structure.

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 1171919-91-7[1][3]
Molecular Formula C₁₁H₁₃NO₄[1][3]
Molecular Weight 223.23 g/mol [1][3]
Appearance Solid (Predicted)[5]
SMILES String COC(=O)\C=C\c1cnc(OC)c(OC)c1[5]
InChI Key OTNZBEPTBKZVIJ-SNAWJCMRSA-N[5]
Storage Temp. -20°C[3]

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.9-8.1 (d, J ≈ 2 Hz, 1H): Pyridine proton at C2.

    • δ 7.6-7.7 (d, J ≈ 16 Hz, 1H): Vinylic proton alpha to the pyridine ring. The large coupling constant is characteristic of a trans configuration.

    • δ 7.3-7.4 (d, J ≈ 2 Hz, 1H): Pyridine proton at C4.

    • δ 6.4-6.5 (d, J ≈ 16 Hz, 1H): Vinylic proton alpha to the carbonyl group.

    • δ 4.0 (s, 3H): Methoxy group protons (one of the two).

    • δ 3.9 (s, 3H): Methoxy group protons (the other one).

    • δ 3.8 (s, 3H): Methyl ester protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~167: Ester carbonyl carbon.

    • δ ~150-160: Pyridine carbons attached to oxygen (C5, C6).

    • δ ~140-145: Pyridine C2 and vinylic Cβ.

    • δ ~115-125: Pyridine C3, C4 and vinylic Cα.

    • δ ~55: Methoxy carbons.

    • δ ~52: Methyl ester carbon.

  • Mass Spectrometry (ESI+):

    • Expected m/z: 224.0866 ([M+H]⁺), 246.0686 ([M+Na]⁺).

  • FT-IR (KBr Pellet, cm⁻¹):

    • ~3050-3100: Aromatic/Vinylic C-H stretch.

    • ~2950: Aliphatic C-H stretch.

    • ~1720: Strong C=O stretch (ester).

    • ~1635: C=C stretch (alkene).

    • ~1580, 1480: C=C and C=N stretches (pyridine ring).

    • ~1250, 1050: Strong C-O stretches (methoxy and ester).

Section 3: Applications in Research and Development

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is primarily intended for use as a chemical intermediate in discovery research.[3] Its bifunctional nature allows for a wide range of subsequent chemical modifications.

  • Drug Discovery and Medicinal Chemistry: The substituted pyridine motif is a cornerstone in modern pharmacology, present in numerous approved drugs. The acrylate moiety can act as a Michael acceptor or be further transformed (e.g., reduction, dihydroxylation, cyclization), making this compound an attractive starting point for generating libraries of novel small molecules for biological screening. Structures containing acrylate moieties are found in various therapeutic agents, including some anti-cancer compounds.

  • Agrochemicals: The acrylate substructure is famously a key component of strobilurin fungicides. While this specific compound is not a strobilurin, its structural elements suggest potential utility in the synthesis of novel pesticides and herbicides.

  • Materials Science: As a functionalized acrylate monomer, this compound could potentially be used in the synthesis of specialty polymers with unique optical or electronic properties imparted by the dimethoxypyridine group.

Conclusion

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate represents a well-defined chemical tool for advanced organic synthesis. This guide provides a robust and logical framework for its preparation via a C-H iodination followed by a Mizoroki-Heck coupling, complete with mechanistic justifications for the chosen methodologies. The predicted analytical data serves as a benchmark for quality control. Researchers in drug discovery and materials science can leverage this versatile building block to construct novel and complex molecular targets.

References

  • 001CHEMICAL. CAS No. 1171919-91-7, Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. Available from: [Link]

  • Kwok, T. J., & Virgilio, J. A. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development, 9(5), 605-608. Available from: [Link]

  • G-protein coupled receptor 35. Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5154–5158. Available from: [Link]

  • National Center for Biotechnology Information. Selective C–H Iodination of (Hetero)arenes. (2021). PMC. Available from: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Riera, C., et al. (2015). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Inorganica Chimica Acta, 431, 133-138. Available from: [Link]

Sources

The Strategic Integration of Pyridinyl Scaffolds in the Design of Novel Protein Degraders: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the strategic use of pyridinyl and related nitrogen-containing heterocyclic scaffolds in the development of molecules for targeted protein degradation (TPD). While the specific compound "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" lacks documented application in TPD, the underlying pyridinyl core is of significant interest. This document will explore the rationale, design principles, and experimental validation of incorporating such moieties into proteolysis-targeting chimeras (PROTACs) and molecular glues.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] Unlike conventional small molecules that block a protein's active site, TPD agents eliminate the entire target protein by hijacking the cell's natural disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] This approach is particularly promising for addressing proteins previously deemed "undruggable," such as scaffolding proteins and transcription factors that lack well-defined enzymatic pockets.[2]

Two principal classes of TPD agents dominate the landscape:

  • PROteolysis TArgeting Chimeras (PROTACs): These are heterobifunctional molecules comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[1][3] PROTACs function catalytically, with a single molecule capable of inducing the degradation of multiple target protein copies.[2]

  • Molecular Glues: These are smaller, monovalent compounds that induce or stabilize a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation.[2][4][5]

The success of these modalities is critically dependent on their physicochemical properties and their ability to promote the formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase.[6] The chemical nature of the scaffolds used in their design is therefore of paramount importance.

The Pivotal Role of the Pyridinyl Moiety in Degrader Design

While a multitude of chemical structures are employed in TPD, the pyridine ring and its derivatives have garnered significant attention, particularly in the context of PROTAC design. The inclusion of such nitrogen-containing heterocycles can profoundly influence the key attributes of a degrader molecule.

Enhancing Physicochemical Properties

A significant challenge in PROTAC development is navigating the so-called "rule of five" defiance, where the high molecular weight and lipophilicity required for bifunctionality can lead to poor solubility and cell permeability. The introduction of basic nitrogen-containing groups, such as a pyridinyl or piperazinyl moiety, into the linker is an established empirical strategy to improve aqueous solubility.[3][6] This enhancement is attributed to the ability of the nitrogen atom to act as a hydrogen bond acceptor and to be protonated at physiological pH, thereby increasing the polarity of the molecule.

Linker Rigidity and Conformational Control

The linker in a PROTAC is not merely a passive spacer; its length, composition, and conformational flexibility are critical determinants of ternary complex stability and subsequent degradation efficiency.[3] Highly flexible linkers, such as long polyethylene glycol (PEG) chains, can incur a significant entropic penalty upon formation of the ternary complex. In contrast, incorporating rigid heterocyclic scaffolds like pyridine or piperidine can conformationally restrain the linker.[3] This pre-organization can reduce the entropic cost of binding, leading to more stable and productive ternary complexes.

Design and Synthesis Strategies for Pyridine-Containing Degraders

The modular nature of PROTACs lends itself to a systematic and rational design process. The incorporation of a pyridinyl scaffold can be approached through established synthetic methodologies.

Conceptual Design Workflow

The process begins with the selection of a suitable warhead for the protein of interest (POI) and an E3 ligase ligand (e.g., for Cereblon or VHL). The key is to identify solvent-exposed vectors on each ligand where the linker can be attached without disrupting binding. The linker design then focuses on bridging these two points with a structure that imparts the desired physicochemical properties and conformational rigidity.

G cluster_design PROTAC Design Phase cluster_synthesis Synthesis & Evaluation Select POI Ligand Select POI Ligand Identify Attachment Vectors Identify Attachment Vectors Select POI Ligand->Identify Attachment Vectors Select E3 Ligase Ligand Select E3 Ligase Ligand Select E3 Ligase Ligand->Identify Attachment Vectors Linker Design Linker Design Identify Attachment Vectors->Linker Design Incorporate Pyridinyl Scaffold Incorporate Pyridinyl Scaffold Linker Design->Incorporate Pyridinyl Scaffold Improve Solubility & Rigidity Synthesize PROTAC Library Synthesize PROTAC Library Incorporate Pyridinyl Scaffold->Synthesize PROTAC Library Biochemical Assays Biochemical Assays Synthesize PROTAC Library->Biochemical Assays Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization Lead Optimization->Linker Design Iterative Refinement G POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (with Pyridinyl Linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

The rational incorporation of pyridinyl and other nitrogen-containing heterocyclic scaffolds is a powerful strategy in the medicinal chemist's toolkit for developing next-generation protein degraders. These moieties offer a valuable means to tune physicochemical properties, enhance solubility, and impose beneficial conformational constraints on PROTAC linkers. By overcoming challenges of the "undruggable" proteome, TPD represents a transformative approach in drug discovery. [1]The continued exploration of novel chemical architectures, including diverse heterocyclic systems, will undoubtedly fuel the discovery of potent and selective degraders for a wide range of human diseases.

References

  • Novel Mechanisms of Molecular Glue-Induced Protein Degradation.
  • Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development.PubMed.
  • Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential.PubMed.
  • How molecular glues are connecting targeted protein degrad
  • Targeted Protein Degradation with PROTACs and Molecular Glues.Blog.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.Source.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
  • Assays and technologies for developing proteolysis targeting chimera degraders.PMC.
  • Targeted Protein Degradation: Design Consider

Sources

Technical Guide: Evaluating Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate as a Novel Linker Scaffold for Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule's architecture is tripartite, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] While significant focus has been placed on the discovery of novel POI and E3 ligands, the linker is now universally recognized as a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and overall bioactivity.[3][4] This guide presents a comprehensive framework for the evaluation of "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" as a novel, semi-rigid linker scaffold. As this specific molecule has not been previously documented in PROTAC literature, this document serves as a roadmap for its rational design, synthesis, incorporation into a model PROTAC system, and rigorous biophysical and cellular validation. We provide field-proven experimental protocols and data interpretation strategies intended to guide researchers and drug development professionals in the assessment of new linker chemotypes.

Part 1: The PROTAC Modality and the Imperative of Rational Linker Design

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the formation of a productive ternary complex (POI-PROTAC-E3).[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface, marking it for degradation by the 26S proteasome.[6] Unlike traditional inhibitors that require high occupancy of a target's active site, PROTACs act catalytically, enabling potent and sustained protein knockdown at low concentrations.[7]

The linker is not a passive spacer; it is a master orchestrator of the ternary complex.[3] Its length, rigidity, and chemical composition dictate the relative orientation of the two proteins, which is paramount for effective ubiquitination.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[] Conversely, a poorly designed linker can lead to steric clashes or unproductive binding modes.[6] The field is thus moving away from a trial-and-error approach with simple alkyl and PEG chains towards the rational design of more sophisticated linkers that can impart favorable conformational constraints and physicochemical properties.[2][3]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds TC POI-PROTAC-E3 Ub Ubiquitin Ub->TC Ubiquitination Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation POI_Ub Poly-ubiquitinated POI TC->POI_Ub Tags POI POI_Ub->Proteasome Recognition

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Part 2: Analysis of the Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Scaffold

The proposed linker scaffold possesses distinct chemical features that warrant careful consideration for its role in a PROTAC.

2.1 Structural Deconstruction

  • Core Structure: Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

  • Molecular Formula: C₁₁H₁₃NO₄[9]

  • Molecular Weight: 223.23 g/mol [9]

Linker_Structure cluster_features Linker Pyridine Dimethoxy Pyridine Core (Modulates Solubility, Potential H-Bonding) Acrylate Acrylate System (Rigidity, Defined Geometry, Potential Michael Acceptor) Ester Methyl Ester (Handle for Conjugation)

Caption: Key structural features of the proposed PROTAC linker scaffold.

2.2 Predicted Physicochemical Properties and Implications

PropertyFeaturePotential AdvantagePotential Liability
Rigidity Acrylate double bond, Pyridine ringPre-organizes the PROTAC into a favorable conformation, potentially reducing the entropic penalty of ternary complex formation.[5]Lack of flexibility may make it difficult to achieve a productive ternary complex geometry for certain POI/E3 pairs.[5]
Solubility Dimethoxy Pyridine CoreThe polar pyridine nitrogen and ether groups may enhance aqueous solubility compared to purely aliphatic linkers.[3]Overall molecule is still largely hydrophobic; may require further optimization.
Reactivity α,β-Unsaturated AcrylateProvides a convenient handle for synthesis via Heck or Wittig-type reactions.The acrylate moiety is a Michael acceptor, which could lead to off-target covalent modification of cellular nucleophiles (e.g., cysteine residues in proteins), potentially causing toxicity.
Metabolism Methyl EsterThe ester can be readily hydrolyzed by cellular esterases, which could be a metabolic liability or potentially exploited for prodrug strategies.The pyridine ring may be subject to oxidation by cytochrome P450 enzymes.
Conjugation Methyl Ester, Pyridine RingThe ester can be hydrolyzed to a carboxylic acid for standard amide coupling. The pyridine ring requires pre-functionalization (e.g., with a halide) for cross-coupling reactions.Requires a multi-step synthesis to create a bifunctional version of the linker ready for orthogonal conjugation.

Part 3: Proposed Synthetic and PROTAC Assembly Strategy

To be used as a PROTAC linker, the core scaffold must be functionalized with two orthogonal handles for sequential conjugation to the POI and E3 ligase ligands. We propose a synthetic strategy to create a bifunctional linker derivative, 3 , and its subsequent incorporation into a model PROTAC, 5 , targeting the exemplary protein BRD4 for degradation via the CRBN E3 ligase.

Synthetic_Workflow Start 5-bromo-2,3-dimethoxypyridine (1) Step1 Heck Reaction (Methyl Acrylate, Pd(OAc)₂, P(o-tol)₃) Start->Step1 Intermediate1 Methyl 3-(5-bromo-2,3-dimethoxypyridin-3-yl)acrylate (2) Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH, THF/H₂O) Intermediate1->Step2 Linker Bifunctional Linker (3) Step2->Linker Step3 Amide Coupling (1) (Pomalidomide-NH₂, HATU, DIPEA) Linker->Step3 Intermediate2 Linker-CRBN Ligand Conjugate (4) Step3->Intermediate2 Step4 Suzuki Coupling (JQ1-boronic ester, Pd(dppf)Cl₂, K₂CO₃) Intermediate2->Step4 PROTAC Final PROTAC (5) Step4->PROTAC

Caption: Proposed workflow for synthesis of a bifunctional linker and its assembly into a model PROTAC.

Protocol 3.1: Synthesis of Bifunctional Linker (3)

  • Step A: Heck Reaction. To a solution of 5-bromo-2,3-dimethoxypyridine (1 ) in acetonitrile, add methyl acrylate (1.5 eq.), Palladium(II) acetate (0.05 eq.), Tri(o-tolyl)phosphine (0.1 eq.), and triethylamine (2.0 eq.).

  • Heat the reaction mixture at 80°C under a nitrogen atmosphere for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure.

  • Purify the crude product (2 ) by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Step B: Ester Hydrolysis. Dissolve intermediate 2 in a 3:1 mixture of THF and water. Add lithium hydroxide (3.0 eq.) and stir at room temperature for 2-4 hours.

  • Monitor reaction progress by LC-MS. Upon completion, acidify the mixture to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, and concentrate to yield the final bifunctional linker 3 .

Protocol 3.2: Assembly of Model PROTAC (5)

  • Step C: Amide Coupling. To a solution of linker 3 in DMF, add pomalidomide equipped with a primary amine linker (1.0 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Stir at room temperature for 4-6 hours. Monitor by LC-MS.

  • Upon formation of the conjugate 4 , use the crude reaction mixture directly in the next step or purify by preparative HPLC.

  • Step D: Suzuki Coupling. To the solution containing 4 , add a boronic acid or ester derivative of the BRD4 ligand JQ1 (1.1 eq.), Pd(dppf)Cl₂ (0.1 eq.), and an aqueous solution of K₂CO₃ (3.0 eq.).

  • Degas the mixture with nitrogen for 15 minutes, then heat to 90°C for 6-12 hours.

  • Monitor by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the final PROTAC molecule 5 by preparative HPLC to yield the final product for biological evaluation.

Part 4: A Rigorous Framework for Biophysical and Cellular Validation

A systematic, multi-step validation process is essential to determine the efficacy of the novel PROTAC.[10][11] This workflow interrogates each critical step of the PROTAC mechanism of action.

Validation_Workflow cluster_ann Start Synthesized PROTAC Step1 Step 1: Ternary Complex Formation (Biophysical Assay) Start->Step1 Step2 Step 2: Target Ubiquitination (In Vitro Assay) Step1->Step2 Ann1 Does the PROTAC bridge POI and E3? Assays: SPR, NanoBRET, TR-FRET Step1->Ann1 Step3 Step 3: Cellular Target Degradation (Western Blot / Proteomics) Step2->Step3 Ann2 Is the complex productive for Ub transfer? Assays: In vitro ubiquitination assay Step2->Ann2 Step4 Step 4: MoA Confirmation (Control Experiments) Step3->Step4 Ann3 Is the POI degraded in cells? Assays: Western Blot, MS-Proteomics, HiBiT Step3->Ann3 Step5 Step 5: Phenotypic Consequence (Cell Viability Assay) Step4->Step5 Ann4 Is degradation proteasome-dependent? Controls: MG132, Ligand Competition Step4->Ann4 End Effective PROTAC Candidate Step5->End Ann5 Does degradation lead to a biological effect? Assays: CTG, Apoptosis assays Step5->Ann5

Caption: A comprehensive workflow for the validation of a novel PROTAC candidate.

Protocol 4.1: Step 1 - Ternary Complex Formation (NanoBRET™ Assay) [12]

This assay measures the proximity of the POI and E3 ligase in live cells.

  • Cell Preparation: Co-transfect HEK293T cells with two plasmids: one expressing the POI (BRD4) fused to NanoLuc® luciferase and another expressing the E3 ligase component (CRBN) fused to HaloTag®.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to fluorescently label the E3 ligase.

  • Treatment: Add the novel PROTAC (5 ) in a dose-response manner (e.g., 1 nM to 10 µM) to the wells. Include a DMSO vehicle control.

  • Detection: Add the NanoLuc® substrate (furimazine) and immediately measure both the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the ratio indicates PROTAC-induced ternary complex formation. The characteristic "hook effect" may be observed at high concentrations where binary complexes are favored.[12]

Protocol 4.2: Step 3 - Cellular Target Degradation (Western Blot) [13]

This is the cornerstone assay to directly measure the reduction in POI levels.

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., MOLM-13, which is sensitive to BRD4 degradation) in 6-well plates.

  • Treat cells with the PROTAC (5 ) at various concentrations (e.g., 1 nM to 1 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the POI (anti-BRD4) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).[13]

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.[13] Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Calculate degradation percentage relative to the DMSO control. From the dose-response curve, determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]

Protocol 4.3: Step 4 - Mechanism of Action (MoA) Controls [14]

These experiments are crucial to prove the degradation is specific and occurs via the intended pathway. Run these in parallel with the Western Blot experiment.

  • Proteasome Dependence: Co-treat cells with an effective concentration of PROTAC (5 ) and a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM carfilzomib). A rescue of BRD4 degradation compared to PROTAC-only treatment confirms proteasome-dependent degradation.

  • CRBN Dependence: Co-treat cells with PROTAC (5 ) and an excess of a free CRBN ligand (e.g., 10 µM pomalidomide). Competition for CRBN binding should prevent ternary complex formation and rescue BRD4 from degradation.

  • Target Engagement Control: Co-treat cells with PROTAC (5 ) and an excess of a free POI ligand (e.g., 10 µM JQ1). This will prevent the PROTAC from binding BRD4 and should rescue the protein from degradation.

Part 5: Data Interpretation and Forward Strategy

The collective data from the validation workflow will determine the viability of the "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" scaffold.

ScenarioTernary Complex FormationTarget DegradationInterpretation & Next Steps
1. Success Strong, dose-dependent signal (low nM BRET EC₅₀)Potent degradation (low nM DC₅₀) with high Dₘₐₓ (>90%)Success. The linker is effective. Proceed to pharmacokinetic and in vivo efficacy studies.
2. Binding, No Degradation Strong BRET signalWeak or no degradationThe ternary complex forms but is non-productive. The linker geometry is suboptimal for ubiquitination. Next Steps: Synthesize analogs with different lengths or attachment points to alter the POI-E3 orientation.
3. Weak Binding, Weak Degradation Weak BRET signal (µM EC₅₀)Weak degradation (µM DC₅₀)The linker does not effectively promote a stable ternary complex. Next Steps: Major redesign of the linker is needed. Consider more flexible or longer alternatives.
4. No Binding, No Degradation No BRET signalNo degradationThe PROTAC is unable to induce proximity. Next Steps: Confirm binary target engagement of both ligands. If confirmed, the linker is fundamentally incompatible with this POI/E3 pair. Abandon this linker scaffold for this system.
5. High Toxicity N/ADegradation observed, but with high cell deathThe PROTAC may have off-target effects, possibly due to the reactive acrylate moiety. Next Steps: Synthesize an analog where the acrylate double bond is reduced to a single bond and re-evaluate.

Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to evaluate the novel "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" chemical entity as a PROTAC linker. By systematically progressing through structural analysis, chemical synthesis, and a multi-tiered validation workflow, researchers can generate the critical data needed to assess its potential. This framework, combining detailed protocols with a clear decision-making matrix, is designed to empower drug discovery professionals to rationally explore new chemical space in the exciting and rapidly advancing field of targeted protein degradation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [2][3][4]

  • LifeSensors. (n.d.). PROTAC Ternary Complex Formation Assays. LifeSensors. [15]

  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep. [5]

  • Gasser, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry, 65(15), 10281-10301. [10][14]

  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences. []

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [2]

  • Gasser, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. [10]

  • Gasser, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC. [11]

  • Dong, J., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(23), 7226.

  • Promega Corporation. (n.d.). Ternary Complex Formation. Promega. [12]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. [16]

  • MedChemExpress. (n.d.). m-PEG-acrylate (MW 2000). MedChemExpress. [17]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [4]

  • Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [6]

  • BenchChem. (2025). A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot. BenchChem. [13]

  • AstraZeneca. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [18]

  • MedChemExpress. (n.d.). Acrylate-PEG-OH (MW 5000). MedChemExpress. [19]

  • LifeSensors. (n.d.). PROTAC® Degradation Assays. LifeSensors. [20]

  • ScienceOpen. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [21]

  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [1]

  • LabSolu. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. LabSolu. [22]

  • Signal Transduction and Targeted Therapy. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Nature. [23]

  • United States Biological. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate - Data Sheet. United States Biological. [9]

  • Fisher Scientific. (n.d.). eMolecules Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. Fisher Scientific. [24]

  • MilliporeSigma. (n.d.). Sigma-Aldrich Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. MilliporeSigma.

  • MilliporeSigma. (n.d.). Sigma-Aldrich Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. MilliporeSigma.

  • ChemRxiv. (2023). Design, Synthesis, and Biological Evaluation of the First PROTACs for the METTL3-14 Complex. ChemRxiv. [7]

Sources

"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Introduction

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a substituted pyridine derivative featuring an acrylate functional group. With the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol , this compound represents a versatile heterocyclic building block in organic synthesis.[1][2] The confluence of the electron-rich dimethoxypyridine core and the reactive acrylate moiety makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The pyridine ring is a common scaffold in numerous pharmaceuticals, while the acrylate group serves as a key functional handle for various chemical transformations, including polymerization and Michael additions.[3][4] This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, offering field-proven insights for its utilization in research and development.

Physicochemical Properties

A summary of the key properties of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is provided below. These properties are essential for its handling, characterization, and application in experimental workflows.

PropertyValueSource
CAS Number 1171919-91-7[1]
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.23 g/mol [1][2]
Physical Form Solid
Storage Temperature -20°C[1]
SMILES String COC(=O)\C=C\c1cnc(OC)c(OC)c1
InChI Key OTNZBEPTBKZVIJ-SNAWJCMRSA-N

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most logical and industrially relevant synthetic strategies are the Mizoroki-Heck reaction and the Wittig reaction.

Synthesis via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[5][6] This is arguably the most direct route, involving the coupling of 3-halo-5,6-dimethoxypyridine with methyl acrylate.

Rationale: This method is highly efficient for forming C(sp²)-C(sp²) bonds. The use of a palladium catalyst allows the reaction to proceed under relatively mild conditions with high functional group tolerance.[5][7] The reaction typically favors the formation of the trans-alkene, which is often the thermodynamically more stable isomer.[6]

Heck_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Start 3-Bromo-5,6-dimethoxypyridine Mixing Combine Reactants, Catalyst, Base, Solvent Start->Mixing Alkene Methyl Acrylate Alkene->Mixing Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Mixing Base Base (e.g., Et₃N) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heat under Inert Atmosphere (e.g., 80-120°C) Mixing->Heating Stir Quench Cool and Quench Heating->Quench Monitor by TLC Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Purify->Product

Caption: General workflow for the Heck reaction synthesis.

The catalytic cycle, the heart of this transformation, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene coordination, migratory insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst.[5]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol (Heck Reaction):

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromo-5,6-dimethoxypyridine (1.0 equiv), palladium(II) acetate (0.02 equiv), and a suitable phosphine ligand such as triphenylphosphine (0.04 equiv).

  • Reagent Addition: Add anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetonitrile. Stir the mixture to dissolve the solids.

  • Add methyl acrylate (1.2 equiv) followed by a base, typically a tertiary amine like triethylamine (2.0 equiv).[8]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[9]

Synthesis via Wittig Reaction

The Wittig reaction provides an alternative pathway, converting a carbonyl group into an alkene.[10][11] This route requires the precursor aldehyde, 5,6-dimethoxypyridine-3-carbaldehyde, which is reacted with a phosphorus ylide.

Rationale: This is a classic and reliable olefination method.[12] The stereochemical outcome can often be controlled by the nature of the ylide. Stabilized ylides, such as the one derived from methyl bromoacetate, typically yield the (E)-alkene as the major product.[13]

Precursor Synthesis: The required aldehyde can be prepared from 3-bromo-5,6-dimethoxypyridine via a lithium-halogen exchange at low temperature (-78 °C) using n-butyllithium, followed by quenching the resulting organolithium species with DMF.[14]

Experimental Protocol (Wittig Reaction):

  • Ylide Formation: In a two-necked flask under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 equiv) to a suitable anhydrous solvent like Tetrahydrofuran (THF).

  • Aldehyde Addition: Dissolve 5,6-dimethoxypyridine-3-carbaldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purification: Triturate the residue with a non-polar solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) to precipitate most of the triphenylphosphine oxide. Filter the solid and concentrate the filtrate. Further purification by column chromatography on silica gel will afford the pure product.[15]

Potential Applications in Drug Development and Research

While specific biological activities for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate are not extensively documented, its structural motifs suggest significant potential in several areas of research.

  • Anticancer Research: Acrylate derivatives have been designed and synthesized as potential tubulin polymerization inhibitors, a key target in cancer chemotherapy.[16] A newly synthesized series of acrylate derivatives showed promising antiproliferative activity against breast carcinoma cells.[16] The dimethoxypyridine scaffold can be further explored for interactions with various biological targets.

  • Antimicrobial Agents: The acrylate moiety is a known pharmacophore in various biologically active molecules, including compounds with potential antimicrobial properties.[3][17] The core structure is analogous to β-methoxyacrylate fungicides like azoxystrobin, which are vital in agriculture, suggesting potential applications in agrochemical research.[18]

  • Medicinal Chemistry Scaffold: The compound is an excellent intermediate for library synthesis. The acrylate double bond can be subjected to hydrogenation or Michael addition reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, allowing for extensive structure-activity relationship (SAR) studies.

  • Polymer-based Drug Delivery: Polymethacrylates are widely used as coating agents in pharmaceutical formulations to achieve protective or sustained-release profiles.[4][19] As a functionalized acrylate monomer, this compound could be incorporated into novel copolymers for advanced drug delivery systems.

Conclusion

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a valuable heterocyclic compound whose synthesis is readily achievable through robust and well-understood synthetic methodologies like the Heck and Wittig reactions. Its combination of a pyridine core and a versatile acrylate functional group makes it a promising platform for the development of novel therapeutics, agrochemicals, and functional materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize and utilize this compound in their scientific endeavors.

References

  • Masdeu, C., et al. Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. ResearchGate. [Link]

  • Unver, Y., et al. Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. ResearchGate. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction. [Link]

  • PubChem. Methyl 3-methoxyacrylate. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Kelly, M. J. B., et al. A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. [Link]

  • Patsnap. Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds. [Link]

  • Sivadas, A., et al. (2011). Design, Synthesis, Characterization and antibacterial activity of methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate. ResearchGate. [Link]

  • Google Patents.
  • Moin, A., & Shivakumar, H. G. (2012). Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems. ResearchGate. [Link]

  • de F. F. da Silva, A. J., et al. (2013). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Journal of the Brazilian Chemical Society, 24, 1229-1234. [Link]

  • Organic Syntheses. 3,4,5-TRIMETHOXYBENZALDEHYDE. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(36), 25304-25320. [Link]

  • Google Patents. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Google Patents. US3274206A - Process for the production of pyridine aldehydes.
  • Petereit, H. U., et al. (2013). Poly(meth)acrylate-based coatings. International journal of pharmaceutics, 457(2), 480-489. [Link]

  • Google Patents. US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy)

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridine Acrylates

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a substituted pyridine derivative belonging to a class of compounds with significant interest in medicinal chemistry and materials science. The pyridine scaffold is a common motif in a vast array of pharmaceuticals and bioactive molecules due to its ability to participate in hydrogen bonding and other molecular interactions. The acrylate functionality introduces a versatile handle for further chemical modifications, such as Michael additions or polymerizations. The dimethoxy substitution pattern on the pyridine ring modulates the electronic properties and steric profile of the molecule, which can be crucial for its biological activity or material properties.

This document provides a detailed protocol for the synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, intended for researchers and professionals in drug development and chemical synthesis. The outlined procedure is based on a robust and widely utilized cross-coupling reaction, the Mizoroki-Heck reaction, which allows for the efficient formation of a carbon-carbon bond between an aryl halide and an alkene.

Synthetic Strategy: The Mizoroki-Heck Reaction

The chosen synthetic route for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate involves a two-step process, commencing with the synthesis of the key intermediate, 3-bromo-5,6-dimethoxypyridine, followed by a palladium-catalyzed Mizoroki-Heck cross-coupling reaction with methyl acrylate.

Overall Reaction Scheme

Overall Reaction Scheme Precursor Starting Material (e.g., 2,3-dimethoxypyridine) Intermediate 3-bromo-5,6-dimethoxypyridine Precursor->Intermediate Bromination FinalProduct Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Intermediate->FinalProduct Heck Reaction + Methyl Acrylate

Caption: Overall synthetic workflow.

The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds and is particularly well-suited for the vinylation of aryl halides.[1][2] The reaction typically employs a palladium catalyst, a base, and a phosphine ligand to facilitate the catalytic cycle.

Mechanism of the Mizoroki-Heck Reaction

The catalytic cycle of the Heck reaction involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • Alkene Coordination: The alkene (methyl acrylate) coordinates to the Pd(II) complex.

  • Migratory Insertion: The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and form H-Base+.

Heck Reaction Mechanism pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-Br(L2) pd0->pd_aryl Oxidative Addition (Ar-Br) pd_alkene [Ar-Pd(II)(alkene)(L2)]+Br- pd_aryl->pd_alkene Alkene Coordination pd_inserted R-CH2-CH(Ar)-Pd(II)-Br(L2) pd_alkene->pd_inserted Migratory Insertion pd_hydride [H-Pd(II)(L2)]+Br- pd_inserted->pd_hydride syn-β-Hydride Elimination product Ar-CH=CH-R pd_inserted->product pd_hydride->pd0 Reductive Elimination (Base) h_base H-Base+ pd_hydride->h_base

Sources

Application Note: A Practical Guide to the Synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed guide for the synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, a valuable heterocyclic building block for pharmaceutical and materials science research. We present a robust and reproducible protocol based on the palladium-catalyzed Mizoroki-Heck reaction, a cornerstone of modern carbon-carbon bond formation. This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind the chosen conditions. We explore critical reaction parameters, safety considerations, and characterization techniques. Additionally, the Wittig reaction is discussed as a viable alternative synthetic strategy, providing a comparative overview to aid in experimental design.

Introduction and Strategic Overview

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (CAS 1171919-91-7, Molecular Formula: C₁₁H₁₃NO₄, MW: 223.23 g/mol ) is a substituted pyridine derivative incorporating an acrylate moiety.[1] Such structures are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules and their utility as versatile intermediates. The synthesis of this target molecule requires the formation of a key carbon-carbon bond between the pyridine ring and the acrylate group.

Two primary retrosynthetic disconnections are most logical for this transformation:

  • Mizoroki-Heck Reaction: Coupling of an aryl halide (e.g., 3-bromo-5,6-dimethoxypyridine) with methyl acrylate. This palladium-catalyzed method is renowned for its functional group tolerance and reliability.

  • Wittig Olefination: Reaction of a pyridine aldehyde (5,6-dimethoxypyridine-3-carbaldehyde) with a phosphorus ylide derived from a haloacetate. This classic method is highly effective for forming double bonds from carbonyls.[2][3]

While both routes are viable, this guide will focus on a detailed protocol for the Mizoroki-Heck reaction due to its catalytic nature, broad substrate scope, and the commercial availability of the requisite starting materials.

Target Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Heck_Intermediates 3-Bromo-5,6-dimethoxypyridine + Methyl Acrylate Target->Heck_Intermediates Heck Disconnection (C-C Coupling) Wittig_Intermediates 5,6-dimethoxypyridine-3-carbaldehyde + Ylide (Ph3P=CHCO2Me) Target->Wittig_Intermediates Wittig Disconnection (C=C Olefination)

Caption: Retrosynthetic analysis of the target molecule.

The Mizoroki-Heck Reaction: Mechanism and Rationale

The Mizoroki-Heck reaction is a powerful tool that forms a substituted alkene from an aryl halide and an alkene, catalyzed by a palladium complex.[4] The reaction typically proceeds through a well-established catalytic cycle.

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition base_h Base-H+X- pd0->base_h insertion_complex Alkene Insertion Complex pd2_complex->insertion_complex Migratory Insertion (2,1 for acrylates) beta_elim_complex R-Pd(II)-H(L_n) insertion_complex->beta_elim_complex β-Hydride Elimination beta_elim_complex->pd0 Reductive Elimination product Product (Substituted Alkene) beta_elim_complex->product sub Ar-X (Aryl Halide) sub->pd0 alkene Alkene alkene->pd2_complex base Base base->beta_elim_complex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Causality Behind Experimental Choices:

  • Palladium(0) Source: The active catalyst is a Pd(0) species. While Pd(0) complexes can be used directly, it is more common and practical to generate them in situ from a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). The phosphine ligand or solvent can act as the reductant.

  • Phosphine Ligand (e.g., Triphenylphosphine, PPh₃): Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black. They also modulate the electronic and steric properties of the catalyst, influencing reaction rates and selectivity.

  • Base (e.g., Triethylamine, Et₃N): The reaction generates a strong acid (H-X, e.g., HBr). A base is required to neutralize this acid and, critically, to facilitate the reductive elimination step that regenerates the active Pd(0) catalyst from the R-Pd(II)-H intermediate.[5][6]

  • Solvent (e.g., Acetonitrile, DMF): Polar aprotic solvents are typically used to dissolve the ionic intermediates in the catalytic cycle and the polar starting materials.[5]

  • Temperature: An elevated temperature (typically 80-120 °C) is necessary to provide the activation energy for the key steps in the catalytic cycle, particularly the initial oxidative addition.

Detailed Protocol: Heck Synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

This protocol describes a representative procedure on a 5 mmol scale. Researchers should perform their own risk assessment before commencing work.

3.1 Materials and Equipment

Reagent/MaterialCAS NumberMolecular Wt.AmountMoles (mmol)Equiv.
3-Bromo-5,6-dimethoxypyridine55569-40-9218.051.09 g5.01.0
Methyl Acrylate96-33-386.090.65 g (0.72 mL)7.51.5
Palladium(II) Acetate3375-31-3224.5056 mg0.250.05
Triphenylphosphine (PPh₃)603-35-0262.29262 mg1.00.2
Triethylamine (Et₃N)121-44-8101.191.01 g (1.4 mL)10.02.0
Acetonitrile (anhydrous)75-05-841.0525 mL--
  • Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, standard glassware for workup and purification (separatory funnel, rotary evaporator), silica gel for column chromatography.

3.2 Step-by-Step Experimental Procedure

  • Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5,6-dimethoxypyridine (1.09 g, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol), and triphenylphosphine (262 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (25 mL) via syringe, followed by triethylamine (1.4 mL, 10.0 mmol) and methyl acrylate (0.72 mL, 7.5 mmol).

  • Reaction Execution: Lower the flask into an oil bath preheated to 85 °C. Stir the reaction mixture vigorously. The solution will typically turn from a pale yellow to a darker brown/black suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup - Catalyst Removal: After completion, cool the reaction mixture to room temperature. Filter the dark suspension through a pad of Celite® to remove the precipitated palladium black and salts. Wash the pad with a small amount of ethyl acetate (2x10 mL).

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x25 mL) and brine (1x25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford the pure Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

3.3 Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phosphine Ligands: Triphenylphosphine is harmful if swallowed and can cause skin irritation. Avoid inhalation of dust.

  • Solvents and Reagents: Methyl acrylate is a flammable liquid and a lachrymator. Triethylamine is corrosive and flammable. Acetonitrile is flammable and toxic. All manipulations should be performed in a fume hood.

Alternative Synthetic Route: The Wittig Reaction

The Wittig reaction provides an excellent alternative for synthesizing the target molecule, especially if the corresponding aldehyde is readily available.[7] This reaction involves the olefination of an aldehyde with a stabilized phosphorus ylide.

The key steps are:

  • Ylide Formation: The stabilized ylide, (methoxycarbonylmethylene)triphenylphosphorane, is generated in situ or pre-formed from methyl bromoacetate and triphenylphosphine, followed by treatment with a mild base like sodium bicarbonate.[8]

  • Olefination: The ylide reacts with 5,6-dimethoxypyridine-3-carbaldehyde in a suitable solvent.

  • Workup: The main challenge in a Wittig reaction workup is the removal of the stoichiometric triphenylphosphine oxide byproduct, which often requires column chromatography.

cluster_0 Ylide Generation cluster_1 Olefination & Workup PPh3 PPh3 Salt [Ph3P+CH2CO2Me]Br- PPh3->Salt Bromoacetate BrCH2CO2Me Bromoacetate->Salt Base Base (e.g., NaHCO3) Base->Salt Deprotonation Ylide Ph3P=CHCO2Me Salt->Ylide Reaction Reaction (Aldehyde + Ylide) Ylide->Reaction Aldehyde 5,6-dimethoxypyridine -3-carbaldehyde Aldehyde->Reaction Crude Crude Product + Ph3P=O Reaction->Crude Purification Chromatography Crude->Purification Product Final Product Purification->Product

Caption: Workflow for the Wittig synthesis approach.

Comparison of Routes:

  • Heck Reaction: Catalytic in palladium, but requires elevated temperatures and careful exclusion of air. The workup is relatively straightforward.

  • Wittig Reaction: Often proceeds under milder conditions. The primary drawback is the generation of a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate via the Mizoroki-Heck reaction. By detailing the mechanistic principles and the rationale behind the selection of reagents and conditions, this guide empowers researchers to not only replicate the procedure but also to adapt it for related synthetic challenges. The inclusion of the Wittig reaction as an alternative route offers valuable flexibility in experimental design.

References

  • Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Deng, L., et al. (2015). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. PNAS. Retrieved January 19, 2026, from [Link]

  • Kelly, M. J. B., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. Retrieved January 19, 2026, from [Link]

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. Retrieved January 19, 2026, from [Link]

Sources

Application Note: Spectroscopic Characterization of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate via Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) analysis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. Detailed protocols for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR are presented. The guide includes a complete assignment of proton and carbon signals, supported by an in-depth analysis of chemical shifts, coupling constants, and structural correlations. This application note is designed to serve as a practical resource for researchers requiring definitive structural confirmation and purity assessment of this compound.

Introduction

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a functionalized heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutically active agents. Accurate structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for this purpose, providing detailed information about the molecular structure and electronic environment of atomic nuclei.[1][2]

This guide offers an in-depth look at the ¹H and ¹³C NMR spectra of this specific acrylate. It moves beyond a simple listing of peaks to explain the reasoning behind the spectral assignments, providing a framework for analyzing similar substituted pyridine systems. The protocols described herein are designed to be robust and reproducible, forming a self-validating system for the structural analysis of this molecule.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the following standardized numbering scheme for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (Molecular Formula: C₁₁H₁₃NO₄, Molecular Weight: 223.23 g/mol [3]) is used throughout this document.

Caption: Molecular structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate with atom numbering.

Spectroscopic Data and Analysis

The following data were acquired in Chloroform-d (CDCl₃) on a 500 MHz NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[4]

¹H NMR Spectrum Analysis

The proton NMR spectrum displays characteristic signals for the aromatic pyridine core, the acrylate moiety, and the methoxy substituents. The assignments are detailed below.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H28.35d2.11HPyridine Ring
H47.95d2.11HPyridine Ring
H87.68d16.01HVinylic
H76.33d16.01HVinylic
C11-H₃4.05s-3H6-Methoxy
C10-H₃3.98s-3H5-Methoxy
C9-H₃3.80s-3HEster Methyl

Interpretation:

  • Pyridine Protons (H2, H4): The protons on the pyridine ring appear as two distinct doublets in the aromatic region. H2 (δ 8.35) is deshielded relative to H4 (δ 7.95) due to its proximity to the electronegative nitrogen atom. They exhibit a small meta-coupling constant (⁴J = 2.1 Hz), which is characteristic for protons in a 1,3 relationship on a pyridine ring.

  • Vinylic Protons (H7, H8): The acrylate protons appear as two doublets. The large coupling constant of 16.0 Hz is definitive for a trans configuration across the double bond. H8 (δ 7.68) is further downfield as it is β to the carbonyl group, experiencing its deshielding effect.

  • Methoxy and Ester Protons (C11-H₃, C10-H₃, C9-H₃): The three methoxy groups appear as sharp singlets, as expected. The two methoxy groups on the pyridine ring are chemically non-equivalent and thus have distinct chemical shifts at δ 4.05 and δ 3.98. The methyl ester protons are observed as a singlet at δ 3.80.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows 11 distinct carbon signals, consistent with the molecular formula.

PositionChemical Shift (δ, ppm)Assignment
C9166.8Ester Carbonyl
C6158.2Pyridine Ring (C-O)
C2146.5Pyridine Ring (C-H)
C5144.3Pyridine Ring (C-O)
C8142.1Vinylic (β-C)
C4135.8Pyridine Ring (C-H)
C3124.9Pyridine Ring (C-C)
C7120.3Vinylic (α-C)
C1154.26-Methoxy (CH₃)
C1053.85-Methoxy (CH₃)
C9-Me51.9Ester Methyl (CH₃)

Interpretation:

  • Carbonyl Carbon (C9): The ester carbonyl carbon is the most deshielded, appearing at δ 166.8, a typical range for α,β-unsaturated esters.

  • Aromatic & Vinylic Carbons (C2, C3, C4, C5, C6, C7, C8): These carbons resonate in the δ 120-160 ppm range. The carbons directly attached to oxygen (C5, C6) are significantly downfield. The quaternary carbon C3, at the junction of the ring and the acrylate side chain, is observed at δ 124.9.

  • sp³ Carbons (C10, C11, C9-Me): The three methyl carbons appear in the upfield region. The two methoxy carbons on the pyridine ring are found at δ 54.2 and δ 53.8, while the ester methyl carbon is slightly more shielded at δ 51.9.

Experimental Protocols and Workflows

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Standard Protocol for Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Using a solvent with a low water content is essential to avoid a large residual H₂O peak.[5][6]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Transfer (if needed): If weighing was done externally, transfer the solution to the NMR tube using a clean Pasteur pipette.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.6 mL CDCl₃ weigh->dissolve h1_acq ¹H NMR Acquisition (NS=16, D1=2s) dissolve->h1_acq c13_acq ¹³C{¹H} NMR Acquisition (NS=1024, D1=2s) dissolve->c13_acq ft Fourier Transform (FID -> Spectrum) h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent Peak (CDCl₃: 7.26 / 77.16 ppm) phase->reference integrate Integration (¹H Only) reference->integrate assign Assign Signals to Structure integrate->assign report Tabulate Data & Report Findings assign->report

Caption: Standard workflow for NMR analysis of small organic molecules.

Spectrometer Parameters
Parameter¹H Experiment¹³C ExperimentRationale
Spectrometer Freq.500 MHz125 MHzHigher field provides better signal dispersion.
Pulse Programzg30zgpg30Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C.
SolventCDCl₃CDCl₃Good solubility and well-characterized residual peaks.
Temperature298 K298 KStandard room temperature acquisition.
Spectral Width20 ppm240 ppmCovers the expected chemical shift range for the compound.
Acquisition Time3.0 s1.2 sBalances resolution and experiment time.
Relaxation Delay (D1)2.0 s2.0 sAllows for sufficient relaxation of nuclei between scans.
Number of Scans (NS)161024¹³C requires more scans due to low natural abundance.

Advanced Considerations and Troubleshooting

For molecules with significant signal overlap, standard 1D NMR may not be sufficient for complete assignment. In such cases, 2D NMR techniques are invaluable.[2][7]

  • COSY (Correlation Spectroscopy): Helps identify proton-proton coupling networks. For this molecule, it would show correlations between H2-H4 (meta) and H7-H8 (vinylic).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[8]

If poor signal resolution is observed, using a higher field NMR spectrometer can improve spectral dispersion.[7] Alternatively, running the sample in a different deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) can alter the chemical shifts and may resolve overlapping signals.[7]

Conclusion

This application note provides a definitive and practical guide for the NMR-based structural characterization of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. The detailed ¹H and ¹³C NMR data, coupled with robust acquisition and processing protocols, establish a reliable benchmark for researchers. The principles of spectral interpretation discussed herein are broadly applicable to other substituted pyridine and acrylate systems, making this document a valuable educational and reference tool.

References

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947.
  • ScienceOpen. (n.d.). Supporting Information.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).
  • United States Biological. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate - Data Sheet.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

Sources

Application Note: Mass Spectrometry Analysis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries.[1] The structural elucidation and confirmation of such molecules are critical for drug discovery, development, and quality control. Mass spectrometry (MS) is an indispensable analytical technique for providing precise molecular weight determination and valuable structural information through fragmentation analysis. This application note details a comprehensive protocol for the analysis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate using Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry. We will explore the expected fragmentation patterns and provide a step-by-step workflow for researchers, scientists, and drug development professionals.

The core of this analysis relies on soft ionization techniques, like ESI, which are adept at generating intact molecular ions of moderately polar, thermally labile compounds, thus preserving the parent molecule for subsequent fragmentation studies.[2][3] By coupling ESI with tandem mass spectrometry (MS/MS), we can induce controlled fragmentation and deduce the connectivity of the molecule, providing a high degree of confidence in its structural assignment.

Scientific Principles and Experimental Rationale

The structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, with its pyridine ring, methoxy groups, and an acrylate moiety, presents several potential sites for ionization and fragmentation. The basic nitrogen atom of the pyridine ring is a prime candidate for protonation under the acidic mobile phase conditions typically used in ESI-MS, leading to the formation of a prominent protonated molecule [M+H]⁺.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to yield a series of characteristic fragment ions. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses. Key bond cleavages are anticipated at the ester linkage of the acrylate group and the ether linkages of the methoxy substituents. The stability of the pyridine ring suggests that fragmentations involving the ring itself will be less common under soft ionization conditions.[4]

Materials and Methods

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (Molecular Formula: C₁₁H₁₃NO₄, Molecular Weight: 223.23 g/mol ) in methanol.[5]

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.[6]

Instrumentation
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Liquid Chromatography (LC) System: An HPLC or UHPLC system for sample introduction (optional, direct infusion can also be used). For this protocol, we will describe direct infusion.

Mass Spectrometry Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use:

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation GasNitrogen
Desolvation Gas Flow600 L/hr
Desolvation Temperature350 °C
Mass Range (Full Scan)m/z 50 - 500
Collision Energy (MS/MS)Ramped (e.g., 10-40 eV)

Experimental Workflow

The logical flow of the experiment is designed to first confirm the mass of the intact molecule and then to systematically induce and analyze its fragments to piece together its structure.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Prep Prepare 1 µg/mL solution in ACN:H₂O (50:50) + 0.1% Formic Acid Infusion Direct Infusion via Syringe Pump Prep->Infusion Introduce Sample FullScan Acquire Full Scan MS Data (m/z 50-500) Infusion->FullScan Ionize SelectIon Select [M+H]⁺ Ion (m/z 224.08) FullScan->SelectIon Confirm Parent Ion MSMS Perform MS/MS Analysis (CID, 10-40 eV) SelectIon->MSMS Isolate & Fragment DataAnalysis Analyze Fragmentation Pattern MSMS->DataAnalysis Acquire Product Ions

Caption: Experimental workflow for MS analysis.

Results and Discussion

Full Scan Mass Spectrum

In the full scan mass spectrum, the primary ion observed is the protonated molecule, [M+H]⁺.

  • Chemical Formula: C₁₁H₁₃NO₄

  • Exact Mass: 223.0845

  • Expected [M+H]⁺: 224.0919

The high-resolution mass measurement of the parent ion should be within 5 ppm of the theoretical value, confirming the elemental composition of the analyte.

Tandem Mass Spectrometry (MS/MS) Analysis

The MS/MS spectrum of the [M+H]⁺ ion at m/z 224.09 reveals several characteristic fragment ions. The fragmentation pathway is initiated by the protonated pyridine nitrogen.

Proposed Fragmentation Pathway:

The fragmentation of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is expected to proceed through several key losses. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.[7] For aromatic methoxy compounds, the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO) is a characteristic pathway.[8] Pyridine itself can fragment via the loss of HCN.[9]

fragmentation parent [M+H]⁺ m/z 224.09 frag1 Loss of CH₃OH (Methanol) m/z 192.07 parent->frag1 - CH₃OH frag2 Loss of •OCH₃ (Methoxy Radical) m/z 193.07 parent->frag2 - •OCH₃ frag3 Loss of C₂H₂O₂ (from acrylate) m/z 166.08 parent->frag3 - C₂H₂O₂ frag4 Loss of •CH₃ (Methyl Radical) m/z 209.07 parent->frag4 - •CH₃ frag6 Pyridine Ring Fragment m/z 150.05 parent->frag6 - C₃H₄O₂ frag5 frag5 frag4->frag5 - CO

Caption: Proposed fragmentation of [M+H]⁺.

Interpretation of Key Fragments:

  • m/z 192.07 ([M+H - CH₃OH]⁺): This fragment likely arises from the loss of methanol from the methyl acrylate moiety, a common fragmentation for methyl esters.

  • m/z 209.07 ([M+H - •CH₃]⁺): Loss of a methyl radical from one of the methoxy groups on the pyridine ring. This is a characteristic fragmentation of methoxy-substituted aromatic compounds.[8]

  • m/z 181.07 ([M+H - •CH₃ - CO]⁺): Subsequent loss of carbon monoxide from the m/z 209 fragment is a well-documented pathway for methoxy-substituted aromatics.

  • m/z 166.08 ([M+H - C₂H₂O₂]⁺): This corresponds to the cleavage and loss of a significant portion of the acrylate side chain.

  • m/z 150.05: This ion likely represents the dimethoxypyridine core after the complete loss of the acrylate side chain.

Detailed Protocol

Objective: To confirm the identity and structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate using ESI-MS and MS/MS.

Step 1: System Preparation 1.1. Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy. 1.2. Prepare the mobile phase: 50:50 (v/v) acetonitrile:water with 0.1% formic acid. 1.3. Set up the ESI source with the parameters listed in the "Mass Spectrometry Parameters" table.

Step 2: Sample Analysis - Full Scan 2.1. Prepare the 1 µg/mL working solution of the analyte. 2.2. Load the sample into a syringe and place it in the infusion pump. Set the flow rate to 5-10 µL/min. 2.3. Begin the infusion and allow the signal to stabilize. 2.4. Acquire data in full scan mode over the m/z range of 50-500. 2.5. Verify the presence of the [M+H]⁺ ion at m/z 224.0919 and check that the measured mass is within 5 ppm of the theoretical mass.

Step 3: Sample Analysis - MS/MS Scan 3.1. In the instrument control software, set up an MS/MS experiment. 3.2. Select the [M+H]⁺ ion (m/z 224.09) as the precursor ion for fragmentation. 3.3. Apply a ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. 3.4. Acquire the product ion spectrum.

Step 4: Data Interpretation 4.1. Analyze the full scan spectrum to confirm the molecular weight. 4.2. Analyze the MS/MS spectrum to identify the major fragment ions. 4.3. Compare the observed fragments with the proposed fragmentation pathway and theoretical m/z values. 4.4. The presence of the expected parent ion and key fragment ions provides a high degree of confidence in the structural assignment of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Conclusion

This application note provides a robust and reliable method for the mass spectrometric analysis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. The use of high-resolution ESI-MS allows for accurate mass determination, while tandem mass spectrometry provides detailed structural information through characteristic fragmentation patterns. This protocol is a valuable tool for researchers and scientists in the pharmaceutical and chemical industries for the routine analysis and structural confirmation of this and similar pyridine derivatives.

References

  • Jackson, A. T., et al. (1997). Application of MALDI-CID-MS/MS to confirm the end-group compositions of polystyrene and poly(methyl methacrylate) standards. Journal of the American Society for Mass Spectrometry, 8(10), 1045-1053.
  • Li, Y., et al. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 546(4), 042054. Available at: [Link]

  • Clark, C. R., & Abiedalla, Y. (2015). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry, 29(5), 447-455.
  • Sarac, A., et al. (2012). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROMETRY. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-20.
  • National Center for Biotechnology Information. (1992). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 156-161.
  • ResearchGate. M/z spectra of (a) n-butyl acrylate, (b) methyl acrylate, (c) n-butyl methacrylate, (d) methyl methacrylate. Available at: [Link]

  • Fleischer, H., et al. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials.
  • Konermann, L., et al. (2013). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 85(1), 2-9.
  • Versteegen, R. M., et al. (2019). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 141(34), 13504-13511.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2023). Electrospray ionization. Available at: [Link]

  • Johnson, K. A., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry, 64(22), 16417-16428.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. Available at: [Link]

  • da Silva, M. N., et al. (2012). Understanding the fragmentation mechanisms of methoxy-, mesyl-, and tosyl-lapachol derivatives by computational chemistry and mass spectrometry analysis. European Journal of Medicinal Chemistry, 54, 804-811.
  • Levsen, K., & Schiebel, H. M. (2007). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry and Gas Chromatography (pp. 249-291). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Meyer, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 139-160.
  • Catto, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2314-2327.
  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Available at: [Link]

  • Google Patents. (2011). CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound.
  • ResearchGate. (2004). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 205(1), 125-133.
  • Oakwood Chemical. (n.d.). Methyl 3-(5, 6-dimethoxypyridin-2-yl)acrylate, 1 gram. Available at: [Link]

  • Google Patents. (2013). US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate.

Sources

"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" in targeted protein degradation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the evaluation of novel chemical entities, such as "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate," within the rapidly evolving field of targeted protein degradation (TPD). While this specific molecule is not yet established in the TPD literature, its structural features present an intriguing starting point for the design of new protein degraders. This document, therefore, serves as both a theoretical guide and a practical handbook for researchers aiming to explore such novel chemical matter.

Part 1: The Paradigm of Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, a potentially more profound and durable therapeutic effect.

The most prominent TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules comprising two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Part 2: Evaluating "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" as a Novel Scaffold in TPD

"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" possesses distinct chemical features that merit consideration for its use in a PROTAC, likely as a component of the linker or as a novel scaffold.

  • The Acrylate Moiety: The methyl acrylate group can act as a Michael acceptor, providing a reactive handle for covalent attachment to a protein of interest or for further chemical modification during PROTAC synthesis.

  • The Dimethoxypyridine Core: This rigid, aromatic core can impart specific conformational constraints to the linker, which is a critical determinant of ternary complex stability and degradation efficiency. The methoxy groups can also influence solubility and cell permeability.

Given the nascent status of this molecule in TPD, a systematic evaluation is paramount. The following sections outline a comprehensive screening cascade to assess its potential.

Screening Cascade for a Novel Chemical Entity in TPD

The journey from a novel chemical entity to a validated protein degrader is a multi-step process. The following workflow illustrates a typical screening cascade.

Screening_Cascade cluster_0 Phase 1: Synthesis & In Vitro Validation cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Selectivity & Mechanism of Action A Hypothetical PROTAC Synthesis B Ternary Complex Formation Assay (e.g., TR-FRET, SPR) A->B C In Vitro Ubiquitination Assay B->C D Cell-Based Target Degradation (e.g., Western Blot, In-Cell Western) C->D E Dose-Response & Time-Course Studies D->E F Assessment of Cell Viability E->F G Proteome-Wide Selectivity Profiling (e.g., Mass Spectrometry) F->G H Mechanism of Action Studies (e.g., Proteasome/E3 Ligase Inhibition) G->H I Lead Candidate H->I

Caption: A generalized screening cascade for the evaluation of a novel PROTAC.

Part 3: Detailed Protocols

The following protocols provide a detailed, step-by-step guide for the key experiments outlined in the screening cascade. These are generalized methods that should be optimized for the specific target protein and cell lines used.

Protocol 1: Hypothetical PROTAC Synthesis

This protocol outlines a general strategy for incorporating "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" into a PROTAC. It assumes the use of the acrylate as a reactive handle for conjugation with a linker bearing a nucleophile, which is then connected to an E3 ligase ligand.

Objective: To synthesize a PROTAC incorporating the novel scaffold.

Materials:

  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

  • E3 ligase ligand with a linker terminating in a primary amine (e.g., a derivative of pomalidomide or a VHL ligand)

  • Aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., DIPEA)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (1 eq) and the amine-terminated E3 ligase ligand-linker construct (1.1 eq) in DMF.

  • Base Addition: Add DIPEA (2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is expected to proceed via a Michael addition of the amine to the acrylate.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the ternary complex.

Objective: To measure the ability of the PROTAC to induce the formation of a POI-PROTAC-E3 ligase complex.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL/Elongin B/Elongin C or biotinylated DDB1/CRBN)

  • TR-FRET donor antibody (e.g., anti-His-Terbium)

  • TR-FRET acceptor (e.g., anti-GST-d2 or Streptavidin-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the synthesized PROTAC in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the POI, E3 ligase complex, and the PROTAC at various concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for complex formation.

  • Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.

  • Final Incubation: Incubate for another 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.

Protocol 3: Cell-Based Target Degradation Assay (Western Blot)

This protocol details the use of Western blotting to measure the degradation of the target protein in a cellular context.

Objective: To determine the efficacy of the PROTAC in inducing the degradation of the POI in cells.

Materials:

  • Cell line expressing the POI

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC (and DMSO as a vehicle control) for a defined period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) from a dose-response curve.

Data Presentation:

PROTAC Concentration (nM)% Degradation (vs. Vehicle)
115.2
1045.8
10088.9
100092.3

Part 4: Data Interpretation and Troubleshooting

  • Ternary Complex Formation: A strong TR-FRET signal that is dependent on the PROTAC concentration indicates successful ternary complex formation. A bell-shaped curve (the "hook effect") is often observed, which is characteristic of PROTAC-induced dimerization.

  • Target Degradation: A successful PROTAC will induce potent and sustained degradation of the POI. The DC50 value is a key measure of potency.

  • Troubleshooting:

    • No Degradation: If no degradation is observed, it could be due to poor cell permeability of the PROTAC, instability of the ternary complex, or the use of an inappropriate E3 ligase for the target protein.

    • Incomplete Degradation: This could be due to the synthesis of new protein, a fraction of the POI being inaccessible to the PROTAC, or feedback mechanisms.

Part 5: Concluding Remarks

The exploration of novel chemical matter is the lifeblood of drug discovery. While "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" is currently an unknown entity in the field of targeted protein degradation, its unique chemical structure warrants a systematic investigation. The protocols and framework presented in this guide provide a robust starting point for any researcher seeking to venture into the exciting and promising world of novel protein degraders. By combining rational design with rigorous experimental validation, the full potential of molecules like "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" can be unlocked, paving the way for the next generation of therapeutics.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Crews, C. M. (2021). The 20-Year Journey of PROTACs: From Concept to Clinical Candidates. Cell Chemical Biology, 28(7), 932-935. [Link]

  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: an industrial perspective. Journal of Medicinal Chemistry, 62(11), 5152-5186. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension to handle in fragment-based drug design. Essays in Biochemistry, 61(5), 505-516. [Link]

  • Roy, M. J., & Bussiere, D. E. (2020). Biophysical methods for the study of PROTACs. Topics in Medicinal Chemistry, 36, 1-28. [Link]

  • Sun, X., & Rao, Y. (2020). Covalent inhibitors and covalent PROTACs. Drug Discovery Today, 25(4), 624-633. [Link]

Application Note & Protocol: Leveraging Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate as a pivotal intermediate in the synthesis of potent kinase inhibitors. The pyridine scaffold is a well-established privileged structure in kinase drug discovery, known for its ability to form critical hydrogen bond interactions within the ATP-binding hinge region of various kinases.[1][2][3][4] This application note elucidates the chemical rationale for using this specific acrylate derivative, provides a detailed, step-by-step protocol for its conversion into a downstream inhibitor scaffold, and discusses the broader context of its utility in targeting kinases such as c-Met and ALK, which are implicated in numerous oncogenic processes.[5]

Introduction: The Strategic Importance of the Pyridine Scaffold

Protein kinases are a crucial class of enzymes that regulate the majority of cellular pathways, making them a prime target for therapeutic intervention, particularly in oncology. A significant portion of clinically successful kinase inhibitors incorporates a heterocyclic core that anchors the molecule into the ATP-binding site. The pyridine ring, in particular, has been extensively explored for this purpose.[1][4][6]

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate serves as a high-value starting material for several reasons:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP to interact with the kinase hinge region.

  • The 5,6-Dimethoxy Substitution: These electron-donating groups can modulate the basicity of the pyridine nitrogen, enhance solubility, and provide vectors for metabolic stability or further functionalization.

  • The C3-Acrylate Moiety: This α,β-unsaturated ester is an excellent Michael acceptor, providing a reliable and versatile chemical handle for introducing nucleophilic fragments, which is a key step in building the final inhibitor structure.[7][8][9] This reactive site allows for the convergent synthesis of complex molecules from simpler starting materials.

This guide will focus on a core synthetic transformation: the aza-Michael addition of a heterocyclic amine to the acrylate, followed by subsequent elaboration to construct a potent kinase inhibitor scaffold targeting the c-Met pathway.

Compound Profile: Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

A clear understanding of the starting material's properties is essential for successful and safe experimentation.

PropertyValueSource
CAS Number 1171919-91-7[10][11]
Molecular Formula C₁₁H₁₃NO₄[10]
Molecular Weight 223.23 g/mol [10]
Appearance Solid
Storage Store at -20°C for long-term stability.[10]

Synthetic Protocol: From Acrylate to a Dihydropyridinone Core

This protocol details the synthesis of a dihydropyridinone derivative, a common core structure in many kinase inhibitors. The key transformation is a tandem aza-Michael addition/cyclization reaction. This approach is efficient, often leading to complex structures in a single, well-controlled step.

Principle of the Reaction

The synthesis proceeds via an initial 1,4-conjugate addition (aza-Michael reaction) of an amine-containing nucleophile to the electron-deficient alkene of the acrylate.[12] The resulting intermediate then undergoes an intramolecular cyclization to form a stable, six-membered dihydropyridinone ring system, a scaffold known to possess potent anti-proliferative activities.[13]

Experimental Workflow

The overall process from starting material to the purified final product is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Acrylate in Toluene B 2. Add 3-Aminocrotononitrile A->B C 3. Add DBU Catalyst B->C D 4. Heat to 110°C (Reflux) C->D E 5. Monitor by TLC/LC-MS (~16 hours) D->E F 6. Cool to RT & Concentrate E->F G 7. Triturate with Diethyl Ether F->G H 8. Filter & Dry Solid G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Synthetic workflow for the dihydropyridinone synthesis.

Materials and Reagents
ReagentMW ( g/mol )MolarityAmountMoles (mmol)
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate223.23-1.00 g4.48
3-Aminocrotononitrile82.11-0.40 g4.93 (1.1 eq)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.24-0.14 mL0.90 (0.2 eq)
Toluene--20 mL-
Diethyl Ether (for work-up)--~50 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (1.00 g, 4.48 mmol).

  • Reagent Addition: Add toluene (20 mL) and stir to dissolve. To the resulting solution, add 3-aminocrotononitrile (0.40 g, 4.93 mmol) followed by the catalyst DBU (0.14 mL, 0.90 mmol).

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 110°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acrylate is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: To the resulting crude oil/solid, add diethyl ether (~50 mL) and stir or sonicate the mixture. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to afford the final dihydropyridinone product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected product is 4-cyano-5-(5,6-dimethoxypyridin-3-yl)-6-methyl-3,4-dihydropyridin-2(1H)-one.

Biological Context and Mechanism of Action

The synthesized pyridinone core is a precursor to inhibitors targeting kinases like c-Met. The c-Met tyrosine kinase plays a critical role in cell proliferation, survival, and migration.[1] Its aberrant activation is a known driver in various human cancers.[6] Inhibitors derived from this scaffold can effectively block the c-Met signaling pathway.

G cluster_pathway Downstream Signaling cluster_output Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates ADP ADP RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT3 STAT3 Pathway cMet->STAT3 Inhibitor Synthesized Inhibitor Inhibitor->cMet Blocks ATP Binding ATP ATP P P Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Metastasis Metastasis & Angiogenesis STAT3->Metastasis

Caption: Simplified c-Met signaling pathway and the point of inhibition.

The 5,6-dimethoxypyridine moiety of the inhibitor is hypothesized to anchor the molecule in the hinge region of the c-Met kinase domain, while other parts of the molecule can be tailored to occupy the hydrophobic pocket and solvent-exposed regions, thereby achieving high potency and selectivity.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the starting acrylate is not fully consumed, consider increasing the reaction time or adding a slight excess of DBU (e.g., 0.3 eq). Ensure the toluene is anhydrous, as water can interfere with the base catalyst.

  • Purification Issues: If the product does not precipitate cleanly from diethyl ether, it may be necessary to perform column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol) for purification.

  • Low Yield: The reaction is sensitive to the purity of the 3-aminocrotononitrile. Using freshly sourced or purified reagent is recommended for optimal results.

Conclusion

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a versatile and powerful building block for the synthesis of advanced kinase inhibitors. Its well-defined reactivity through the Michael addition pathway allows for the efficient and modular construction of complex heterocyclic cores. The protocol described herein provides a reliable method for accessing a dihydropyridinone scaffold, which is a key intermediate en route to potent inhibitors of oncogenic kinases like c-Met. This compound represents a valuable tool for medicinal chemists and researchers in the field of drug discovery.

References

  • Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. PubMed, [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. ACS Publications, [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed, [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed, [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing, [Link]

  • Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. PubMed, [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health (NIH), [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central, [Link]

  • Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1 H )-thione into polymer chemistry. ResearchGate, [Link]

  • Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to α,β-Ethylenic Ketones and Amides. Journal of Chemical Research, Synopses (RSC Publishing), [Link]

Sources

Application Notes and Protocols for "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" is a novel organic compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol [1]. While specific biological activities for this compound are not yet extensively documented, its structural motifs—a dimethoxypyridine ring and an acrylate tail—suggest a potential for diverse pharmacological effects. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, compounds containing an acrylate group are recognized for their reactivity and have been incorporated into various biologically active molecules.

Given the therapeutic potential suggested by its chemical structure, this document outlines a series of robust, cell-based assays to investigate the bioactivity of "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate". These protocols are designed for researchers in drug discovery and development to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The following sections provide detailed, step-by-step methodologies for these investigations.

I. Assessment of Anticancer Activity

The pyridine nucleus is a common scaffold in many anticancer drugs. Therefore, it is hypothesized that "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" may exhibit cytotoxic or pro-apoptotic effects on cancer cells. The following assays are designed to evaluate these potential activities.

A. Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][2]. The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells[2].

Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, A549, HeLa) to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well[2].

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals[3].

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[2].

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance[2][4].

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value from the curve.

Workflow for Anticancer Activity Assessment

cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Caspase-Glo 3/7 Assay) seed_cells Seed Cancer Cells in 96-well Plate treat_compound Treat with Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Data Analysis (IC50, Apoptosis Induction) read_absorbance->data_analysis seed_cells_apo Seed Cancer Cells in 96-well Plate treat_compound_apo Treat with Compound seed_cells_apo->treat_compound_apo add_caspase_glo Add Caspase-Glo® 3/7 Reagent treat_compound_apo->add_caspase_glo read_luminescence Read Luminescence add_caspase_glo->read_luminescence read_luminescence->data_analysis

Caption: Workflow for assessing the anticancer potential of the compound.

B. Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis, the activity of effector caspases 3 and 7 can be measured. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of these key executioner caspases[5].

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Section I.A, steps 1 and 2). Use a white-walled 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use[6].

    • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[6].

    • Mix the contents of the wells by shaking the plate on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank wells (medium with reagent only) from the readings of all other wells.

  • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

II. Evaluation of Anti-inflammatory Activity

The dimethoxypyridine moiety is present in some compounds with anti-inflammatory properties. This section outlines assays to investigate the potential of "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" to modulate inflammatory responses in immune cells.

A. Nitric Oxide Production in Macrophages

Nitric oxide (NO) is a key inflammatory mediator produced by macrophages upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants[7].

Protocol: Nitric Oxide Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells per well in 1 mL of medium[7].

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours[8]. Include a control group with LPS only and a negative control group with no LPS or compound.

  • Griess Assay:

    • After incubation, collect 100 µL of the culture supernatant from each well and transfer to a 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water[8].

    • Add 100 µL of the Griess reagent to each well containing the supernatant[8].

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Determine the concentration of nitrite in the samples by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of inhibition of NO production by the compound compared to the LPS-only control.

Workflow for Anti-inflammatory Activity Assessment

cluster_no_assay Nitric Oxide (NO) Production Assay cluster_cytokine_assay Cytokine Release (ELISA) seed_raw Seed RAW 264.7 Macrophages pretreat Pre-treat with Compound seed_raw->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance_no Read Absorbance (540 nm) griess_assay->read_absorbance_no data_analysis_inflammation Data Analysis (% Inhibition) read_absorbance_no->data_analysis_inflammation seed_immune Seed Immune Cells (e.g., PBMCs) treat_and_stimulate Treat with Compound and Stimulate seed_immune->treat_and_stimulate collect_supernatant_elisa Collect Supernatant treat_and_stimulate->collect_supernatant_elisa elisa Perform ELISA for TNF-α, IL-6 collect_supernatant_elisa->elisa read_absorbance_elisa Read Absorbance elisa->read_absorbance_elisa read_absorbance_elisa->data_analysis_inflammation

Caption: Workflow for evaluating the anti-inflammatory properties of the compound.

B. Cytokine Release Measurement by ELISA

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the effect of the compound on the release of these cytokines from stimulated immune cells[9].

Protocol: Cytokine ELISA

  • Cell Culture, Treatment, and Stimulation:

    • Use appropriate immune cells such as human peripheral blood mononuclear cells (PBMCs) or a suitable cell line.

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" for 2 hours, followed by stimulation with an appropriate stimulus (e.g., LPS).

  • ELISA Procedure:

    • Follow the manufacturer's instructions for a commercial ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6).

    • Briefly, coat a 96-well plate with a capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a series of standards to the plate.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

    • Add a chromogenic substrate and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

Data Analysis:

  • Generate a standard curve from the absorbance readings of the standards.

  • Determine the concentration of the cytokine in the samples from the standard curve.

  • Calculate the percentage of inhibition of cytokine release by the compound.

III. Determination of Antimicrobial Activity

The pyridine ring is a key structural component of many antimicrobial agents. The following protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" against a panel of microorganisms.

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[10].

Protocol: Broth Microdilution

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A standard antibiotic can be used as a positive control for the assay's validity.

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism[10].

Data Analysis:

  • Record the MIC value for each tested microorganism.

  • Compare the MIC values to those of standard antibiotics.

Workflow for Antimicrobial Susceptibility Testing

cluster_mic Antimicrobial Susceptibility (Broth Microdilution) prepare_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate->determine_mic result MIC Value (µg/mL) determine_mic->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following tables provide a standardized format for presenting the data obtained from the described assays.

Table 1: Cytotoxicity of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate on Cancer Cell Lines

Cell Line Incubation Time (h) IC₅₀ (µM)
MCF-7 24
48
72
A549 24
48
72
HeLa 24
48

| | 72 | |

Table 2: Anti-inflammatory Effects of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Assay Cell Type Stimulant IC₅₀ (µM)
NO Production RAW 246.7 LPS
TNF-α Release PBMCs LPS

| IL-6 Release | PBMCs | LPS | |

Table 3: Minimum Inhibitory Concentration (MIC) of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Microorganism Gram Stain MIC (µg/mL)
Staphylococcus aureus Positive
Escherichia coli Negative
Pseudomonas aeruginosa Negative

| Candida albicans | Fungi | |

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • National Cancer Institute. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Lee, J. Y., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 55(1), 85-91. [Link]

  • Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments, (137), 57805. [Link]

  • Scribd. Broth Microdilution Guide for Labs. [Link]

  • World Organisation for Animal Health (WOAH). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Leibniz-Institut für umweltmedizinische Forschung. Detection of cytokine release in A549 cells. [Link]

  • Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • O'Connor, J. C., et al. (2009). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 511, 267–281. [Link]

  • ResearchGate. Nitric Oxide Assay?. [Link]

  • ResearchGate. RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. [Link]

Sources

"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" conjugation to E3 ligase ligands

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Conjugation of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate to E3 Ligase Ligands: A Guide to PROTAC Synthesis and Evaluation

Abstract

Targeted Protein Degradation (TPD) has emerged as a groundbreaking therapeutic modality, utilizing Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3] This guide provides a comprehensive framework for the synthesis and evaluation of novel PROTACs, using Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate as a representative acrylate-containing ligand for a hypothetical POI. We will detail the chemical strategies for conjugating this warhead to common E3 ligase ligands, provide step-by-step protocols for synthesis and characterization, and outline the essential downstream assays required to validate the efficacy and mechanism of action of the resulting PROTAC conjugate.

Introduction: The PROTAC Revolution

Traditional pharmacology relies on small molecule inhibitors that block the function of a target protein. This approach requires continuous high-level occupancy of the protein's active site and is often ineffective against non-enzymatic or "undruggable" targets like scaffolding proteins.[4] PROTAC technology circumvents these limitations by converting a binding event into a degradation event.[1] By hijacking the cell's own ubiquitin-proteasome system (UPS), a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, offering a potentially more potent and durable therapeutic effect.[2][5]

The PROTAC molecule itself consists of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical step that initiates the degradation cascade.[3][5]

The Ubiquitin-Proteasome System (UPS) Pathway

The UPS is a highly regulated process for protein degradation. It involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin proteins to a substrate, marking it for destruction by the 26S proteasome. PROTACs co-opt this system at the level of the E3 ligase, which provides substrate specificity.

G cluster_PROTAC PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruits PROTAC PROTAC PROTAC->Ternary Bridges Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub_Cascade E1-E2-Ubiquitin Ub_Cascade->Ternary Delivers Ub

Figure 1: PROTAC Mechanism of Action.

Designing the PROTAC: Key Building Blocks

The modular nature of PROTACs allows for systematic optimization. The choice of warhead, E3 ligase ligand, and linker are all critical determinants of the final compound's potency, selectivity, and drug-like properties.

The Protein of Interest (POI) Ligand: Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

For this guide, we will use Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate as a hypothetical ligand for our POI. The key feature of this molecule is the α,β-unsaturated ester, known as an acrylate. This functional group is an excellent Michael acceptor, making it susceptible to nucleophilic attack. This inherent reactivity provides a direct chemical handle for conjugation to a linker-modified E3 ligase ligand.

PropertyValueSource
CAS Number 1171919-91-7[6]
Molecular Formula C₁₁H₁₃NO₄[6]
Molecular Weight 223.23 g/mol [6]
Appearance Solid[7]
Storage -20°C[6]

Table 1: Physicochemical Properties of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

The E3 Ligase Ligand

While over 600 E3 ligases exist, only a few have been extensively leveraged for PROTAC design due to the availability of well-validated, high-affinity small molecule ligands.[8] The most common choices are:

  • Cereblon (CRBN): Ligands are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[9][] These are among the most widely used ligands in PROTAC development.[11]

  • Von Hippel-Lindau (VHL): Ligands are often based on a hydroxyproline (Hyp) scaffold that mimics the binding motif of its natural substrate, HIF-1α.[12][13][14]

  • Inhibitor of Apoptosis Proteins (IAPs): Ligands can induce self-degradation (auto-ubiquitination) of IAPs, sensitizing cells to apoptosis.[12]

  • Mouse Double Minute 2 Homolog (MDM2): Ligands like nutlin derivatives can be used to degrade MDM2, which is an E3 ligase that targets the tumor suppressor p53.[8][]

The choice of E3 ligase is critical, as their expression levels vary across different cell types and tissues, directly impacting PROTAC efficacy.[8] For the protocols in this guide, we will focus on conjugating to a CRBN ligand, given its prevalence and robust chemistry.[15]

Protocol 1: Synthesis of a Pomalidomide-Linker-Amine Intermediate

To conjugate our acrylate warhead, we first need an E3 ligase ligand functionalized with a nucleophile. Here, we describe the synthesis of a pomalidomide derivative linked to a short polyethylene glycol (PEG) chain terminating in a primary amine. The PEG linker provides solubility and flexibility, which is often beneficial for ternary complex formation.[16][]

Rationale: This protocol creates a modular building block. The terminal amine will serve as the nucleophile for the subsequent Michael addition reaction with the acrylate POI ligand. The amide bond formation is a robust and high-yielding reaction.

Materials and Reagents:
  • 4-Fluoropomalidomide

  • tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (Amine-PEG2-Boc)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate, Hexanes

Step-by-Step Procedure:
  • Nucleophilic Aromatic Substitution (SNAr):

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Fluoropomalidomide (1.0 eq) in anhydrous DMSO.

    • Add Amine-PEG2-Boc (1.2 eq) followed by DIPEA (3.0 eq).

    • Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor progress by LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected pomalidomide-linker conjugate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected conjugate in DCM (approx. 0.1 M).

    • Add TFA (10-20 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2x) to ensure complete removal of residual acid.

    • The resulting product, Pomalidomide-PEG2-Amine, can be used in the next step without further purification, assuming high conversion. Confirm identity via LC-MS.

Protocol 2: Conjugation via Michael Addition

This protocol details the core conjugation step, where the synthesized amine-functionalized CRBN ligand is coupled to the acrylate warhead, Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, to form the final PROTAC.

Rationale: The Michael addition (or conjugate addition) is an effective method for forming carbon-nitrogen bonds. The electron-withdrawing nature of the ester and the pyridyl ring makes the β-carbon of the acrylate highly electrophilic and susceptible to attack by the primary amine of our E3-linker construct.

G cluster_synthesis PROTAC Synthesis Workflow E3_Ligand Pomalidomide-Linker-NH2 (From Protocol 1) Reaction Michael Addition (Protocol 2) Solvent: DMF Base: DIPEA E3_Ligand->Reaction POI_Ligand Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (Warhead) POI_Ligand->Reaction Purification Purification (Prep-HPLC) Reaction->Purification Final_PROTAC Final PROTAC Conjugate Purification->Final_PROTAC

Figure 2: Chemical Synthesis Workflow.

Materials and Reagents:
  • Pomalidomide-PEG2-Amine (from Protocol 1)

  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:
  • Reaction Setup:

    • In a dry vial, dissolve Pomalidomide-PEG2-Amine (1.0 eq) and Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the mixture. The base acts as a scavenger for any residual acid and ensures the amine is in its free base form.

    • Stir the reaction at room temperature for 16-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Monitoring and Workup:

    • Monitor the reaction progress by LC-MS, looking for the consumption of starting materials and the appearance of the product peak with the expected mass.

    • Once complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash with a 5% aqueous LiCl solution (3x) to remove DMF, followed by a brine wash (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using preparative reverse-phase HPLC (prep-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).

    • Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

ParameterConditionRationale
Solvent Anhydrous DMF or DMSOAprotic polar solvents that solubilize reactants.
Base DIPEAA non-nucleophilic base to prevent side reactions.
Temperature Room Temperature to 50°CBalances reaction rate with potential for side product formation.
Stoichiometry ~1.1 eq of AcrylateA slight excess of the electrophile ensures complete consumption of the more complex amine component.

Table 2: Representative Reaction Conditions for Michael Addition.

Analytical Characterization of the Final PROTAC

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC before biological evaluation.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the successful conjugation. The observed mass of the main peak in the chromatogram should correspond to the calculated molecular weight of the desired PROTAC.[19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A high-purity sample (>95%) is crucial for obtaining reliable biological data.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming that the conjugation occurred at the intended position and that the overall structure is correct.[18]

AnalysisExpected ResultPurpose
LC-MS [M+H]⁺ peak matching calculated exact massConfirms identity and successful conjugation
HPLC Single major peak >95% purityAssesses purity of the final compound
¹H NMR Presence of signals from all three components (warhead, linker, E3 ligand) and disappearance of acrylate vinyl protonsConfirms covalent structure

Table 3: Summary of Analytical Characterization Data for the Final PROTAC.

Application Protocols: Validating PROTAC Function

Once a pure PROTAC has been synthesized and characterized, its biological activity must be validated. The primary goal is to demonstrate that the PROTAC induces the selective degradation of the target protein in a proteasome-dependent manner.

G cluster_wb Degradation Assessment cluster_ub Mechanism of Action Start Synthesized & Purified PROTAC Treat Treat Cells with PROTAC (Dose & Time Course) Start->Treat Lysate_WB Prepare Cell Lysate Treat->Lysate_WB Lysate_UB Prepare Cell Lysate Treat->Lysate_UB SDS_PAGE SDS-PAGE & Transfer Lysate_WB->SDS_PAGE Blot Western Blot (Anti-POI Antibody) SDS_PAGE->Blot Result_WB Quantify POI Levels (e.g., DC₅₀, Dₘₐₓ) Blot->Result_WB IP Immunoprecipitate POI Lysate_UB->IP Assay In Vitro Ubiquitination Assay IP->Assay Result_UB Detect Poly-Ubiquitin Smear (Anti-Ubiquitin Blot) Assay->Result_UB

Figure 3: Experimental Evaluation Workflow.

Protocol 3: Western Blot for Target Protein Degradation

Western blotting is the gold standard for directly measuring changes in protein levels.[22][23] This protocol determines the efficacy of the PROTAC by quantifying the reduction of the POI after treatment.

Rationale: This assay provides direct visual and quantitative evidence of protein degradation. By comparing the POI band intensity in treated versus untreated cells, one can calculate key efficacy metrics like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[24]

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells expressing the POI in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • To confirm proteasome-dependent degradation, include a control group pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[21]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the well by adding 1X SDS sample buffer containing protease and phosphatase inhibitors.[25]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[25]

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Electrophoresis and Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[22][26]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Capture the image using a digital imager.

    • Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal.

    • Plot the normalized POI levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.

Protocol 4: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the intended mechanism: recruitment of the E3 ligase and subsequent ubiquitination of the POI.[27]

Rationale: Detecting a high molecular weight smear or ladder of the POI when blotted with an anti-ubiquitin antibody is direct evidence of poly-ubiquitination, the signal for proteasomal degradation.[28][29]

Step-by-Step Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube on ice. The final volume is typically 25-50 µL.

    • Combine the components in the order listed in Table 4.

ComponentFinal ConcentrationPurpose
Reaction Buffer (5x) 1x (e.g., 50 mM Tris, 5 mM MgCl₂, 1 mM DTT)Maintains optimal pH and provides cofactors
ATP Solution 2 mMProvides energy for ubiquitin activation
Ubiquitin (Ub) ~5 µgThe protein tag to be transferred
E1 Activating Enzyme 50-100 nMActivates ubiquitin
E2 Conjugating Enzyme 200-500 nMReceives Ub from E1 (use an E2 compatible with your E3)
E3 Ligase Complex 20-100 nMProvides substrate specificity (e.g., purified DDB1-CRBN)
Purified POI Substrate 200-500 nMThe protein to be ubiquitinated
PROTAC Varies (e.g., 1 µM)Induces proximity between E3 and POI

Table 4: Reagents for In Vitro Ubiquitination Assay.[28][30]

  • Incubation and Termination:

    • Initiate the reaction by adding the E3 ligase or ATP.

    • Incubate the mixture at 30-37°C for 1-2 hours.[29]

    • Stop the reaction by adding 4x SDS sample buffer and boiling at 95-100°C for 5 minutes.[28]

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Perform a Western blot using a primary antibody against the POI or a specific tag on the POI.

    • A successful reaction will show a ladder of higher molecular weight bands above the unmodified POI band, representing the addition of one or more ubiquitin molecules. This can also be confirmed by blotting with an anti-ubiquitin antibody.

Conclusion

The conjugation of a novel warhead, such as Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, to an E3 ligase ligand is a critical first step in the development of a new PROTAC. The Michael addition chemistry described herein offers a reliable method for coupling acrylate-containing fragments to amine-functionalized E3-linker constructs. Successful synthesis must be followed by rigorous analytical characterization and a systematic biological evaluation workflow. By confirming target degradation via Western blot and validating the ubiquitination mechanism, researchers can confidently advance novel PROTAC molecules through the drug discovery pipeline, unlocking new therapeutic possibilities for previously intractable diseases.

References

  • Precise PEG. E3 Ligase Ligands in PROTAC. [Link]

  • Dou, Q. et al. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy. [Link]

  • Bio-protocol. In vitro Protein Ubiquitination Assays. Bio-protocol. [Link]

  • Sun, Y. et al. Detection of Protein Ubiquitination. Journal of Visualized Experiments. [Link]

  • ResearchGate. Schematic diagram showing the mechanism of action of PROTAC... [Link]

  • Bio-protocol. Ubiquitination assay. Bio-protocol. [Link]

  • Steinebach, C. et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry. [Link]

  • Sun, X. et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition. [Link]

  • ResearchGate. A schematic diagram for the action model of PROTAC. [Link]

  • Creative Biolabs. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. [Link]

  • ResearchGate. A summary of current ligands for few E3 ubiquitin ligases used in PROTACs. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • Biovalley. Western Blot Protocol. [Link]

  • The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • Wikipedia. Proteolysis targeting chimera. [Link]

  • Brown, A. W. et al. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Krumb, M. et al. One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [Link]

  • Brown, A. W. et al. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Simpson, B. S. et al. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. [Link]

  • Foley, C. A. et al. Tactics and Strategies for the Synthesis of Cereblon Ligands. CHIMIA. [Link]

  • Van Molle, I. et al. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry. [Link]

  • Churcher, I. et al. Methods to accelerate PROTAC drug discovery. Drug Discovery Today. [Link]

  • Waters Corporation. From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. [Link]

  • Buckley, D. L. et al. Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]

  • ResearchGate. Tactics and Strategies for the Synthesis of Cereblon Ligands. [Link]

  • Galdeano, C. et al. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of Medicinal Chemistry. [Link]

  • PubChem. Methyl 3-methoxyacrylate. [Link]

  • Buckley, D. L. et al. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]

  • Li, Y. et al. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. Chemical Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and reproducibility of this important synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success.

Section 1: The Heck Reaction at a Glance

The synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is most commonly achieved via a palladium-catalyzed cross-coupling reaction known as the Mizoroki-Heck reaction.[1][2] This reaction forms a new carbon-carbon bond between an unsaturated halide and an alkene.[1] In this specific case, a 3-halo-5,6-dimethoxypyridine is coupled with methyl acrylate in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Caption: High-level workflow for synthesis and troubleshooting.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.

Q1: My reaction is sluggish, stalls completely, or shows very low conversion. What are the primary causes?

A1: This is the most common issue and almost always points to a problem with the catalytic system's activity.

Core Areas to Investigate:

  • Catalyst Inactivity (The Pd(0) Problem): Pd(II) precatalysts like Pd(OAc)₂ must be reduced to the active Pd(0) form to enter the catalytic cycle. [3][4]If this reduction is inefficient, the reaction will not start.

    • Solution: Ensure your phosphine ligand is not oxidized. Some protocols benefit from the addition of a mild reductant, though often the phosphine ligand, solvent, or amine base can serve this role. [5]Using a pre-activated Pd(0) source like Pd(PPh₃)₄ can be a solution, though these reagents are more air-sensitive. [5]

  • Oxygen Contamination: Oxygen can rapidly oxidize the active Pd(0) catalyst to inactive Pd(II), effectively killing the reaction. [6] * Solution: Rigorous degassing of the solvent is non-negotiable. Use techniques like "freeze-pump-thaw" (for lower-boiling solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. [6]Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Reagent Quality:

    • Solvent: Ensure the solvent is anhydrous and high-purity. Water content can interfere with the base and catalyst activity. [3] * Starting Materials: Impurities in the aryl halide or methyl acrylate can act as catalyst poisons. [6]If necessary, purify starting materials by distillation, recrystallization, or column chromatography.

    • Base: The purity of the base is also crucial. For example, triethylamine can degrade over time to form secondary amines, which can have an inhibitory effect. Use a freshly opened bottle or distill it before use.

Q2: I'm observing a significant amount of black precipitate (palladium black) early in the reaction. Why is this happening and how can I fix it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition. The fine Pd(0) nanoparticles of the active catalyst have agglomerated into bulk, catalytically inactive palladium metal. This is a major cause of low yields.

Causes and Solutions:

  • Ligand Dissociation/Degradation: At high temperatures, the phosphine ligand can dissociate from the palladium center. These "naked" Pd(0) species are highly unstable and rapidly aggregate.

    • Solution 1: Ligand Choice: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands form stronger bonds with palladium and are more resistant to dissociation. For electron-rich pyridines, ligands like Xantphos, SPhos, or RuPhos can offer superior stability and performance compared to simpler ligands like PPh₃. [4][7]Bidentate (two-point binding) ligands like dppf often provide greater stability than monodentate ligands. [5] * Solution 2: Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2.2:1 or 4:1 for monodentate ligands) can help keep the metal center coordinated and stable. However, excessive ligand can sometimes inhibit the reaction by creating a coordinatively saturated, unreactive species.

  • High Reaction Temperature: While heat is needed to drive the reaction, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Find the "sweet spot." Try running the reaction at a lower temperature (e.g., 80-100 °C instead of 120 °C) for a longer period. The optimal temperature will depend heavily on the specific catalyst-ligand system.

  • High Concentration: Very high reactant concentrations can sometimes promote the aggregation of the catalyst.

    • Solution: While counterintuitive, slightly diluting the reaction mixture can sometimes improve catalyst lifetime and overall yield, though it may slow the reaction rate.

Q3: My yield is consistently moderate (40-60%), but the reaction goes to completion. How can I optimize for a higher yield?

A3: This scenario suggests the core reaction is viable but suboptimal. Fine-tuning the reaction parameters is key.

Optimization Strategies:

  • Base Screening: The choice of base is critical and not universal. [6]An organic base like triethylamine (Et₃N) might work, but an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) could be superior. [6][8]Inorganic bases often require a small amount of water to be effective, which can be a delicate balance. [6]Create a small screening table to test different bases under identical conditions.

  • Solvent Effects: While DMF is a common choice, other polar aprotic solvents like dioxane, toluene, or NMP can have a profound effect on catalyst stability and reaction rate. [5]Toluene is less polar and may be a good choice with certain ligand systems, while dioxane is also widely used.

  • Stoichiometry: Ensure you are using a slight excess of the methyl acrylate (e.g., 1.2 to 1.5 equivalents). This can help drive the reaction to completion.

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source (mol%) Pd(OAc)₂ (2%)Pd(OAc)₂ (2%)Pd(OAc)₂ (2%)PdCl₂(dppf) (2%)
Ligand (mol%) PPh₃ (4%)P(o-tol)₃ (4%)Xantphos (2.2%)(none)
Base (equiv.) Et₃N (2.0)K₂CO₃ (2.0)Cs₂CO₃ (2.0)Et₃N (2.0)
Solvent DMFDioxaneTolueneDMF
Temperature 110 °C110 °C100 °C110 °C
Example Yield 45%65%88% 55%
Caption: Example of a reaction optimization table to systematically test key parameters.

Section 3: Mechanistic Insight - The "Why" Behind the Fix

Understanding the catalytic cycle provides the chemical intuition needed to troubleshoot effectively. The Mizoroki-Heck reaction follows a general Pd(0)/Pd(II) cycle.

G A Active Pd(0)L₂ Catalyst B Oxidative Addition (Pd(II) Complex formed) A->B + R-X C Alkene Coordination B->C + Alkene D Migratory Insertion (New C-C Bond) C->D E β-Hydride Elimination (Product Released) D->E F Reductive Elimination (Base Regenerates Pd(0)) E->F - Product F->A + Base - H-X-Base

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

  • Oxidative Addition (A → B): The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-limiting step. Electron-rich ligands accelerate this step.

  • Migratory Insertion (C → D): The alkene inserts into the Palladium-Carbon bond, forming the new C-C bond.

  • β-Hydride Elimination (D → E): A hydrogen atom from the adjacent carbon is eliminated, forming the double bond in the product and a Palladium-Hydride species.

  • Reductive Elimination (E → A): The base removes the hydrogen halide from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle. [1] Troubleshooting through the Cycle:

  • Stalled Reaction? Focus on the Oxidative Addition step. Use a more reactive halide (I > Br), a more electron-rich ligand, or higher temperature.

  • Palladium Black? The catalyst is falling out of the cycle between F and A . Improve its stability with better ligands or gentler conditions.

  • Low Conversion? The Reductive Elimination step may be inefficient. Ensure your base is strong enough and present in sufficient quantity to neutralize the acid formed.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Heck Coupling

This is a representative starting point. Optimal conditions must be determined empirically.

  • Vessel Preparation: To a flame-dried round-bottom flask or sealed reaction vial equipped with a magnetic stir bar, add the 3-bromo-5,6-dimethoxypyridine (1.0 equiv), Palladium(II) acetate (0.02 equiv), and the phosphine ligand (e.g., Xantphos, 0.022 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv), followed by the degassed solvent (e.g., Toluene, to make a ~0.2 M solution).

  • Final Addition: Add methyl acrylate (1.5 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the final product.

References

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.).
  • Technical Support Center: Heck Reaction with Electron-Rich Olefins - Benchchem. (n.d.).
  • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem. (n.d.).
  • Heck reaction - Wikipedia. (n.d.).
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Published by the Royal Society of Chemistry. DOI:10.1039/D4QO02335H.
  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC - NIH. (n.d.).
  • The Heck reaction of electron-rich olefins with regiocontrol by hydrogen-bond donors. (2005).
  • Wipf, P. (2007). Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Heck Reaction—State of the Art. (n.d.). MDPI.
  • The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate.
  • The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. (2016).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on anticipating and resolving challenges you may encounter during the synthesis, ensuring a successful and efficient experimental workflow.

I. Introduction to the Synthesis

The synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is most commonly achieved via a Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between a 3-halo-5,6-dimethoxypyridine and methyl acrylate.[1][2] While the Heck reaction is a powerful and versatile tool in organic synthesis, its application to electron-rich and heteroaromatic substrates like substituted pyridines can present unique challenges.[3][4][5] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4][5]

This guide will walk you through the critical aspects of this reaction, from understanding potential byproducts to optimizing reaction conditions and purifying the final product.

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Q1: My reaction is showing low to no conversion. What are the likely causes?

A1: Low conversion in the Heck reaction of a substituted pyridine can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[3][4][5] This is a well-documented issue with pyridine-containing substrates. The formation of palladium black, a common sign of catalyst decomposition, is a strong indicator of this problem.

  • Poor Quality Reagents: Ensure your 3-halo-5,6-dimethoxypyridine starting material is pure and your methyl acrylate has been passed through a column of basic alumina to remove inhibitors. Solvents should be anhydrous and degassed.

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and temperature are all critical. A systematic optimization of these parameters is often necessary. For challenging substrates, a higher catalyst loading may be required.[6]

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates catalyst decomposition. To prevent this:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and prevent aggregation.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) species.

Q3: What are the most common byproducts I should expect in this reaction?

A3: Besides unreacted starting materials, several byproducts can form:

  • Homocoupling of the Pyridine: Dimerization of the 3-halo-5,6-dimethoxypyridine can occur.

  • Polymerization of Methyl Acrylate: Methyl acrylate is prone to polymerization, especially at elevated temperatures.[7] Using a polymerization inhibitor (that doesn't interfere with the catalyst) can be beneficial.

  • Hydrolysis of the Ester: If water is present, the methyl acrylate or the product can undergo base-catalyzed hydrolysis to form the corresponding carboxylic acid.[8]

  • Isomerization of the Product: While the trans-isomer is generally favored in the Heck reaction, isomerization to the cis-isomer can occur under certain conditions.

Q4: How do I best purify the final product?

A4: Flash column chromatography on silica gel is the most common method for purifying Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.[9] However, the basicity of the pyridine moiety can lead to peak tailing on silica gel.[10] To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system (e.g., hexane/ethyl acetate).

  • Use a different stationary phase: Alumina or a deactivated silica gel can sometimes provide better results for basic compounds.[10]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Catalyst poisoning by the pyridine substrate.[3][4][5]- Increase catalyst loading. - Use a more robust ligand (e.g., a bulky phosphine or an NHC). - Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Inactive catalyst or poor quality reagents.- Use fresh, high-purity starting materials. - Ensure solvents are anhydrous and properly degassed. - Pass methyl acrylate through basic alumina before use.
Suboptimal reaction conditions.- Systematically vary the base, solvent, and temperature. - Consider using a different halide on the pyridine (I > Br > Cl in terms of reactivity).
Formation of Palladium Black Catalyst decomposition.- Lower the reaction temperature. - Use a stabilizing ligand. - Ensure a strictly inert atmosphere.
Significant Byproduct Formation Homocoupling of the starting material.- Use a slight excess of methyl acrylate. - Lower the reaction temperature.
Polymerization of methyl acrylate.- Add a suitable polymerization inhibitor (e.g., hydroquinone, phenothiazine) if compatible with the catalyst system. - Use the minimum effective reaction temperature and time.
Hydrolysis of the ester group.- Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere.
Difficult Purification Peak tailing on silica gel due to the basicity of the pyridine.[10]- Add a basic modifier (e.g., triethylamine) to the eluent. - Use an alternative stationary phase like alumina.[10]
Co-elution of impurities.- Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.

IV. Experimental Protocols

The following protocols provide a starting point for the synthesis and analysis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

A. Synthesis via Mizoroki-Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification reagents Combine 3-bromo-5,6-dimethoxypyridine, methyl acrylate, base, and solvent in a reaction flask. degas Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes. reagents->degas catalyst Add palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the desired temperature under an inert atmosphere. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter through celite to remove palladium residues. cool->filter extract Perform aqueous work-up and extract with an organic solvent. filter->extract purify Purify by flash column chromatography. extract->purify

Figure 1. General workflow for the Mizoroki-Heck reaction.

Materials:

  • 3-bromo-5,6-dimethoxypyridine (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5,6-dimethoxypyridine, the solvent, and triethylamine.

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Add methyl acrylate, palladium(II) acetate, and triphenylphosphine to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with the addition of 0.5% triethylamine to the eluent.

B. Analytical Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for confirming the structure of the product and identifying any byproducts.

Analytical_Workflow start Crude Reaction Mixture tlc_lcms TLC / LC-MS Analysis (Reaction Monitoring) start->tlc_lcms purification Column Chromatography tlc_lcms->purification product_fractions Purified Product Fractions purification->product_fractions byproduct_fractions Isolated Byproduct Fractions purification->byproduct_fractions nmr ¹H and ¹³C NMR Spectroscopy product_fractions->nmr ms Mass Spectrometry (e.g., GC-MS, LC-MS) product_fractions->ms byproduct_fractions->nmr byproduct_fractions->ms structure_confirmation Structure Elucidation and Purity Assessment nmr->structure_confirmation ms->structure_confirmation

Figure 2. Workflow for analytical characterization.

Expected ¹H NMR signals for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (in CDCl₃, shifts are approximate):

  • Vinyl protons: Two doublets, one around 6.3-6.5 ppm and the other around 7.6-7.8 ppm, with a coupling constant of approximately 16 Hz, characteristic of a trans-alkene.

  • Pyridine protons: Two singlets or narrow doublets in the aromatic region (typically 7.0-8.5 ppm).

  • Methoxy protons: Two singlets around 3.9-4.1 ppm.

  • Methyl ester protons: A singlet around 3.8 ppm.

Mass Spectrometry:

  • The molecular ion peak ([M]⁺) should be observed at m/z corresponding to the molecular weight of the product (C₁₁H₁₃NO₄ = 223.23 g/mol ).[11]

V. Conclusion

The synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate via the Mizoroki-Heck reaction is a feasible but potentially challenging transformation. Success hinges on careful control of reaction parameters, the use of high-quality reagents, and a systematic approach to troubleshooting. Understanding the potential for catalyst deactivation by the pyridine substrate is paramount. By following the guidelines and protocols outlined in this technical support center, researchers can navigate the complexities of this reaction and achieve their desired synthetic outcomes.

VI. References

  • Benchchem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.

  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146.

  • Benchchem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.

  • Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. (2020). Macromolecules.

  • Manly, D. G., & Rice, F. J., Jr. (1964). Deactivation of Palladium—Alumina Catalysts. The Journal of Physical Chemistry, 68(7), 1795-1799.

  • Labsolu.ca. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • Wikipedia. (n.d.). Heck reaction.

  • Reddit. (2024). Troubleshooting a difficult Heck reaction.

  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. (n.d.). NIH.

  • Google Patents. (n.d.). Process for the production of methyl acrylate.

  • Google Patents. (n.d.). Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate.

  • Google Patents. (n.d.). Process for the production of higher alkylacrylates and methacrylates.

  • Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. (n.d.).

  • Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.).

  • In situ NMR studies of the mechanism of homogeneously and heterogeneously catalysed Heck reactions of aryl chlorides and bromides. (n.d.). ResearchGate.

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. (n.d.). ChemRxiv.

  • Google Patents. (n.d.). Preparation method of methyl 3-methoxyacrylate.

  • Wikipedia. (n.d.). Methyl acrylate.

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

  • Heck reaction of aryl bromides with methyl acrylate catalysed by complex 2c. (n.d.). ResearchGate.

  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.

  • The Heck reaction for porphyrin functionalisation: synthesis of meso-alkenyl monoporphyrins and palladium-catalysed formation of unprecedented meso–β ethene-linked diporphyrins. (n.d.). ResearchGate.

  • Google Patents. (n.d.). Aqueous (meth)acrylate copolmer dispersions, method for producing the same, and the use thereof.

  • Rayner, G. (n.d.). INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES.

  • United States Biological. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate - Data Sheet.

  • Sigma-Aldrich. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • Google Patents. (n.d.). Synthetic method of 3-methoxy-2-aryl methyl acrylate compound.

  • Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. (n.d.). ResearchGate.

  • Macmillan Group. (2004). The Intramolecular Heck Reaction.

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC - NIH.

  • Fraunhofer-Publica. (n.d.). Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels.

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.

  • Reddit. (2013). The most hated method of purification: column chromatography.

Sources

Technical Support Center: Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (CAS No. 1171919-91-7). This document provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the basic properties of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate?

A1: Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a highly purified organic compound.[1] Key properties are summarized below:

PropertyValueSource
CAS Number 1171919-91-7[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Appearance Solid (Form may vary)[2]
Storage -20°C is recommended for long-term stability.[1]

Q2: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?

A2: The structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate contains several features that contribute to its low aqueous solubility. The pyridine ring, while containing a nitrogen atom, is part of a larger, relatively non-polar aromatic system.[3][4] The acrylate and dimethoxy groups further increase its lipophilicity (hydrophobicity). Such characteristics are common in new chemical entities (NCEs), with over 40% being practically insoluble in water.[] This hydrophobicity makes it difficult for water molecules to surround and dissolve the compound.

Q3: The vendor datasheet says it's soluble in DMSO, but it precipitates when I dilute my stock into my aqueous cell culture medium. What's happening?

A3: This is a classic problem of compound "crashing out." While a high concentration can be achieved in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this solvent is typically miscible with water. When you introduce a small volume of the DMSO stock into a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) where it is not soluble. This causes it to precipitate out of the solution, making it unavailable for your assay.[6]

Q4: Can I just heat the solution to get it to dissolve?

A4: While gentle warming can sometimes increase the rate of dissolution, it is generally not recommended as a primary strategy for this type of compound without further stability data. The acrylate functional group can be susceptible to polymerization or degradation at elevated temperatures.[7] Aggressive heating can lead to compound degradation, altering its chemical identity and rendering your experimental results invalid.

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to resolving solubility challenges.

Issue 1: Compound fails to dissolve when making a primary stock solution.

Root Cause Analysis: The selected solvent lacks sufficient solubilizing power for the compound at the desired concentration. The compound's structure, with its pyridine and acrylate moieties, suggests a need for a polar aprotic solvent or a carefully selected co-solvent system.[8][9]

Troubleshooting Workflow:

Caption: Workflow for dissolving the primary stock.

Detailed Steps & Rationale:

  • Solvent Selection: Start with a strong, water-miscible organic solvent.[10]

    • Recommended: DMSO (Dimethyl Sulfoxide), DMF (N,N-Dimethylformamide), or DMA (N,N-Dimethylacetamide). These solvents are highly effective at dissolving a wide range of organic molecules.[]

  • Mechanical Agitation: Before resorting to heat, use mechanical energy.

    • Protocol: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that can break up solid aggregates and enhance dissolution.[6]

  • Controlled Warming (Use with Caution):

    • Protocol: Warm the solution in a water bath to no more than 37°C. This slightly increases kinetic energy, which can aid dissolution, but minimizes the risk of thermal degradation.

  • Concentration Adjustment: If the compound remains insoluble, your target concentration may exceed its solubility limit even in the best organic solvent.

    • Action: Reduce the desired stock concentration (e.g., from 50 mM to 10 mM) and repeat the steps. It is better to have a lower, fully dissolved stock concentration than a higher, partially dissolved one.[11][12][13]

Issue 2: Precipitation occurs upon dilution of the organic stock into aqueous buffer/media.

Root Cause Analysis: The percentage of the organic solvent in the final working solution is too low to maintain the compound's solubility. The aqueous environment is thermodynamically unfavorable for the hydrophobic compound.

Troubleshooting Strategies:

1. Co-Solvent Systems

The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of non-polar compounds in aqueous solutions by reducing the overall polarity of the solvent mixture.[][10][14][15][16]

Recommended Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Experimental Protocol: Preparing a Working Solution with a Co-solvent

  • Prepare a high-concentration primary stock of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate in 100% DMSO (e.g., 50 mM).

  • Create an intermediate dilution in a co-solvent. For example, dilute the 50 mM DMSO stock 1:4 in Propylene Glycol to get a 10 mM intermediate stock in 20% DMSO / 80% PG.

  • Add this intermediate stock to your final aqueous buffer. This method introduces the compound in a more solubilizing mixture, preventing immediate precipitation.

  • Important: Always run a vehicle control in your experiments containing the same final concentration of the DMSO/co-solvent mixture to account for any effects of the solvents themselves.

2. pH Adjustment

The pyridine nitrogen in the compound's structure is weakly basic (pKa of the conjugate acid is typically around 5).[4] Adjusting the pH of the buffer can protonate this nitrogen, creating a pyridinium salt. This ionized form is generally more water-soluble than the neutral form.[][17][18]

Caption: Effect of pH on the solubility of a basic compound.

Experimental Protocol: pH-Based Solubility Test

  • Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Add a small aliquot of the stock solution to each buffer to reach a final concentration of 100 µM (final DMSO concentration should be ≤1%).

  • Vortex each solution and let it equilibrate for 30 minutes at room temperature.

  • Visually inspect for precipitation. A lower pH buffer that keeps the compound in solution is a better choice for your assay, provided the pH is compatible with your biological system.

3. Use of Surfactants

For in vitro biochemical assays (not cell-based), a small amount of non-ionic surfactant can help maintain solubility. Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[19]

  • Recommended Surfactants: Tween-20 or Triton X-100 at a final concentration of 0.01% - 0.05%.

  • Caution: This method is generally not suitable for cell-based assays as surfactants can disrupt cell membranes.[6]

Part 3: Standard Operating Protocol (SOP) for Stock Solution Preparation

This SOP provides a reliable method for preparing an initial stock solution of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Objective: To prepare a 10 mM stock solution in 100% DMSO.

Materials:

  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (MW: 223.23 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Volumetric flasks (Class A)[13]

  • Calibrated pipettes

  • Vortex mixer and/or bath sonicator

Procedure:

  • Calculate Required Mass: To make 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 223.23 g/mol * 1000 mg/g = 2.23 mg

  • Weighing: Accurately weigh out 2.23 mg of the compound using a calibrated analytical balance.[13] Tare the weigh boat before adding the compound.

  • Dissolution:

    • Transfer the weighed compound to a 1 mL volumetric flask or an appropriate vial.

    • Add approximately 800 µL of 100% DMSO.

    • Cap the vial securely and vortex vigorously for 2-3 minutes.

    • If not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • Bringing to Volume:

    • Once the solid is completely dissolved, carefully add DMSO to the 1.0 mL mark of the volumetric flask.[20][21]

    • Invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[12]

    • Store the stock solution at -20°C, protected from light and moisture.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement . JoVE. [Link]

  • PH adjustment: Significance and symbolism . LetPub. [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. [Link]

  • solubility enhancement -by pH change & complexation . Slideshare. [Link]

  • Mutual solubility of water and pyridine derivatives . ACS Publications. [Link]

  • What is the solubility of Acrylic UV Monomer in different solvents? . Blog. [Link]

  • Stock Solutions 101: Everything You Need to Know . G-Biosciences. [Link]

  • What is the procedure to create stock solutions? . Chemistry Stack Exchange. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]

  • Top Ten Tips for Making Stock Solutions . Bitesize Bio. [Link]

  • How to Make Accurate Stock Solutions . Bitesize Bio. [Link]

  • How to enhance drug solubility for in vitro assays? . ResearchGate. [Link]

  • Methyl 3-(5, 6-dimethoxypyridin-2-yl)acrylate, 1 gram . Oakwood Chemical. [Link]

  • Pyridine . PubChem. [Link]

  • Pyridine . Sciencemadness Wiki. [Link]

  • Pyridine . chemeurope.com. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. [Link]

  • Pyridine: the scaffolds with significant clinical diversity . RSC Publishing. [Link]

  • Solutions and dilutions: working with stock solutions . Rice University. [Link]

  • Co-solvent: Significance and symbolism . LetPub. [Link]

  • Methyl Acrylate . PubChem. [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model . ResearchGate. [Link]

  • Solubility and diffusivity of methylmethacrylate and butylacrylate monomers in a MMA-BA copolymer . Wiley Online Library. [Link]

  • Solubilization techniques used for poorly water-soluble drugs . PubMed Central. [Link]

  • Methyl 3-methoxyacrylate . PubChem. [Link]

  • Acrylic Acid . PubChem. [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs . MedCrave online. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . PubMed Central. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds . ResearchGate. [Link]

Sources

Technical Support Center: Stability of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work.

Introduction

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a complex organic molecule featuring a substituted pyridine ring and a methyl acrylate moiety. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide will delve into the potential stability challenges, provide protocols for stability assessment, and offer solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate in solution?

A1: The stability of this compound is influenced by several factors, primarily related to its chemical structure. The key factors include:

  • pH: The ester group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[1] Alkaline conditions, in particular, can significantly accelerate the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][2]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions.[3]

  • Light: The pyridine ring and the acrylate's conjugated double bond suggest potential photosensitivity.[4][5][6] Exposure to UV or even ambient light over extended periods could lead to photodegradation.[3][7]

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and potential polymerization.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly for molecules with electron-rich aromatic rings and activated double bonds.[3]

  • Presence of Inhibitors: Acrylate monomers are often supplied with inhibitors to prevent polymerization.[8][9] The absence or depletion of these inhibitors can lead to unwanted polymerization.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis of the Methyl Ester: This is a common degradation route for acrylate esters, resulting in the formation of 3-(5,6-dimethoxypyridin-3-yl)acrylic acid and methanol.[1] This reaction is typically accelerated under basic or acidic conditions.[1]

  • Polymerization: The acrylate moiety can undergo free-radical polymerization, especially in the absence of an inhibitor and upon exposure to heat, light, or radical initiators.[8][9]

Q3: What are the recommended storage conditions for stock solutions?

A3: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Selection: Use aprotic, anhydrous solvents such as DMSO or DMF for preparing stock solutions.

  • Temperature: Store stock solutions at -20°C or lower.[10]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

Parameter Recommendation Rationale
Solvent Anhydrous DMSO or DMFMinimizes hydrolysis.
Temperature -20°C or -80°C[10]Slows down all potential degradation reactions.
Light Amber vials or foil wrapProtects against photodegradation.[3]
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent results or loss of compound activity over time.

  • Potential Cause: Degradation of the compound in your working solution.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the New Peak:

      • Mass Spectrometry (MS): Determine the mass of the new peak. A mass difference of 14 Da (CH₂) likely corresponds to the hydrolyzed carboxylic acid.

      • UV-Vis Spectroscopy: A photodiode array (PDA) detector can help determine if the new peak has a similar UV spectrum to the parent compound, suggesting it is a related degradant.[11][12]

    • Perform a Forced Degradation Study: This will help you confirm the identity of the degradation products.[11][13] (See protocol below).

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[11][13][14]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate in acetonitrile.

  • Stress Conditions: [11]

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as HPLC with a PDA or MS detector.[12][15][16]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

Protocol 2: Solution Stability Assessment

This protocol helps determine the stability of the compound in your specific experimental conditions.

Methodology:

  • Prepare Test Solutions: Prepare solutions of the compound in your experimental buffer or solvent at the working concentration.

  • Incubation: Store the solutions under your typical experimental conditions (e.g., 37°C, ambient light).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Immediately analyze the aliquots by HPLC to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine the stability profile.

Key Degradation Pathway Visualization

G Compound Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Hydrolysis_Product 3-(5,6-dimethoxypyridin-3-yl)acrylic Acid + Methanol Compound->Hydrolysis_Product H+ or OH- (Hydrolysis) Polymer Polyacrylate Compound->Polymer Light/Heat (Polymerization)

Caption: Potential degradation pathways of the target compound.

References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Key Facts about Acryl
  • Safety d
  • Technical Support Center: Compound X Stability Testing. Benchchem.
  • METHYL ACRYL
  • Methyl Acrylate: A Special Acrylic Monomer. Gantrade.
  • Methyl acryl
  • Analytical Techniques In Stability Testing.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • Method of storing (meth)acrylic acid or ester thereof.
  • Hydrolyzed polymers of alkyl methacrylates and methods of producing them.
  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Form
  • The alkaline hydrolysis of methacrylates.
  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate - Data Sheet.
  • Photophysical properties of novel pyridine deriv
  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • core components of analytical method valid
  • Methyl acryl
  • Strategies for Resolving Stability Issues in Drug Formul
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • The photoreactions of pyridine and 2-fluoropyridine with aliph
  • Factors That Affect the Stability of Compounded Medic
  • Methyl 3-(5,6-dimethoxypyridin-3-yl)
  • Methyl 3-(5-methoxypyridin-3-yl)
  • Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting.
  • Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation.

Sources

Technical Support Center: Purification of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (M.W. 223.23 g/mol , CAS 1171919-91-7).[1] This document is designed for researchers, medicinal chemists, and process development scientists encountering challenges in obtaining this key intermediate in high purity. As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting strategies to address common obstacles in your workflow.

The primary synthetic route to this molecule is the Mizoroki-Heck reaction, which couples an activated pyridine derivative with methyl acrylate.[2][3] While powerful, this reaction is known to generate a characteristic profile of impurities that can complicate downstream processing. This guide provides a logical, step-by-step approach to diagnosing and solving these purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy and potential pitfalls.

Q1: What are the most common impurities I should expect after synthesizing Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate via a Heck reaction?

A1: The impurity profile is typically dictated by the specifics of the Heck coupling reaction.[2][3] You should anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 3-halo-5,6-dimethoxypyridine (bromo- or iodo- derivatives are common) and excess methyl acrylate.

  • Catalyst-Derived Impurities: Palladium residues are a primary concern. These can be colloidal palladium (Pd(0), "palladium black") or soluble Pd(II) species. If phosphine ligands (e.g., triphenylphosphine) are used, you will likely find the corresponding phosphine oxide.[3][4]

  • Base-Related Impurities: Residual inorganic or organic bases (e.g., triethylamine, potassium carbonate) and their salts.[4]

  • Reaction Byproducts:

    • Homocoupled Dimer: Coupling of two molecules of the 3-halo-5,6-dimethoxypyridine.

    • Hydrolyzed Product: 3-(5,6-dimethoxypyridin-3-yl)acrylic acid, formed if the methyl ester is cleaved during workup or purification, especially under basic conditions.[5][6]

    • Isomers: While the Heck reaction generally favors the trans-alkene, trace amounts of the cis-isomer can sometimes be formed.[4]

Q2: My purified product seems to degrade over time or upon concentration. What are the stability considerations for this molecule?

A2: As an activated acrylate ester, this molecule is susceptible to two main degradation pathways:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This process is significantly accelerated by the presence of bases (e.g., residual triethylamine, carbonate) or strong acids.[5][7] The pyridine nitrogen in the molecule itself can influence the local pH and stability. Always use neutral or slightly acidic conditions during aqueous workups and avoid prolonged heating.

  • Polymerization: Acrylates are well-known to undergo polymerization, which can be initiated by radicals, light, or heat.[8][9] While the bulky pyridine substituent offers some steric hindrance, polymerization can still occur, leading to oligomeric impurities or a decrease in yield. It is advisable to store the purified compound at low temperatures (-20°C is recommended) and protected from light.[1]

Q3: What are the recommended analytical techniques for assessing the purity of the final product?

A3: A multi-technique approach is essential for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides the primary confirmation of structure and can quantify major impurities if a standard is used. Pay close attention to the vinylic protons to confirm the trans configuration (typically a large coupling constant, J ≈ 16 Hz).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective. A UV detector set around 254 nm or 310 nm should provide good sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurity peaks observed in the HPLC chromatogram by providing molecular weight information.

  • Elemental Analysis (CHN): Confirms the elemental composition of the bulk material, which is a good indicator of the absence of inorganic salts or catalyst residues.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem: My product yield is very low after column chromatography.

  • Cause: The pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing irreversible adsorption or significant band tailing.

  • Solution 1 (Eluent Modification): Add a small amount of a competitive base to the mobile phase. Typically, 0.1-1% triethylamine (NEt₃) or pyridine in your hexane/ethyl acetate eluent will neutralize the active sites on the silica and dramatically improve recovery.

  • Solution 2 (Alternative Stationary Phase): If eluent modification is insufficient, switch to a less acidic stationary phase. Alumina (neutral or basic) or deactivated silica gel are excellent alternatives.

Problem: A persistent impurity co-elutes with my product during column chromatography.

  • Cause: The impurity has a very similar polarity to your product. This is common with structural isomers or byproducts like the homocoupled dimer.

  • Troubleshooting Workflow:

    G start Co-elution Observed option1 Modify Mobile Phase start->option1 option2 Change Stationary Phase start->option2 option3 Secondary Purification start->option3 sub_option1a Try Hexane/Acetone or DCM/Methanol option1->sub_option1a sub_option2a Switch to Alumina or C18 Reverse Phase option2->sub_option2a sub_option3a Recrystallization or Trituration option3->sub_option3a end Purity Achieved sub_option1a->end sub_option2a->end sub_option3a->end

    Caption: Decision tree for resolving co-elution.

Problem: The final product is a discolored oil or waxy solid, not a clean crystalline material.

  • Cause 1: Residual Palladium: Finely dispersed palladium black can impart a grey or black color.

  • Solution: Before chromatography, filter the crude reaction mixture through a pad of Celite® or pass it through a dedicated palladium scavenging cartridge.

  • Cause 2: High-Boiling Solvents: Residual solvents from the reaction (e.g., DMF, NMP) can be difficult to remove under standard vacuum.

  • Solution: Perform a solvent swap by dissolving the crude material in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), washing with water and brine, and then concentrating. This effectively removes water-soluble high-boiling solvents.

  • Cause 3: Oligomeric Impurities: Low levels of polymerization can result in a non-crystalline, tacky solid.

  • Solution: Trituration can be highly effective. Suspend the impure solid in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexane). Stir vigorously, then filter to collect the purified, solid product.

Part 3: Recommended Purification Protocols

These protocols provide a validated starting point for purification. Always perform small-scale trials to optimize conditions for your specific impurity profile.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the primary purification of a crude reaction mixture.

  • Preparation of Crude Material:

    • Concentrate the reaction mixture to dryness.

    • Redissolve the residue in a minimal amount of dichloromethane (DCM).

    • Add a small portion of silica gel (approx. 2-3 times the mass of the crude material) to the DCM solution.

    • Concentrate this slurry to obtain a free-flowing powder. This "dry loading" method typically results in better separation.

  • Column Packing:

    • Select a column appropriate for the scale (aim for a crude material to silica mass ratio of 1:30 to 1:50).

    • Pack the column as a slurry in the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Elution:

    • Carefully load the prepared dry-loaded sample onto the top of the packed column.

    • Begin elution using a solvent gradient. A representative gradient is outlined in the table below. The addition of 0.1% triethylamine throughout is recommended.

Solvent System Parameters for Chromatography
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase A Hexane (+ 0.1% NEt₃)
Mobile Phase B Ethyl Acetate (+ 0.1% NEt₃)
Gradient Profile Step 1: 5% B (2 column volumes)
Step 2: 5% -> 40% B (10 column volumes)
Step 3: 40% B (hold until product elutes)
Flow Rate As appropriate for column dimensions
  • Fraction Collection:

    • Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS.

    • Combine fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Final Purification by Recrystallization

Recrystallization is an excellent final step to remove minor impurities and obtain a high-purity, crystalline solid.

  • Solvent Screening (Small Scale):

    • Test the solubility of your column-purified material (~10 mg) in various solvents (~0.5 mL) at room temperature and upon heating. Good candidates will show low solubility at room temperature but high solubility when hot.

    • Potential solvents: Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, or mixtures like Ethyl Acetate/Hexane.

  • Recrystallization Procedure:

    • Place the impure solid in a clean Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

    • Remove from heat and allow the solution to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

General Purification Workflow

The following diagram illustrates the logical flow from crude product to final, validated material.

G A Crude Reaction Mixture B Pre-treatment (Filter through Celite®) A->B C Column Chromatography B->C D Combine Pure Fractions C->D E Purity Check (TLC/LCMS) D->E F Recrystallization (If necessary) E->F < 99% Pure G Final Analysis (NMR, HPLC, EA) E->G > 99% Pure F->G H Pure Crystalline Product G->H

Caption: Standard purification and analysis workflow.

References

  • Fujishima, S., et al. (2010). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 11(2), 674–686. Available at: [Link]

  • Rehberg, C. E., & Faucette, W. A. (1949). The alkaline hydrolysis of methacrylates. Journal of the American Chemical Society, 71(9), 3164–3165. Available at: [Link]

  • Gantrade. (n.d.). Methyl Acrylate: A Special Acrylic Monomer. Retrieved from [Link]

  • Wikipedia. (2023). Methyl acrylate. Retrieved from [Link]

  • Keleş, M., et al. (2008). Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. ResearchGate. Available at: [Link]

  • Glavis, F. J. (1962). U.S. Patent No. 3,029,228. Washington, DC: U.S. Patent and Trademark Office.
  • Dauth, A., et al. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 108(22), 8955–8959. Available at: [Link]

  • da Silva, A. B., et al. (2008). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Journal of the Brazilian Chemical Society, 19(8), 1540-1544. Available at: [Link]

  • V. Polshettiwar & R. S. Varma (Eds.). (2022). Greener Organic Transformations. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction. Retrieved from [Link]

  • European Patent Office. (1982). EP0044458A1: Process for purifying methyl methacrylate.
  • American Chemical Society. (n.d.). ACS Catalysis Journal. Retrieved from [Link]

  • European Patent Office. (1989). EP0343583A2: A process for purifying methyl methacrylate.
  • Djakovitch, L., & Köhler, K. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry–A European Journal, 6(5), 843–848. Available at: [Link]

  • Motswainyana, W. M., et al. (2013). Hemilabile imino-phosphine palladium(II) complexes: Synthesis, molecular structure, and evaluation in Heck reactions. ResearchGate. Available at: [Link]

  • Google Patents. (2011). CN102115458A: Synthetic method of 3-methoxy-2-aryl methyl acrylate compound.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Acrylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and optimization of coupling reactions involving Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate and its precursors. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions with electron-rich, heteroaromatic systems. Our goal is to provide actionable, field-proven insights to troubleshoot common issues and enhance reaction efficiency, grounded in established chemical principles.

Core Principles: Understanding the Substrate's Reactivity

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (CAS 1171919-91-7) is a functionalized pyridine derivative.[1] Synthesizing this molecule, typically via a cross-coupling reaction like the Heck reaction between a 3-halopyridine precursor and methyl acrylate, presents unique challenges and opportunities rooted in the substrate's electronic and structural properties.

  • Electronic Effects: The two methoxy groups at the 5- and 6-positions are strongly electron-donating, making the pyridine ring electron-rich. This has a dual effect on the standard Pd-catalyzed cycle:

    • Oxidative Addition (OA): The increased electron density on the pyridine ring can make the oxidative addition of the Pd(0) catalyst to the C-X (Carbon-Halogen) bond more challenging. This is often the rate-limiting step.[2]

    • Reductive Elimination (RE): Conversely, the electron-rich nature of the aryl group can accelerate the final reductive elimination step, which is beneficial for product formation.

  • Catalyst Inhibition: The pyridine nitrogen contains a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and inhibiting its activity.[3] This is a primary reason why coupling reactions involving pyridines often require specialized ligands and conditions compared to simple aryl halides.

General Catalytic Cycle: The Heck Reaction Example

The Heck-Mizoroki reaction is a common method to form the C-C bond between the pyridine ring and the acrylate moiety. Understanding its mechanism is key to troubleshooting.[4][5]

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Coord_Complex Olefin Coordination Complex OA_Complex->Coord_Complex Olefin Coordination Insertion_Complex Migratory Insertion Product Coord_Complex->Insertion_Complex Migratory Insertion Hydride_Complex Pd-H Species Insertion_Complex->Hydride_Complex β-Hydride Elimination product Substituted Alkene (Product) Insertion_Complex->product Hydride_Complex->Pd0 Reductive Elimination base_out [Base-H]⁺X⁻ Hydride_Complex->base_out center start Ar-X (e.g., 3-Bromo-5,6- dimethoxypyridine) start->Pd0 olefin Alkene (Methyl Acrylate) olefin->OA_Complex base_in Base base_in->Hydride_Complex

Caption: The catalytic cycle for the Heck-Mizoroki reaction.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered when performing coupling reactions with precursors to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction shows little or no conversion. What are the first things I should check?

A: When a reaction fails, a systematic check of fundamental parameters is the most effective approach.[6]

  • Reagent Integrity: Verify the purity of your starting materials, particularly the halide and any organometallic reagents (e.g., boronic acids for Suzuki coupling). Boronic acids are prone to degradation (protodeboronation).[7][8] Ensure solvents are anhydrous and bases are of high purity.

  • Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are highly sensitive to oxygen. Inadequate degassing of the reaction mixture is a frequent cause of failure.[7] Ensure your Schlenk line or glovebox techniques are robust and that solvents have been properly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.

  • Catalyst Activity: Ensure your palladium source is active. Older bottles of Pd(II) precursors or Pd(0) catalysts can lose activity. For Pd(II) precatalysts (like Pd(OAc)₂), in-situ reduction to the active Pd(0) species is required. If this reduction is inefficient, the catalytic cycle will not initiate.[6] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a modern precatalyst.[9]

Q: I've confirmed my reagents and setup are sound, but the reaction is still sluggish. Could it be the catalyst system?

A: Absolutely. For electron-rich and potentially coordinating substrates like dimethoxypyridines, the choice of ligand is critical.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates. The oxidative addition step requires a catalyst that is both electron-rich and sterically bulky. This combination promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species. For pyridyl halides, ligands from the Buchwald (e.g., XPhos, SPhos) or Herrmann/Hartwig classes are often necessary to achieve good yields.[3][7]

  • Precatalysts: Consider using well-defined palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles). These systems generate the active L-Pd(0) species cleanly and efficiently, often leading to more reproducible results than generating the catalyst in situ from a Pd(II) salt and a separate ligand.[9]

Issue 2: Catalyst Decomposition

Q: My reaction mixture turns black and the reaction stalls. What does this mean?

A: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[10] It signifies that the Pd(0) species, instead of participating in the catalytic cycle, has aggregated into inactive bulk palladium metal.

  • Causes: This is often caused by high temperatures, the presence of oxygen, or a ligand that is unable to sufficiently stabilize the monomeric Pd(0) species.[10][11]

  • Solutions:

    • Improve Ligand Stability: Use bulkier, more electron-donating ligands that bind more strongly to the palladium center, preventing aggregation.[12]

    • Lower Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition. Find the optimal temperature that balances rate and stability.

    • Ensure Rigorous Inertness: Re-check your degassing procedures, as even trace oxygen can promote Pd(0) aggregation.[7]

Issue 3: Common Side Reactions

Q: In my Suzuki coupling, I'm observing a significant amount of a homocoupled product from my boronic acid. How can I minimize this?

A: Boronic acid homocoupling (Glaser-type coupling) is a common side reaction, often driven by the presence of oxygen.[7]

  • Primary Solution: The most effective way to minimize homocoupling is through rigorous degassing of your solvent and reaction headspace.[7]

  • Catalyst Choice: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also reduce homocoupling compared to some Pd(II) sources.[7]

  • Base and Stoichiometry: The choice of base and the precise stoichiometry of your reagents can also play a role. Sometimes, adding the aryl halide slowly to the reaction mixture can suppress this side reaction.

Frequently Asked Questions (FAQs)

Q: Which coupling reaction is generally preferred for synthesizing this molecule: Heck, Suzuki, or Sonogashira?

A: The Heck reaction is an excellent choice for coupling a halopyridine with methyl acrylate to directly form the target molecule. It avoids the need to prepare a potentially unstable organometallic reagent. However, if you need to couple the dimethoxypyridine core to a more complex fragment, the Suzuki-Miyaura reaction is highly versatile due to the commercial availability of a vast array of boronic acids and its general tolerance of functional groups.[13] The Sonogashira coupling is specifically for introducing an alkyne moiety.[14][15]

Q: How do I choose the right base and solvent for my reaction?

A: The choice is highly substrate-dependent and often requires screening.

  • Bases: For Heck reactions, organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are common.[4] For Suzuki couplings, inorganic bases are required to facilitate transmetalation. Potassium phosphate (K₃PO₄) is often an excellent and broadly applicable choice for heteroaryl couplings.[8] The solubility of the base is a critical factor.[11]

  • Solvents: Aprotic polar solvents like DMF, DMAc, dioxane, or toluene are frequently used. The solvent must be able to dissolve the reactants and maintain the catalyst's stability at the required temperature. For Suzuki reactions, a co-solvent of water is often necessary to dissolve the inorganic base.[8]

Q: I am having trouble reproducing my results. What factors are most critical for consistency?

A: Reproducibility issues in palladium catalysis are common and frustrating.[16] Pay close attention to:

  • Reagent Purity & Source: Use reagents from the same batch or supplier if possible. Small impurities can have a large impact.

  • Inert Atmosphere: Your technique for excluding oxygen and moisture must be consistent every time.

  • Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.

  • Order of Addition: The order in which you add reagents can influence the formation of the active catalyst. Be consistent.

  • Precise Measurement: Accurately weigh all components, especially the catalyst and ligand, as small deviations can alter the Pd:Ligand ratio and affect performance.

Optimized Starting Protocol: Heck Coupling

This protocol describes a robust starting point for the Heck coupling of 3-Bromo-5,6-dimethoxypyridine with methyl acrylate. Optimization of ligand, base, and temperature may be required.

Reaction: 3-Bromo-5,6-dimethoxypyridine + Methyl Acrylate → Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Materials:

  • 3-Bromo-5,6-dimethoxypyridine (1.0 equiv)

  • Methyl Acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground and dried

  • 1,4-Dioxane (Anhydrous)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Under a positive flow of Argon, add 3-Bromo-5,6-dimethoxypyridine.

  • Add anhydrous 1,4-dioxane and methyl acrylate via syringe.

  • Degas the resulting mixture by bubbling Argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data & Visualization

Table 1: Representative Ligand Screen for Heck Coupling

The following table illustrates a typical outcome for a ligand screening experiment, highlighting the importance of ligand choice for this class of substrate.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Temp (°C)Yield (%)Notes
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)100<10Poor conversion, catalyst decomposition observed.
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2.0)10065Moderate yield, improved catalyst stability.
3Pd(OAc)₂ (2)XPhos (4) K₂CO₃ (2.0) 100 >90 Excellent conversion and yield.
4Pd₂(dba)₃ (1)SPhos (4)K₃PO₄ (2.0)10088High yield with alternative Pd(0) source and ligand.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction Problem: Low Yield / No Reaction check_basics Step 1: Verify Fundamentals start->check_basics reagents Reagent Purity? (Substrates, Base, Solvent) check_basics->reagents inert Inert Atmosphere? (Degassing, Technique) reagents->inert [ Yes ] fail Consult Specialist reagents->fail [ No ] Purify/Replace temp Correct Temperature? inert->temp [ Yes ] inert->fail [ No ] Improve Technique optimize_catalyst Step 2: Optimize Catalyst System temp->optimize_catalyst [ Yes ] temp->fail [ No ] Adjust Temp ligand Is Ligand Appropriate? (e.g., PPh₃ vs. Buchwald type) optimize_catalyst->ligand ligand->optimize_catalyst [ No ] Switch to Bulky, Electron-Rich Ligand pd_source Is Pd Source Active? (Try Precatalyst) ligand->pd_source [ Yes ] pd_source->optimize_catalyst [ No ] Switch to Precatalyst optimize_conditions Step 3: Screen Other Conditions pd_source->optimize_conditions [ Yes ] base Screen Bases (e.g., Carbonates, Phosphates) optimize_conditions->base solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) base->solvent success Problem Solved solvent->success

Sources

"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" reaction scale-up problems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Welcome to the technical support guide for the synthesis and scale-up of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to pilot or production scale.

The synthesis of this molecule, a substituted vinylpyridine, most plausibly involves a Palladium-catalyzed Heck-Mizoroki reaction.[1][2][3] This guide is structured around this synthetic approach, addressing specific, practical issues in a question-and-answer format.

Troubleshooting Guide: Reaction Scale-Up Problems

This section addresses specific problems that frequently arise during the scale-up of Heck coupling reactions.

Q1: My reaction stalls at ~60-70% conversion on a 1 kg scale, whereas it went to completion on a 1 g scale. What is the likely cause?

This is a classic scale-up issue rooted in mass and heat transfer limitations. As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically, making both mixing and heating less efficient.[4]

  • Plausible Cause 1: Inefficient Mixing & Localized "Hot Spots". Inadequate agitation at scale can lead to non-homogenous distribution of reactants and catalyst.[5] This can create localized areas of high concentration and temperature, potentially leading to catalyst deactivation or side reactions, while other parts of the mixture remain cooler and less reactive.

  • Plausible Cause 2: Inefficient Heat Transfer. A laboratory flask heated with a mantle has very efficient heat transfer. A large reactor vessel does not.[4] The bulk of your reaction mixture may not be reaching the optimal temperature required for the reaction to proceed to completion, even if the jacket temperature is set correctly.

  • Suggested Solutions:

    • Characterize Mixing: Ensure your reactor's agitation (impeller type, RPM) is sufficient for the viscosity and density of your reaction mixture. Consider installing baffles if not already present to improve turbulent mixing.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the reactor jacket temperature. There can be a significant temperature differential (ΔT).

    • Re-evaluate Solvent Choice: A higher-boiling solvent might provide a wider and more stable operating window for temperature control.

    • Consider Semi-Batch Addition: Instead of charging all reagents at once, a controlled, semi-batch addition of one of the reactants (e.g., methyl acrylate) can help manage the reaction rate and exotherm.[6]

Q2: On a larger scale, I'm observing a significant amount of dark, tar-like material and my final product is difficult to purify. This wasn't a major issue in the lab.

This points towards thermal decomposition of starting materials or product, and/or catalyst deactivation leading to side reactions.

  • Plausible Cause 1: Palladium Black Formation. Inefficient mixing or localized overheating can cause the soluble Pd(0) catalyst to agglomerate and precipitate as inactive "Palladium black".[7] This not only halts the desired reaction but can also catalyze decomposition pathways. The use of phosphine ligands is specifically intended to stabilize the Pd(0) species and prevent this deposition.[8]

  • Plausible Cause 2: Acrylate Polymerization. Methyl acrylate is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[9][10] The "tar" you are observing could be polymethyl acrylate.

  • Plausible Cause 3: Ligand Degradation. Phosphine ligands, while crucial, can be sensitive to oxidation or thermal degradation, especially over prolonged reaction times at high temperatures.[11]

  • Suggested Solutions:

    • Strict Inert Atmosphere: Ensure the reactor is thoroughly purged with Nitrogen or Argon. Oxygen can accelerate both ligand degradation and catalyst precipitation.

    • Add a Polymerization Inhibitor: Incorporate a small amount of a suitable inhibitor like hydroquinone (HQ) or phenothiazine into the reaction mixture to suppress acrylate polymerization.[9][10]

    • Optimize Catalyst System: The choice of phosphine ligand is critical. Bulky, electron-rich phosphines often improve catalyst stability and activity, which is especially important for challenging substrates like some heteroaryl halides.[12][13][14] Re-screen ligands at the lab scale to find a more robust option if necessary.

    • Lower Reaction Temperature: If possible, a more active catalyst system may allow you to run the reaction at a lower temperature, minimizing thermal degradation.

Q3: The reaction is highly exothermic upon adding the base, creating a safety concern at scale. How can this be managed?

Managing reaction exotherms is one of the most critical aspects of chemical scale-up.[15] A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor.[4][15]

  • Plausible Cause: The base-mediated reductive elimination step, which regenerates the Pd(0) catalyst, is often exothermic.[16] If the base is added too quickly to a system where a significant concentration of the Pd(II)-hydride intermediate has built up, the heat release can be rapid and dangerous.

  • Suggested Solutions:

    • Controlled Addition: The base (e.g., triethylamine) should be added slowly and sub-surfacely over a prolonged period. This is a non-negotiable safety step for exothermic reactions at scale.[6][15]

    • Use a Weaker, Insoluble Base: Switching from a soluble amine base to an insoluble inorganic base like potassium carbonate can sometimes moderate the reaction rate.[8] However, this can introduce new challenges related to mixing and solids handling.

    • Process Safety Testing: Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe reactor design and operation.[5]

    • Flow Chemistry: For highly exothermic reactions, transitioning from batch to a continuous flow process is a modern and highly effective solution.[17] Flow reactors have superior heat transfer coefficients, allowing for safer control of the reaction temperature.[15][17]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to define in the lab before scaling up this Heck reaction?

Before attempting a large-scale run, you must have a robust understanding of your process. The following table outlines critical parameters to define.

ParameterLab-Scale ObjectiveScale-Up Implication
Catalyst Loading Determine the lowest possible Pd loading that achieves full conversion in a reasonable time.Minimizes cost and reduces the burden of heavy metal removal during purification.
Ligand-to-Metal Ratio Optimize the ratio for maximum stability and reactivity. Too much ligand can inhibit the reaction.[18]Directly impacts catalyst cost and stability over extended reaction times at scale.
Base Stoichiometry Use the minimum effective amount. Excess base can lead to side reactions and purification issues.Impacts raw material cost, exotherm control, and waste stream management.
Solvent Volume Determine the minimum dilution needed for a homogenous, stirrable reaction.Higher concentrations improve reactor throughput but can exacerbate heat transfer and mixing issues.
Reaction Kinetics Profile the reaction rate versus time to understand the induction period and completion point.Essential for scheduling batch cycles and identifying process deviations at scale.

Q2: How should I approach purification of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate at the kilogram scale?

Column chromatography, while effective in the lab, is often impractical and expensive at a large scale. The primary goal is to develop a purification strategy based on extraction and crystallization.

  • Step 1: Catalyst Removal: After the reaction, the palladium catalyst must be removed. This can be achieved by filtration through a pad of celite, or by using specific palladium scavenging agents.

  • Step 2: Aqueous Work-up: Perform a series of aqueous washes. A wash with a dilute acid (e.g., 1M HCl) will remove the amine base. A wash with a bicarbonate solution can neutralize any acidic residues.[10] Brine washes help to break emulsions.

  • Step 3: Crystallization: The most effective method for purifying the final product at scale is crystallization. A thorough solvent screen at the lab scale is required to identify a suitable solvent or solvent/anti-solvent system that provides high recovery and good impurity rejection.

Q3: What are the primary safety concerns for this process?

  • Thermal Runaway: As discussed, the reaction can be exothermic. Proper process safety analysis is crucial.[6]

  • Palladium Catalysts: While essential, palladium compounds can be toxic and are environmental hazards. Handle with appropriate personal protective equipment (PPE). Spent catalyst and contaminated materials must be disposed of as hazardous waste.

  • Reagents: Methyl acrylate is a flammable liquid and a lachrymator. Phosphine ligands can be toxic and air-sensitive. Always consult the Safety Data Sheet (SDS) for all materials and work in a well-ventilated area.

Experimental Protocols & Workflows

Baseline Lab-Scale Protocol (Illustrative)

This protocol is a representative example for process development.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, internal thermometer, and nitrogen inlet, add 3-bromo-5,6-dimethoxypyridine (1.0 eq), Palladium acetate (0.01 eq), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.02 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Reagent Addition: Add a suitable solvent (e.g., Toluene or DMF), followed by methyl acrylate (1.2 eq) and triethylamine (1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite to remove the catalyst. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Diagrams

G

ScaleUpWorkflow

References

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]

  • ArODES. (n.d.). Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. Available at: [Link]

  • ResearchGate. (2025). Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. Available at: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • Google Patents. (n.d.). US2618652A - Process for the purification of acrylate and methacrylate esters.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: [Link]

  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]

  • Wiley Online Library. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]

  • Myers, A. (n.d.). The Heck Reaction. Harvard University. Available at: [Link]

  • ResearchGate. (n.d.). The scale-up Heck coupling reaction. Available at: [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Available at: [Link]

  • Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. Available at: [Link]

  • SNOLAB. (2010). Acrylic purification and coatings. Available at: [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • NIH. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. Available at: [Link]

  • Google Patents. (n.d.). US7048834B2 - Method for purification of acrylic acid.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Available at: [Link]

  • Diva-Portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. Available at: [Link]

  • Patsnap Eureka. (n.d.). Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • SciELO. (n.d.). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Available at: [Link]

  • Google Patents. (n.d.). CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound.

Sources

Troubleshooting PROTAC synthesis with "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on protocols involving Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate .

PROTACs are complex, heterobifunctional molecules that present unique synthetic challenges.[1][2] Their modular nature, consisting of a target protein ligand, an E3 ligase ligand, and a connecting linker, requires a multi-step synthetic approach where inefficiencies at any stage can significantly impact the final yield and purity.[3][4] This guide is designed to provide practical, experience-driven solutions to common hurdles, ensuring your PROTAC synthesis is both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Heck coupling reaction to synthesize Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. What are the likely causes?

Low yields in Heck coupling reactions are a frequent challenge. The primary factors to investigate are the catalyst activity, reaction conditions, and the purity of your starting materials.

  • Catalyst Deactivation: Palladium catalysts are susceptible to deactivation. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. The choice of phosphine ligands can also significantly impact catalyst stability and activity.[5]

  • Sub-optimal Base: The choice and stoichiometry of the base are critical. Bases like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are commonly used. An insufficient amount of base can lead to incomplete reaction, while an inappropriate base can cause side reactions. The combination of an organic and inorganic base can sometimes enhance the reaction rate.[6]

  • Solvent Purity: Ensure you are using anhydrous solvents. Trace amounts of water can negatively impact the catalytic cycle. Solvents like acetonitrile, DMF, or NMP are often used, but their purity is paramount.[7]

  • Starting Material Integrity: Verify the purity of your 3-bromo-5,6-dimethoxypyridine and methyl acrylate. Impurities can poison the catalyst or participate in side reactions.

Troubleshooting Workflow for Low Heck Coupling Yield:

Caption: Troubleshooting flowchart for low Heck coupling yield.

Q2: During the subsequent saponification of the methyl ester to the carboxylic acid, I am seeing significant side product formation. What is happening and how can I prevent it?

The primary side reaction to be concerned about during the saponification of methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is Michael addition of the hydroxide to the acrylate double bond. Acrylate esters are susceptible to base-catalyzed hydrolysis.[8][9]

  • Reaction Temperature: Elevated temperatures can favor the Michael addition pathway. It is crucial to maintain a low temperature (e.g., 0 °C to room temperature) throughout the reaction.

  • Concentration of Base: A high concentration of hydroxide can increase the rate of the undesired Michael addition. Using a slight excess of a more dilute base solution is recommended.

  • Reaction Time: Prolonged reaction times can lead to increased side product formation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Recommended Saponification Protocol:

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes Michael addition side reaction.
Base 1.1-1.5 equivalents of LiOH or NaOHSufficient for saponification without excessive side reactions.
Solvent THF/Water or Dioxane/WaterEnsures solubility of both the ester and the base.
Monitoring TLC or LC-MSAllows for precise determination of reaction completion.
Q3: My purified Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate appears to be unstable during storage. What are the best storage conditions?

Methyl acrylate and its derivatives are prone to polymerization, especially when exposed to light, heat, or impurities.[10][11] The product datasheet for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate recommends storing it at -20°C.[12]

  • Temperature: Store at or below -20°C to minimize degradation and polymerization.

  • Inhibitor: For long-term storage, consider adding a polymerization inhibitor like hydroquinone or butylated hydroxytoluene (BHT) in a small amount (e.g., 100-200 ppm).[10]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

Q4: The amide coupling of my linker acid with the E3 ligase ligand is inefficient. What are the common pitfalls?

Inefficient amide bond formation is a common bottleneck in PROTAC synthesis.[13] The success of this step hinges on several factors:

  • Coupling Reagents: The choice of coupling reagent is critical. Standard reagents like HATU, HBTU, or COMU are generally effective. If you are experiencing low yields, consider screening different coupling reagents.

  • Base: A non-nucleophilic base such as DIPEA is essential to activate the carboxylic acid without competing in the reaction. Ensure the base is pure and used in the correct stoichiometry (typically 2-3 equivalents).

  • Solvent: Anhydrous polar aprotic solvents like DMF or NMP are preferred.[13]

  • Starting Material Purity: The presence of trifluoroacetic acid (TFA) from a previous purification step can neutralize the base and inhibit the coupling reaction. Ensure your amine component is free of TFA salts, or add additional base to compensate.[13]

Experimental Protocol: General Amide Coupling

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or NMP.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise and stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.[4]

Q5: I am struggling with the purification of my final PROTAC. What strategies can I employ?

PROTACs are often large and possess diverse functional groups, making purification challenging.[1] The presence of PEG linkers can further increase polarity, rendering standard normal-phase silica gel chromatography less effective.[13]

  • Chromatography Techniques:

    • Reverse-Phase Chromatography (C18): This is often the most effective method for purifying polar PROTACs. A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is typically used.

    • Ion-Exchange Chromatography: If your PROTAC has a net charge, ion-exchange chromatography can be a powerful purification tool.

  • Solvent System Optimization: For normal-phase chromatography, consider adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase to improve peak shape and reduce tailing.

  • Preparative HPLC: For final purification to high purity, preparative HPLC is often necessary.

Purification Strategy Flowchart:

Caption: General purification workflow for PROTACs.

References

  • WuXi STA. (2024, July 9). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. ACS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The alkaline hydrolysis of methacrylates. Retrieved from [Link]

  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Gantrade. (n.d.). Methyl Acrylate: A Special Acrylic Monomer. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). US2618652A - Process for the purification of acrylate and methacrylate esters.
  • Google Patents. (n.d.). US3029228A - Hydrolyzed polymers of alkyl methacrylates and methods of producing them.
  • Google Patents. (n.d.). US2858330A - Preparation of acrylate esters.
  • ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. Retrieved from [Link]

  • A&J Pharmtech. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Retrieved from [Link]

  • SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. Retrieved from [Link]

  • Google Patents. (n.d.). EP2861596A1 - Process for purifying (meth)acrylic esters.
  • National Institutes of Health. (n.d.). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds.
  • PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, December 12). Streamlining the design of PROTACs® and PROTAC linkers. Retrieved from [Link]

  • ResearchGate. (2025, December 21). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Acrylate. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058960A - Preparation method of methyl 3-methoxyacrylate.
  • PubChem. (n.d.). Methyl Methacrylate. Retrieved from [Link]

  • MDPI. (n.d.). 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a substituted pyridine derivative with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol [1]. As with many complex organic molecules, it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product[2].

Regulatory bodies like the FDA and EMA enforce stringent purity requirements, making robust and reliable analytical methodologies indispensable[3]. This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, offering field-proven insights to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Purity Analysis Workflow: A Strategic Overview

The selection of a purity analysis method is a critical decision driven by factors such as the physicochemical properties of the analyte, the nature of expected impurities, the required level of accuracy, and the stage of drug development. The following workflow illustrates a logical approach to this process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Validation & Reporting start Sample Received: Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate assess Assess Physicochemical Properties (Volatility, Thermal Stability, Solubility) start->assess decision Volatile & Thermally Stable? assess->decision qnmr qNMR (Orthogonal & Absolute Method) assess->qnmr Consider as Primary or Orthogonal Method hplc HPLC-UV (Gold Standard for Non-Volatiles) decision->hplc No gcms GC-MS (For Volatile Impurities/Analyte) decision->gcms  Yes validate Method Validation (ICH Guidelines) hplc->validate gcms->validate qnmr->validate report Generate Purity Report & Certificate of Analysis validate->report

Caption: Strategic workflow for selecting a purity analysis method.

I. High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and applicability to a wide range of compounds[3]. For a molecule like Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, which possesses a UV-active pyridine ring, reverse-phase HPLC with UV detection is the most logical and effective approach.

Causality Behind the Choice:

  • Separation Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains hydrophobic molecules longer, while a polar mobile phase elutes them. This principle is highly effective for separating the main compound from potentially more or less polar synthesis-related impurities.

  • Detector Selection: The aromatic pyridine core and the acrylate system create a conjugated system that absorbs UV light, making a UV detector a simple, robust, and sensitive choice for quantification[4][5].

  • Trustworthiness: The method's validity is established through rigorous validation protocols (assessing linearity, accuracy, precision, and specificity) as per ICH guidelines. The use of a certified reference standard ensures traceability and accuracy.

Experimental Protocol: HPLC-UV Purity Assay

1. Objective: To determine the purity of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate by percentage area normalization and to quantify it against a reference standard.

2. Materials & Reagents:

  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate sample

  • Reference Standard (if available)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (or other suitable buffer agent)

  • Volumetric flasks, pipettes, autosampler vials

3. Instrumentation & Conditions:

ParameterRecommended SettingRationale
HPLC System Standard system with quaternary pump, autosampler, column oven, and UV/DAD detectorProvides consistent mobile phase delivery, precise injection, stable column temperature, and sensitive detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA general-purpose reverse-phase column offering good resolution and efficiency for aromatic compounds.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric AcidThe acidic buffer improves peak shape for the basic pyridine nitrogen by suppressing its ionization[4]. A gradient elution is recommended.
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate for 5 minEnsures elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Detector UV at 255 nmChosen based on the typical absorbance maximum for substituted pyridines to ensure high sensitivity[4].

4. Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described in the table. Degas thoroughly using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard to ensure an accurate comparison.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (checking for retention time and peak area reproducibility). Then, inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G prep Sample & Standard Prep (0.1 mg/mL in Diluent) hplc HPLC System (C18 Column, 30°C) prep->hplc inject Inject Sample (5 µL, 1.0 mL/min) hplc->inject separate Gradient Separation (5-95% Acetonitrile) inject->separate detect UV Detection (255 nm) separate->detect process Data Processing (Area % Calculation) detect->process

Caption: Workflow for the HPLC-UV purity analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Based Approach

GC is a powerful technique for analyzing volatile and thermally stable compounds[3]. For Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, its suitability depends on its boiling point and thermal stability. Given its molecular weight, it is likely amenable to GC analysis. The coupling with a Mass Spectrometer (MS) provides an unparalleled level of specificity, allowing for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns[6].

Causality Behind the Choice:

  • Orthogonality: GC separates compounds based on their boiling points and interaction with the stationary phase, a fundamentally different mechanism from HPLC's polarity-based separation. This makes it an excellent orthogonal technique to confirm purity results obtained from HPLC.

  • Sensitivity and Specificity: GC-MS is highly sensitive and can detect trace-level volatile impurities, such as residual solvents from the synthesis, which might be missed by HPLC-UV[3][7].

  • Impurity Identification: The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities without needing to isolate them first.

Experimental Protocol: GC-MS Purity Assay

1. Objective: To assess the purity and identify potential volatile or semi-volatile impurities in the Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate sample.

2. Materials & Reagents:

  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate sample

  • Dichloromethane or Ethyl Acetate (GC Grade)

  • Autosampler vials with septa

3. Instrumentation & Conditions:

ParameterRecommended SettingRationale
GC-MS System Standard GC with a Mass Spectrometric detector (e.g., single quadrupole)Provides robust separation and definitive identification of eluted compounds.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A low-polarity, general-purpose column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Split/Splitless, 250 °C, Split ratio 20:1A split injection prevents column overloading with a concentrated sample. The temperature ensures rapid volatilization.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min)A temperature ramp effectively separates compounds with different boiling points.
MS Source Temp 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp 150 °CStandard temperature for a quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching[8].
Scan Range 40 - 450 m/zCovers the expected mass range of the parent molecule and most potential impurities/fragments.

4. Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh ~5 mg of the sample into a vial and dissolve in 1 mL of dichloromethane to create a 5 mg/mL solution.

  • Instrument Setup: Load the method with the parameters above and allow the system to stabilize.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Processing:

    • Identify the peak corresponding to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate by its retention time and mass spectrum (expected molecular ion at m/z 223).

    • Integrate all peaks in the Total Ion Chromatogram (TIC).

    • Calculate purity using area percent normalization.

    • For other detected peaks, perform a library search (e.g., NIST) on their mass spectra to tentatively identify the impurities.

III. Quantitative NMR (qNMR) Spectroscopy: An Absolute & Primary Method

While HPLC and GC are relative methods that rely on response factors or comparison to a reference standard, qNMR is a primary analytical method that allows for absolute quantification[9][10]. The integral of an NMR signal is directly proportional to the number of nuclei contributing to it, a fundamental principle that makes qNMR a powerful tool for purity assessment without the need for a specific reference standard of the analyte itself[11][12].

Causality Behind the Choice:

  • Absolute Quantification: Purity can be determined by co-dissolving a known mass of the analyte with a known mass of a certified, stable internal standard[13]. The purity is calculated from the integral ratios, molecular weights, and masses. This is highly valuable when a certified reference standard for the analyte is unavailable.

  • Structural Confirmation: A single NMR experiment provides both quantitative purity data and confirms the structural identity of the main component and any observable impurities.

  • Non-Destructive: The sample can be recovered after analysis, which is advantageous for valuable or scarce materials[9][14].

  • Orthogonal Validation: qNMR serves as an excellent orthogonal technique to chromatography, as it is based on a completely different physical principle (magnetic resonance vs. partitioning)[15][16].

Experimental Protocol: qNMR Purity Assay

1. Objective: To determine the absolute purity of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate using an internal standard.

2. Materials & Reagents:

  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate sample

  • High-purity Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone). The standard must be stable, non-volatile, accurately weighable, and have signals that do not overlap with the analyte.

  • Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-precision analytical balance

  • NMR tubes

3. Instrumentation & Conditions:

ParameterRecommended SettingRationale
NMR Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion, reducing peak overlap and improving integration accuracy.
Pulse Sequence Standard single-pulse experiment (e.g., zg30)A simple and robust pulse sequence for quantitative analysis.
Flip Angle 30° (or calibrated 90°)A 30° flip angle helps ensure shorter relaxation delays are sufficient, but a 90° pulse with a long delay gives the best signal-to-noise.
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing protonCrucial for quantification. This ensures all protons have fully relaxed back to equilibrium before the next pulse, making integrals directly comparable[17].
Acquisition Time (aq) > 3 secondsProvides high digital resolution for accurate integration.
Number of Scans (ns) 16 or higherSufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for the signals being integrated).

4. Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte (W_analyte) into a clean vial.

    • Accurately weigh ~10 mg of the internal standard (W_std) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent and transfer to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the optimized quantitative parameters listed above.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte (Int_analyte) and a signal for the internal standard (Int_std).

    • Record the number of protons corresponding to each integrated signal (N_analyte and N_std).

  • Purity Calculation: Use the following formula to calculate the purity:

    Purity (%) = (Int_analyte / Int_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x 100

    Where:

    • MW = Molecular Weight

G weigh Accurately Weigh Analyte & Internal Std dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum (Optimized Parameters, Long d1) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Non-Overlapping Analyte & Std Peaks process->integrate calculate Calculate Absolute Purity (Using Formula) integrate->calculate

Caption: Workflow for the qNMR purity analysis.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR Spectroscopy
Principle Polarity-based separationVolatility/Boiling point-based separationNuclear magnetic resonance
Quantification Type Relative (requires a reference standard)Relative (area %); semi-quantitative without standardsAbsolute (with internal standard)[10]
Primary Application Main component purity, non-volatile impuritiesVolatile impurities, residual solvents, orthogonal purity confirmationAbsolute purity determination, structural confirmation, reference standard qualification
Destructive? YesYesNo, sample is recoverable[9]
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Impurity ID No (requires MS detector)Yes (via mass spectrum library matching)Yes (for structurally significant impurities)
Throughput HighMediumLow to Medium
Key Advantage Robust, precise, and widely adopted "gold standard"[3].Excellent for volatile analysis and definitive impurity ID.Does not require an identical standard; provides structural data[11].
Key Limitation Co-eluting impurities can be missed.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity; requires careful parameter optimization.

Conclusion and Recommendations

The purity analysis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate demands a robust, well-validated analytical strategy. No single method is universally superior; rather, the techniques are complementary and should be selected based on the analytical objective.

  • For routine quality control and release testing, HPLC-UV is the recommended primary method. Its precision, robustness, and high throughput make it ideal for generating the consistent, high-quality data required in a regulated environment.

  • To develop a comprehensive impurity profile, especially during process development or for troubleshooting, GC-MS should be employed as an orthogonal method. It is essential for detecting and identifying volatile impurities and residual solvents that are critical to control.

  • For the qualification of a primary reference standard or when an identical standard is unavailable, qNMR is the method of choice. Its ability to provide an absolute purity value without a direct comparator makes it an invaluable tool for establishing the foundational purity of a new batch or material.

By judiciously applying these three powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the purity, quality, and safety of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, thereby supporting the successful development of new pharmaceutical therapies.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • Kover, K. E. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • PubMed. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

  • Chenomx. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Cambrex. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

Sources

A Comparative Guide to Acrylate Linkers in Bioconjugation: A Mechanistic and Performance-Based Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker molecule is a critical determinant of both efficacy and safety.[1][2] It must be a stable bridge in systemic circulation to prevent premature payload release, yet permit efficient cleavage at the target site.[3][] Among the various classes of linkers, those reacting with cysteine thiols have gained prominence. Acrylate linkers, which form stable thioether bonds via a Michael addition reaction, represent a versatile and increasingly explored class.[5]

This guide provides an in-depth comparison of acrylate linker technologies. We will dissect the underlying chemistry, compare different structural motifs, and provide actionable experimental protocols for their evaluation. As a central case study, we will analyze the structural features of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate [6][7] to illustrate how electronic and steric modifications can be rationally designed to tune linker performance, comparing it against foundational acrylate and methacrylate backbones.

Part 1: The Core Chemistry: Thiol-Acrylate Michael Addition

The conjugation of a thiol (e.g., from a cysteine residue on an antibody) to an acrylate linker proceeds via a nucleophilic conjugate addition, commonly known as the Michael addition reaction.[8][9][10] This reaction is fundamental to understanding the performance of any acrylate-based linker.

The rate-limiting step is typically the nucleophilic attack of a thiolate anion on the electron-deficient β-carbon of the acrylate.[9] The reaction can be catalyzed by either a base or a nucleophile. While bases (like amines) deprotonate the thiol to generate the reactive thiolate, nucleophilic catalysts (like phosphines) can offer faster and more efficient reactions with fewer side products under optimized conditions.[8][9][11] The choice of catalyst and reaction pH are therefore critical process parameters.

G cluster_0 Thiol-Acrylate Michael Addition Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Base Catalyst Acrylate Acrylate Linker (Electrophile) Thiolate->Acrylate Nucleophilic Attack Carbanion Enolate Intermediate (Carbanion) Conjugate Thioether Conjugate (Stable Bond) Carbanion->Conjugate Protonation ProtonSource H⁺ Source (e.g., R-SH, Buffer) ProtonSource->Carbanion

Caption: Mechanism of the Thiol-Acrylate Michael Addition.

Part 2: A Comparative Analysis of Acrylate Linker Scaffolds

The structure of the acrylate linker itself has a profound impact on its reactivity, the stability of the resulting conjugate, and the overall physicochemical properties of the ADC. We will compare three key archetypes: simple acrylates, methacrylates, and a substituted, heterocyclic acrylate exemplified by Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Archetype 1: Simple Acrylates (e.g., Methyl Acrylate)

Simple acrylates are the foundational structure for this class of linkers.[12] They offer straightforward reactivity with thiols. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, particularly under certain physiological conditions, which would lead to premature payload release. This potential instability is a significant consideration in linker design.

Archetype 2: Methacrylates

Methacrylates are distinguished by a methyl group on the α-carbon of the acrylate. This substitution has two major consequences:

  • Reduced Reactivity: The methyl group provides steric hindrance and electron-donating character, making the double bond less electrophilic and thus less reactive towards thiols compared to their acrylate counterparts.[9][13]

  • Enhanced Stability: The resulting thioether conjugate is significantly more stable and less prone to the retro-Michael reaction. This enhanced stability is a major advantage for applications requiring a non-cleavable linkage.[9]

Archetype 3: Substituted Acrylates (A Case Study)

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate presents a more complex, substituted scaffold. While direct comparative experimental data for this specific linker is not widely published, we can infer its likely properties based on established chemical principles:

  • Electronic Effects: The pyridine ring is electron-withdrawing, which should enhance the electrophilicity of the acrylate double bond. However, the two methoxy groups are strongly electron-donating, which would counteract this effect. The net electronic influence on reactivity would need to be determined experimentally but could be used to fine-tune the reaction kinetics.

  • Physicochemical Properties: The dimethoxy-pyridine moiety is more polar and potentially more hydrophilic than a simple alkyl or phenyl group. Increasing linker hydrophilicity can be highly beneficial for ADCs, as it can mitigate aggregation issues associated with hydrophobic payloads and improve pharmacokinetic properties.[14][15]

  • Potential for Tunability: The pyridine nitrogen offers a site for protonation, which could influence the linker's properties in different pH environments, such as the acidic conditions within endosomes or lysosomes.[][17]

Comparative Data Summary

The following table summarizes the key characteristics and hypothesized performance of the discussed acrylate linker archetypes. This serves as a guide for initial linker selection, which must be validated experimentally.

Linker ArchetypeKey Structural FeatureExpected ReactivityExpected Conjugate StabilityKey AdvantageKey Disadvantage
Simple Acrylate Unsubstituted α-carbonHighModerateFast conjugationPotential for retro-Michael reaction
Methacrylate Methyl-substituted α-carbonModerateHighHigh stability of the conjugateSlower conjugation kinetics
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Heterocyclic, substituted ringTunable (Moderate)HighPotential for improved hydrophilicity and tunable propertiesComplex synthesis; performance requires empirical validation

Part 3: Experimental Protocols for Linker Evaluation

To move from hypothesis to data, a rigorous and standardized evaluation of any new linker is essential. The following protocols provide a framework for comparing the performance of different acrylate linkers.

Caption: A generalized workflow for the comparative evaluation of novel linkers.

Protocol 1: Comparative Analysis of Conjugation Kinetics

Objective: To determine the rate of conjugation for different acrylate linkers with a model thiol.

Materials:

  • Acrylate Linker A, B, C (e.g., Methyl Acrylate, a Methacrylate analog, Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate)

  • Model Thiol (e.g., N-acetyl-L-cysteine or reduced Glutathione)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Catalyst (optional): TCEP (tris(2-carboxyethyl)phosphine) if needed for specific linkers

  • Quenching Solution: 5% Acetic Acid in water

  • HPLC system with a C18 column

Methodology:

  • Prepare stock solutions of each acrylate linker (10 mM in DMSO) and the model thiol (10 mM in Reaction Buffer).

  • In a temperature-controlled vial at 25°C, add 490 µL of Reaction Buffer.

  • Add 50 µL of the model thiol stock solution to the vial and mix gently.

  • Initiate the reaction by adding 5 µL of the acrylate linker stock solution (final concentration ~0.1 mM linker, 1 mM thiol). Start a timer immediately.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 100 µL of the Quenching Solution.

  • Analyze the quenched samples by HPLC, monitoring the disappearance of the starting materials and the appearance of the conjugate product.

  • Calculate the percentage conversion at each time point and plot the data to compare the reaction rates of the different linkers.

Protocol 2: Evaluation of Conjugate Stability in Plasma

Objective: To assess the stability of the formed thioether bond in a biologically relevant matrix.[18]

Materials:

  • Purified Thiol-Acrylate Conjugates (from Protocol 1 or using an antibody)

  • Human Plasma (citrated, pooled)

  • Incubator at 37°C

  • Analysis system (e.g., LC-MS for small molecule conjugates, or ELISA/HIC-HPLC for ADCs)

Methodology:

  • Prepare stock solutions of the purified conjugates at a known concentration (e.g., 1 mg/mL).

  • Spike the conjugate into pre-warmed human plasma (37°C) to a final concentration of 100 µg/mL. Mix gently by inversion.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Process the sample immediately to precipitate plasma proteins (e.g., by adding 3 volumes of ice-cold acetonitrile). Centrifuge to pellet the proteins.

  • Analyze the supernatant (for small molecule conjugates) by LC-MS to quantify the amount of intact conjugate remaining and detect any released payload.

  • For ADCs, the analysis may involve techniques like Hydrophobic Interaction Chromatography (HIC) to assess changes in the drug-to-antibody ratio (DAR) over time.

  • Plot the percentage of intact conjugate remaining over time to determine the plasma half-life and compare the stability of the linkers.

Conclusion and Future Directions

The choice of an acrylate linker is a nuanced decision that requires balancing reactivity, stability, and the overall physicochemical properties of the final bioconjugate. While simple acrylates offer rapid conjugation, their stability can be a concern. Methacrylates provide a highly stable alternative at the cost of slower reaction kinetics.

Novel, substituted linkers like Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate represent the next frontier, offering the potential for rationally designing linkers with finely tuned reactivity and beneficial properties such as increased hydrophilicity. The true value of such scaffolds can only be unlocked through rigorous experimental validation using standardized protocols as described. By understanding the fundamental chemistry and systematically evaluating performance, researchers can select or design optimal acrylate linkers to build safer and more effective targeted therapies.

References

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications.
  • ADC Linker Development Services. BOC Sciences.
  • Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed.
  • Synthesis and biological evaluation of novel payload molecules for antibody-drug conjugation (ADC) containing highly potent cell-killing duocarmycins. AACR Journals.
  • The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition. PubMed Central.
  • Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. Molecular Pharmaceutics - ACS Publications.
  • Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.
  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
  • Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. MDPI.
  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm.
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications.
  • Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). AxisPharm.
  • Structures of the chemically labile antibody-drug conjugates (ADCs). ResearchGate.
  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. Biosynth.
  • Linkers in Antibody-Drug Conjugates. Creative Biolabs.
  • A review of conjugation technologies for antibody drug conjugates. PMC - NIH.
  • How ADC Linkers Work: Controlling Stability & Drug Release. BOC Sciences.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.
  • A Researcher's Guide to Validating Linker Stability in Plasma. Benchchem.
  • Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. PMC - NIH.
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate - Data Sheet. United States Biological.
  • Comparing the Skin Sensitization Potency of Acrylate and Methacrylate Analogs. Gradient Corp.
  • A Helix-Stabilizing Linker Improves Subcutaneous Bioavailability of a Helical Peptide Independent of Linker Lipophilicity. PubMed.
  • Methyl Acrylate. PubChem.

Sources

A Comparative Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate and Alternative Pyridine Building Blocks for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals and functional materials.[1] Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged structural motif. Within the diverse arsenal of pyridine-based synthons, Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate emerges as a highly functionalized building block, offering a unique combination of reactive handles. This guide provides a comprehensive comparison of this versatile reagent against more conventional pyridine building blocks, such as halopyridines and pyridylboronic acids, offering researchers, scientists, and drug development professionals a clear perspective on their respective strengths and strategic applications.

Introduction: The Central Role of the Pyridine Ring

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active natural products. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, crucial for molecular recognition at biological targets. Furthermore, the aromatic system can be readily functionalized to modulate the steric and electronic properties of a molecule, thereby fine-tuning its pharmacological profile. The strategic introduction of a pyridine moiety can enhance solubility, improve metabolic stability, and contribute to the overall efficacy of a drug candidate.[2]

This guide focuses on the comparative utility of different pyridine building blocks, with a special emphasis on Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate , a molecule that integrates an electron-deficient pyridine ring with a reactive acrylate system and electron-donating methoxy groups.

Profile of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (CAS No. 1171919-91-7) is a polysubstituted pyridine derivative featuring several key functional groups that dictate its reactivity and synthetic potential.[3]

  • The Pyridine Core: The electron-withdrawing nature of the pyridine nitrogen, coupled with the electron-donating effect of the two methoxy groups, creates a unique electronic environment on the aromatic ring.

  • The Acrylate Moiety: This α,β-unsaturated ester is a versatile functional group, susceptible to a range of transformations including Michael additions, Heck reactions, and reductions.[4][5]

  • The Methoxy Groups: These substituents increase the electron density of the pyridine ring and can influence the regioselectivity of certain reactions. They may also offer sites for further functionalization through ether cleavage.

The convergence of these functionalities in a single molecule allows for a variety of synthetic strategies, making it an attractive starting material for the synthesis of complex molecular architectures.

Comparative Analysis with Alternative Pyridine Building Blocks

The choice of a pyridine building block is a critical decision in a synthetic campaign, directly impacting reaction efficiency, functional group tolerance, and overall yield. Here, we compare Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate with two of the most common classes of pyridine synthons: halopyridines and pyridylboronic acids.

Halopyridines: The Workhorses of Cross-Coupling

Halogenated pyridines, particularly bromo- and chloropyridines, are widely employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7]

Advantages of Halopyridines:

  • Commercial Availability: A vast array of substituted halopyridines are commercially available.

  • Established Reactivity: Their reactivity in cross-coupling reactions is well-documented, with a plethora of catalytic systems available.[8]

  • Versatility: They can be used to form C-C, C-N, and C-O bonds.

Disadvantages of Halopyridines:

  • Reaction Conditions: Cross-coupling reactions with less reactive chloro-pyridines often require harsh reaction conditions, including high temperatures and strong bases, which can be incompatible with sensitive functional groups.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[8]

Comparison with Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate:

While halopyridines are excellent for introducing a simple pyridyl moiety, they lack the inherent reactivity of the acrylate group present in our title compound. To achieve similar downstream functionality, a halopyridine would require a separate olefination step, such as a Heck reaction, adding to the overall step count of a synthesis.

Pyridylboronic Acids and Esters: The Suzuki-Miyaura Specialists

Pyridylboronic acids and their corresponding esters are the preferred coupling partners for halopyridines in Suzuki-Miyaura reactions, enabling the formation of biaryl and heteroaryl-pyridine structures.[7]

Advantages of Pyridylboronic Acids:

  • High Reactivity in Suzuki Coupling: They are generally highly reactive and provide good to excellent yields in Suzuki-Miyaura reactions.[9]

  • Mild Reaction Conditions: These reactions often proceed under milder conditions compared to other cross-coupling methods.

  • Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its excellent functional group tolerance.

Disadvantages of Pyridylboronic Acids:

  • Stability: Some pyridylboronic acids can be unstable and prone to protodeboronation, especially those with the boron moiety at the 2-position.[6]

  • Synthesis: Their synthesis can sometimes be challenging.

Comparison with Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate:

Pyridylboronic acids are primarily used for C-C bond formation via Suzuki coupling. Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, on the other hand, offers a broader range of reactivity through its acrylate functionality. For instance, it can directly participate in Michael additions to introduce nucleophiles, a transformation not directly accessible with pyridylboronic acids.

Key Reactions and Synthetic Utility

The unique combination of functional groups in Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate opens up a diverse range of synthetic possibilities.

Michael Addition

The electron-withdrawing nature of the acrylate system makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide variety of nucleophiles, including thiols, amines, and carbanions, to introduce new functionalities at the β-position of the acrylate. This reaction is a powerful tool for constructing complex molecular scaffolds.[4]

Heck Reaction

The double bond of the acrylate moiety can participate in Heck reactions with aryl or vinyl halides, providing a direct route to more complex substituted alkenes. This reaction is a cornerstone of C-C bond formation in modern organic synthesis.[5]

Catalytic Hydrogenation

The double bond of the acrylate and the pyridine ring can be selectively reduced under catalytic hydrogenation conditions. This allows for the synthesis of saturated piperidine derivatives, which are prevalent in many pharmaceuticals. The choice of catalyst and reaction conditions can allow for selective reduction of either the double bond or the aromatic ring.[10][11][12]

Experimental Protocols

To illustrate the practical application of these building blocks, we provide representative, detailed experimental protocols for key transformations.

Protocol 1: Representative Heck Reaction with a Substituted Acrylate

This protocol describes a general procedure for the Heck reaction between an aryl halide and an acrylate, which can be adapted for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Materials:

  • Aryl halide (1.0 mmol)

  • Methyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF and stir the mixture for 10 minutes at room temperature.

  • Add methyl acrylate followed by triethylamine.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Michael Addition of a Thiol to an Acrylate

This protocol outlines a general procedure for the conjugate addition of a thiol to an acrylate, a key reaction for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Materials:

  • Methyl acrylate (1.0 mmol)

  • Thiol (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)

  • Dichloromethane (CH₂Cl₂, 5 mL)

Procedure:

  • To a round-bottom flask, add the methyl acrylate and dichloromethane.

  • Add the thiol to the solution.

  • Add DBU dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize representative yields for key reactions involving different classes of pyridine building blocks. It is important to note that direct comparative data for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is limited in the literature; therefore, the data presented for pyridyl acrylates is based on structurally similar compounds.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Pyridyl Derivatives

Pyridyl Building BlockCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85[7]
3-Pyridylboronic acid4-BromotoluenePd(dppf)Cl₂K₃PO₄Dioxane92[9]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene78[13]

Table 2: Representative Yields for Heck Reaction of Halopyridines and Acrylates

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
3-BromopyridineMethyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF75[5]
4-IodopyridineStyrenePdCl₂(PPh₃)₂K₂CO₃DMF88[5]

Visualization of Synthetic Strategies

The following diagrams illustrate the comparative synthetic utility of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate and alternative pyridine building blocks.

synthetic_utility cluster_acrylate Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate cluster_reactions Key Transformations acrylate Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate michael Michael Addition acrylate->michael Direct heck Heck Reaction acrylate->heck Direct hydrogenation Hydrogenation acrylate->hydrogenation Direct halopyridine Halopyridine halopyridine->heck Direct suzuki Suzuki Coupling halopyridine->suzuki With Boronic Acid boronic_acid Pyridylboronic Acid boronic_acid->suzuki With Halide

Caption: Comparative reaction pathways for different pyridine building blocks.

Conclusion: Strategic Selection of Pyridine Building Blocks

The selection of an appropriate pyridine building block is a strategic decision that can significantly influence the efficiency and success of a synthetic route. While traditional building blocks like halopyridines and pyridylboronic acids are invaluable for cross-coupling reactions, Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate offers a unique and powerful combination of functionalities.

Its integrated acrylate system allows for direct and efficient entry into Michael additions and further elaborations, potentially reducing the number of synthetic steps required to access complex target molecules. The presence of the electron-rich dimethoxy-substituted pyridine core further enhances its utility in medicinal chemistry, where such motifs are often sought for their favorable interactions with biological targets.

For researchers and drug development professionals, a thorough understanding of the reactivity profiles of these different building blocks is paramount. This guide serves as a foundational resource to aid in the rational design of synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry.
  • Comparative yields for Suzuki‐Miyaura couplings of (A)...
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transform
  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
  • Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry - PMC - NIH.
  • Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels - Fraunhofer-Publica.
  • Methyl 3-(5,6-dimethoxypyridin-3-yl)
  • Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles - PubMed.
  • Methyl 3-(5,6-dimethoxypyridin-3-yl)
  • Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex | The Journal of Organic Chemistry - ACS Public
  • Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy)
  • Modeling the reactivity of acrylic acid and acryl
  • Heck Reaction—St
  • Comparison of reactivity of different boron reagents (a) The predicted...
  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.
  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC - NIH.
  • Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition.
  • Synthesis method of 3-methoxy-2-aryl(methyl)
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP.
  • Reaction Conditions a and Yields for the | Download Scientific Diagram - ResearchG
  • Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts - ResearchG
  • Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotin
  • CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google P
  • Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor - ResearchG
  • A General Solution for the 2-Pyridyl Problem - PMC - NIH.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • 1000896-01-4|Methyl 3-(5-methoxypyridin-3-yl)
  • Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification - Polymer Chemistry (RSC Publishing).
  • (PDF) Design, Synthesis, Characterization and antibacterial activity of methyl -2-(mercaptomethyl)-3-(2-thienyl)
  • Sigma-Aldrich Methyl 3-(5,6-dimethoxypyridin-3-yl)

Sources

A Comparative Guide to PROTAC Linkers: Established Scaffolds vs. the Hypothetical "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[3] While the ligands provide the specificity for the target and the degradation machinery, the linker is far from a passive spacer. Its length, rigidity, chemical composition, and attachment points are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the entire PROTAC molecule.[4]

The primary function of the linker is to optimally position the POI and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The formation of this complex is the cornerstone of PROTAC-mediated protein degradation, as it facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the proteasome.[5] This guide will provide an in-depth comparison of commonly employed PROTAC linkers, specifically flexible alkyl and polyethylene glycol (PEG) chains, with a theoretical exploration of a hypothetical linker derived from "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate."

While there is a wealth of data on the design and application of alkyl and PEG linkers, it is crucial to note that "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" is not an established PROTAC linker, and to the best of our knowledge, its use in this context has not been reported in peer-reviewed literature. This guide will, therefore, extrapolate its potential properties based on fundamental chemical principles and the known reactivity of its constituent functional groups—the acrylate and the dimethoxypyridine core.

Mechanism of Action: A Symphony of Proximity

The catalytic mechanism of a PROTAC hinges on its ability to induce proximity between the POI and an E3 ligase. This process can be broken down into several key steps, as illustrated in the workflow below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proximity Recycling PROTAC Recycling Ternary_Complex->Recycling Releases PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Marks POI for Degradation Degradation POI Degradation Proteasome->Degradation Degrades POI Degradation->Recycling

Figure 1. General workflow of PROTAC-mediated protein degradation.

Once inside the cell, the PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming the crucial ternary complex. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.[5]

Established PROTAC Linkers: The Workhorses of Protein Degradation

The vast majority of PROTACs developed to date utilize flexible linkers, primarily composed of alkyl chains or PEG units.[4] The choice between these is often guided by the desired physicochemical properties of the final PROTAC molecule.

Alkyl-Based Linkers

Alkyl chains are the simplest form of linkers, consisting of repeating methylene (-CH2-) units. They are synthetically straightforward to incorporate and offer a high degree of conformational flexibility.

  • Advantages:

    • Synthetic Tractability: Their simple structure allows for easy synthesis and modification of length.

    • Chemical Stability: The C-C and C-H bonds are generally stable to metabolic degradation.

    • Flexibility: High conformational freedom can increase the probability of forming a productive ternary complex by allowing the two ligands to adopt multiple orientations.

  • Disadvantages:

    • Hydrophobicity: Long alkyl chains can significantly increase the lipophilicity of the PROTAC, potentially leading to poor aqueous solubility, non-specific binding, and reduced cell permeability.[3]

    • Entropic Penalty: The high flexibility can lead to a significant entropic cost upon formation of the rigid ternary complex, which may decrease its stability.

Polyethylene Glycol (PEG)-Based Linkers

PEG linkers are composed of repeating ethylene glycol (-CH2CH2O-) units. They are a popular choice to counteract the often high molecular weight and lipophilicity of PROTACs.

  • Advantages:

    • Hydrophilicity: The ether oxygens can act as hydrogen bond acceptors, significantly improving the aqueous solubility and overall physicochemical properties of the PROTAC.[3]

    • Biocompatibility: PEG is a well-established biocompatible polymer used in numerous approved drugs.

    • Reduced Non-Specific Binding: The hydrophilic nature of PEG can minimize non-specific hydrophobic interactions with other proteins.

  • Disadvantages:

    • Metabolic Stability: The ether linkages in PEG can be susceptible to oxidative metabolism in vivo.

    • Synthesis: The synthesis of monodisperse PEG linkers of specific lengths can be more complex and costly than for simple alkyl chains.[3]

    • Flexibility: While still flexible, the rotational freedom around C-O bonds differs from that of C-C bonds, which can influence the final conformation.

A Hypothetical Contender: The "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" Linker

We now turn our attention to the theoretical properties of a linker based on "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate." This molecule possesses three key structural features that would influence its behavior as a linker: the acrylate group, the dimethoxypyridine ring, and the methyl ester.

Chemical Structure:

Analysis of Potential Properties:
  • The Acrylate Moiety - A Reactive Handle: The most distinguishing feature is the α,β-unsaturated ester, which is a Michael acceptor.[6][7] This opens up the possibility of a covalent or "reactive" linker.

    • Potential for Covalent PROTACs: The acrylate could potentially react with nucleophilic residues (such as cysteine or lysine) on the surface of the POI or the E3 ligase. This could lead to the formation of a covalent bond, resulting in an irreversible ternary complex. While this could enhance potency, it would also alter the pharmacology from a catalytic to a stoichiometric mechanism and increase the risk of off-target reactions.

    • Reactivity and Stability: Acrylates are known to react with biological nucleophiles like glutathione, which could lead to rapid clearance and potential toxicity.[8] The reactivity of the acrylate would need to be carefully tuned to avoid indiscriminate reactions.

  • The Dimethoxypyridine Core - A Rigid, Polar Element:

    • Rigidity: The pyridine ring would introduce a significant degree of rigidity compared to the highly flexible alkyl and PEG chains. This could be advantageous by pre-organizing the ligands in a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[3]

    • Polarity and Solubility: The nitrogen atom and the two methoxy groups would increase the polarity of the linker. Pyridine-containing compounds are common in medicinal chemistry and can improve aqueous solubility.[9][10]

    • Potential for Specific Interactions: The pyridine ring could engage in specific π-stacking or hydrogen bonding interactions with the surfaces of the POI or E3 ligase, potentially enhancing the stability and selectivity of the ternary complex.

  • The Methyl Ester - A Point of Attachment: The methyl ester itself would likely be hydrolyzed to a carboxylic acid to serve as a handle for attachment to one of the PROTAC ligands via amide bond formation. The other end of the linker (the pyridine ring) would need to be functionalized for connection to the second ligand.

Comparative Data Summary

The following table summarizes the key properties of established linkers and the hypothesized characteristics of the "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" linker.

FeatureAlkyl LinkersPEG Linkers"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" Linker (Hypothetical)
Flexibility HighHighLow (due to the pyridine ring)
Solubility Low (Hydrophobic)High (Hydrophilic)Moderate to High (Polar pyridine and methoxy groups)
Reactivity InertGenerally InertReactive (Michael acceptor)
Synthetic Cost LowModerate to HighHigh (multi-step synthesis required)
Metabolic Stability HighModerate (potential for oxidation)Low to Moderate (ester hydrolysis, Michael addition with nucleophiles)
Potential forSpecific Interactions Low (hydrophobic interactions)Low (hydrogen bond accepting)High (π-stacking, H-bonding via pyridine)
Primary Advantage Simplicity and flexibilityImproved solubility andphysicochemical propertiesRigidity and potential for specific interactions or covalent targeting
Primary Disadvantage Poor solubilityPotential metabolic liabilityInherent reactivity , lack of experimental validation

Experimental Protocols for Linker Evaluation

To empirically evaluate a novel linker such as the one hypothesized, a series of biophysical and cell-based assays would be required.

Protocol 1: Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase complex in vitro.

  • Reagents: Purified, tagged POI (e.g., His-tag), purified, tagged E3 ligase complex (e.g., GST-tag), and PROTACs with different linkers. TR-FRET donor and acceptor antibodies (e.g., anti-His-Tb and anti-GST-d2).

  • Procedure:

    • In a 384-well plate, add a fixed concentration of POI and E3 ligase.

    • Add a serial dilution of the PROTACs to be tested.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Add the TR-FRET antibody pair.

    • Incubate for another 60 minutes.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: The TR-FRET ratio is plotted against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

TR_FRET_Workflow Start Start: Prepare Reagents Mix Mix POI, E3 Ligase, and PROTAC dilutions Start->Mix Incubate1 Incubate (60 min) Mix->Incubate1 Add_Ab Add TR-FRET Antibodies Incubate1->Add_Ab Incubate2 Incubate (60 min) Add_Ab->Incubate2 Read Read Plate Incubate2->Read Analyze Analyze Data (TC50) Read->Analyze

Figure 2. Workflow for a TR-FRET based ternary complex formation assay.

Protocol 2: Cellular Protein Degradation Assay (e.g., Western Blot or In-Cell Western)

This assay measures the ability of a PROTAC to induce the degradation of the target POI in a cellular context.

  • Cell Culture: Plate cells expressing the POI at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTACs for a set time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize using chemiluminescence.

  • Data Analysis: Quantify band intensities. Normalize the POI signal to the loading control. Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion and Future Perspectives

The linker is a pivotal component in the design of effective and drug-like PROTACs. While flexible alkyl and PEG linkers have been instrumental in the success of the field to date, there is a continuous search for novel linker chemistries that can impart superior properties.

The theoretical analysis of a "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate"-based linker highlights a potential design strategy that incorporates rigidity and polarity, which could be beneficial for ternary complex stability and solubility. However, its most prominent feature, the reactive acrylate group, presents a significant challenge. The inherent reactivity would need to be carefully managed to avoid off-target effects and ensure a favorable safety profile. While this specific molecule remains a hypothetical tool for thought, it underscores a broader principle: the future of PROTAC design may lie in more "functional" linkers that do more than just connect the two ends. These may include linkers that are rigid, photoreleasable, or even those that participate directly in ternary complex stabilization through specific, non-covalent interactions. As our understanding of the structural biology of ternary complexes deepens, the rational, in silico design of such sophisticated linkers will become increasingly important in unlocking the full therapeutic potential of targeted protein degradation.

References

  • Taft, B. R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 294-317. Retrieved from [Link]

  • Moszner, N., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. Polymers, 10(1), 52. Retrieved from [Link]

  • Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]

  • Rigby, C. L., & Dixon, D. J. (2008). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (32), 3798-3800. Retrieved from [Link]

  • Lopchuk, J. M., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry, 32(5), 794-800. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Retrieved from [Link]

  • Antares Chem. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparisons of PROTACs with other therapeutic modalities. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Retrieved from [Link]

  • NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels. Retrieved from [Link]

  • Critical Reviews in Analytical Chemistry. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate and its Analogs as Potential Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a strategic framework for investigating the structure-activity relationship (SAR) of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, a compound featuring a privileged pyridine scaffold and a reactive Michael acceptor. Due to the limited publicly available data on this specific molecule, this document serves as a roadmap for a proposed research program. It outlines the rationale, experimental design, and comparative analysis required to explore its therapeutic potential, hypothetically as a covalent inhibitor in oncology.

The core of this molecule combines two features of significant medicinal interest. The pyridine ring is a cornerstone scaffold in drug discovery, present in numerous FDA-approved drugs and known for a wide array of biological activities.[1][2][3][4] Furthermore, the acrylate moiety functions as an α,β-unsaturated carbonyl system, a classic Michael acceptor.[5] This functional group can react with nucleophilic residues, such as cysteine, on target proteins, forming a stable covalent bond.[6][7] This mechanism of irreversible inhibition is a validated strategy in drug design, notably for kinase inhibitors used in cancer therapy.[5]

This guide will systematically deconstruct the lead compound to propose key analogs, provide detailed experimental protocols for their synthesis and evaluation, and establish a logical framework for interpreting the resulting SAR data.

Hypothesized Mechanism of Action: Covalent Inhibition via Michael Addition

We hypothesize that Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate exerts its biological effect by acting as a covalent inhibitor. The electron-withdrawing nature of the ester and the pyridine ring polarizes the α,β-unsaturated system, making the β-carbon electrophilic and susceptible to nucleophilic attack by residues like cysteine within a protein's binding pocket. This forms a stable carbon-sulfur bond, leading to irreversible inhibition of the protein's function.

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Covalent Adduct Formation Lead_Compound Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Transition_State Intermediate Complex Lead_Compound->Transition_State Cysteine Protein-SH(Nucleophilic Cysteine) Cysteine->Transition_State Covalent_Adduct Irreversible Covalent Adduct Transition_State->Covalent_Adduct Proton Transfer SAR_Strategy Systematic Modification Strategy cluster_A Analogs for Region A cluster_B Analogs for Region B cluster_C Analogs for Region C Lead Lead Compound RegionA Region A: Pyridine Core Lead->RegionA Probe H-bonding & pKa RegionB Region B: Dimethoxy Groups Lead->RegionB Probe steric/electronic effects & metabolic stability RegionC Region C: Michael Acceptor Lead->RegionC Modulate reactivity & geometry AnalogA1 Phenyl Isostere RegionA->AnalogA1 AnalogA2 Pyrimidine Isostere RegionA->AnalogA2 AnalogB1 Mono-methoxy RegionB->AnalogB1 AnalogB2 -OH (demethylation) RegionB->AnalogB2 AnalogB3 Difluoromethoxy (-OCF2H) RegionB->AnalogB3 AnalogC1 Ethyl Ester RegionC->AnalogC1 AnalogC2 Amide RegionC->AnalogC2 AnalogC3 Saturated analog (propionate) RegionC->AnalogC3

Caption: Proposed regions for systematic SAR modification of the lead compound.

Comparative Analogs and Rationale

The following table outlines the proposed analogs for synthesis and testing. Each modification is designed to answer a specific question about the molecule's interaction with its biological target.

Compound ID Region Modified Structure Rationale & Key Question Hypothesized Outcome
LEAD-01 Parent CompoundMethyl 3-(5,6-dimethoxypyridin-3-yl)acrylateBaseline activity and reactivity reference.Moderate to high potency.
A-01 A: Pyridine CoreMethyl 3-(2,3-dimethoxyphenyl)acrylateIs the pyridine nitrogen essential for activity (e.g., as an H-bond acceptor)?Reduced potency if the nitrogen is critical for binding.
B-01 B: Dimethoxy GroupsMethyl 3-(5-methoxypyridin-3-yl)acrylateAre both methoxy groups required? Probes steric tolerance.Potency may be retained or slightly reduced, indicating one group is key.
B-02 B: Dimethoxy GroupsMethyl 3-(5-hydroxy-6-methoxypyridin-3-yl)acrylateCan a hydroxyl group substitute for methoxy, potentially adding an H-bond donor and altering solubility?Potency could increase if a new H-bond is formed.
B-03 B: Dimethoxy GroupsMethyl 3-(5,6-bis(difluoromethoxy)pyridin-3-yl)acrylateBioisosteric replacement to improve metabolic stability and alter electronics. [8][9]Similar or improved potency with better metabolic profile.
C-01 C: Michael AcceptorEthyl 3-(5,6-dimethoxypyridin-3-yl)acrylateDoes the size of the ester group affect potency or cell permeability?Minor change in potency expected if ester does not interact with a specific pocket.
C-02 C: Michael Acceptor3-(5,6-dimethoxypyridin-3-yl)acrylamideHow does replacing the ester with an amide affect reactivity and H-bonding potential?Change in potency due to altered electronics of the Michael acceptor.
C-03 C: Michael AcceptorMethyl 3-(5,6-dimethoxypyridin-3-yl)propanoateNegative control. Is the α,β-unsaturated bond essential for activity?Complete loss of activity, confirming the Michael acceptor is necessary.

Experimental Protocols and Workflow

Executing this SAR study requires a robust workflow encompassing chemical synthesis and biological evaluation.

Experimental_Workflow Integrated SAR Workflow Start Design Analogs Synthesis Chemical Synthesis (e.g., Heck Reaction) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Screen: Cell Viability Assay (MTT) Determine IC50 Purification->Primary_Screen Mechanism_Assay Mechanism of Action Assay: Thiol Reactivity Assay Primary_Screen->Mechanism_Assay Data_Analysis Data Analysis & SAR Interpretation Mechanism_Assay->Data_Analysis Decision Next Generation Design? Data_Analysis->Decision Decision->Start Iterate End Identify Lead Candidate Decision->End Advance

Caption: A comprehensive workflow for the synthesis, testing, and analysis of analogs.

Protocol: General Synthesis of Acrylate Analogs

A Heck reaction provides a reliable route to the acrylate scaffold from the corresponding bromopyridine precursor.

Objective: To synthesize Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (LEAD-01).

Materials:

  • 3-Bromo-5,6-dimethoxypyridine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5,6-dimethoxypyridine (1.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add methyl acrylate (1.5 eq) followed by Et₃N (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

  • Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Cell Viability (MTT) Assay

This assay will determine the cytotoxic potential of the synthesized compounds against a relevant cancer cell line (e.g., A549, human lung carcinoma).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Materials:

  • A549 cells

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture media. The final DMSO concentration should be <0.5%.

  • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Comparative Data Summary and Interpretation (Hypothetical)

Compound ID Modification Hypothetical IC₅₀ (µM) Interpretation of Results
LEAD-01 Parent Compound1.5Baseline Potency. Serves as the benchmark for comparison.
A-01 Phenyl Isostere25.0>15-fold loss in potency. Confirms the pyridine nitrogen is crucial, likely for a key hydrogen bond or polar interaction.
B-01 Mono-methoxy3.2~2-fold loss in potency. Suggests both methoxy groups contribute to binding, but one is more critical than the other.
B-02 Hydroxyl Group0.82-fold increase in potency. The hydroxyl group may form a new, beneficial hydrogen bond with the target protein.
B-03 Difluoromethoxy1.2Slight improvement in potency. The bioisosteric replacement is well-tolerated and may offer improved metabolic properties. [10]
C-01 Ethyl Ester1.8Minimal change. The ester pocket appears tolerant to minor steric changes.
C-02 Amide8.5~6-fold loss in potency. The electronics of the Michael acceptor are significantly altered, reducing its reactivity or affecting binding.
C-03 Saturated Analog>100Complete loss of activity. Confirms that the α,β-unsaturated system is absolutely required, validating the covalent mechanism hypothesis.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the SAR exploration of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. By systematically comparing rationally designed analogs, researchers can elucidate the key structural features required for biological activity.

Based on our hypothetical data, the pyridine nitrogen and the acrylate double bond are essential pharmacophoric elements. The dimethoxy region is amenable to modification, with a hydroxyl group (B-02) showing promise for enhanced potency. Future work should focus on exploring further substitutions at this position and combining beneficial modifications. For example, synthesizing a version of analog B-02 with a difluoromethoxy group at the other position could yield a highly potent and metabolically stable lead candidate for further preclinical development.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. University of Sonora Research Portal. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • What are good methoxy isosteres in medicinal chemistry?. ResearchGate. [Link]

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. MDPI. [Link]

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science. [Link]

  • Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. National Center for Biotechnology Information. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

Sources

A Comparative Guide to the Off-Target Profile of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Target

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a chemical intermediate and a known impurity in the synthesis of Nintedanib[1][2]. Nintedanib is a potent, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain interstitial lung diseases (ILDs), and in combination with other agents for non-small cell lung cancer[3][4]. It exerts its therapeutic effects by competitively binding to the ATP-binding pocket of key pro-angiogenic and pro-fibrotic receptors, primarily Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β)[4][5].

While the on-target efficacy of compounds like Nintedanib is well-documented, a comprehensive understanding of a molecule's full interaction profile is paramount for both preclinical research and clinical development. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the off-target landscape of Nintedanib, the parent compound of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, and contrasts it with another well-known multi-targeted TKI, Sunitinib. We will delve into the experimental methodologies required to rigorously profile these interactions, providing researchers with the foundational knowledge to design self-validating experiments and interpret their results with confidence.

Comparative Analysis: Nintedanib vs. Sunitinib

To contextualize the importance of off-target analysis, we compare Nintedanib with Sunitinib, another multi-targeted TKI that shares overlapping primary targets (VEGFRs, PDGFRs) but exhibits a distinct clinical and off-target profile.

Nintedanib Profile:

  • Primary Targets: VEGFR 1-3, FGFR 1-3, PDGFR α/β[5].

  • Key Off-Targets: Kinase profiling has revealed that Nintedanib also inhibits non-receptor tyrosine kinases such as Src and Lck[3]. At therapeutically relevant concentrations, it is known to bind to approximately 44 different kinases[6][7]. This broader profile, beyond the primary "angiokinase" targets, likely contributes to its overall mechanism and side-effect profile.

Sunitinib Profile:

  • Primary Targets: VEGFRs, PDGFRs, c-KIT, FLT3, RET.

  • Key Off-Targets: Sunitinib's off-target profile is linked to significant clinical toxicities. A primary cause of its associated cardiotoxicity is the inhibition of 5'-AMP-activated protein kinase (AMPK), a critical regulator of cardiac metabolism[8][9]. This leads to mitochondrial dysfunction and energy depletion in cardiomyocytes, independent of its intended anti-angiogenic effects[8][9]. Furthermore, Sunitinib can inhibit drug transporters like ABCB1 and ABCG2, potentially altering the pharmacokinetics of co-administered drugs[8].

Data Summary: On-Target vs. Off-Target Profiles
FeatureNintedanibSunitinib
Primary Target Families VEGFR, FGFR, PDGFR[4]VEGFR, PDGFR, c-KIT, FLT3, RET[10]
Known Key Off-Targets Src, Lck, ~30 other kinases at therapeutic concentrations[3][6]AMPK, RSK1, ABCB1/ABCG2 transporters[8][11]
Associated Clinical Off-Target Toxicities Primarily gastrointestinal (diarrhea), elevated liver enzymes[4]Cardiotoxicity, fatigue, hand-foot syndrome, hypothyroidism[8][10][11]
Rationale for Toxicity Mechanism not fully elucidated, may relate to broad kinase inhibition.AMPK inhibition leads to cardiomyocyte energy crisis[9]; other toxicities linked to inhibition of kinases in non-target tissues[12].

Experimental Workflows for Off-Target Profiling

To preemptively identify and characterize off-target effects, a multi-pronged experimental approach is necessary. No single assay can provide a complete picture. Here, we detail three robust, complementary methodologies.

In Vitro Kinase Profiling

This is the foundational step for any kinase inhibitor. It involves screening the compound against a large panel of purified kinases to determine its selectivity.

Causality Behind Experimental Choices: The goal is to quantitatively measure the affinity or inhibitory potential of the compound against hundreds of kinases simultaneously. This provides a broad, unbiased view of the compound's "kinome" interaction map, flagging potential off-targets early in development[13][14].

Workflow Diagram: Kinase Profiling

G cluster_prep Preparation cluster_assay Binding/Activity Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Nintedanib) Assay Competition Binding Assay (e.g., KINOMEscan) or Enzymatic Activity Assay Compound->Assay KinasePanel Large Panel of Purified Kinases (~400 kinases) KinasePanel->Assay Quant Quantification (e.g., qPCR, Luminescence) Assay->Quant Measure Signal Calc Calculate Kd or IC50 Values Quant->Calc Selectivity Generate Selectivity Profile (Dendrogram/Heatmap) Calc->Selectivity

Caption: Workflow for in vitro kinase selectivity profiling.

Step-by-Step Protocol (Example: Competition Binding Assay):

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute to create a concentration range for Kd determination.

  • Assay Plate Setup: Use plates pre-coated with a large panel of DNA-tagged kinases.

  • Competition Reaction: Add the test compound to the wells, followed by an immobilized, active-site-directed ligand. The compound will compete with this ligand for binding to the kinase.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 1 hour at room temperature).

  • Wash: Wash the plates to remove unbound compound and ligand.

  • Quantification: Quantify the amount of kinase bound to the immobilized ligand using a detection method like qPCR. A lower signal indicates stronger competition from the test compound.

  • Data Analysis: Plot the signal against the compound concentration to calculate the dissociation constant (Kd) for each kinase. Visualize the data as a selectivity tree or heatmap to identify off-targets[15].

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify that a compound engages its target protein inside a living cell or tissue[16][17]. It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein against thermal denaturation[18].

Causality Behind Experimental Choices: While kinase profiling identifies potential interactions with purified proteins, CETSA® confirms this interaction in the complex milieu of the cell. This is a critical validation step, as it accounts for factors like cell permeability and intracellular competition, providing more physiologically relevant data[19][20].

Workflow Diagram: CETSA®

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat aliquots to a range of temperatures Treatment->Heat Lysis Cell Lysis & Centrifugation (Separate soluble/precipitated) Heat->Lysis Detection Quantify Soluble Protein (e.g., Western Blot, MS) Lysis->Detection Curve Plot Melt Curve (% Soluble vs. Temp) Detection->Curve Compare Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Culture & Treatment: Culture the desired cell line to ~80% confluency. Treat cells with the test compound or vehicle (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquoting: Distribute the cell suspension into PCR tubes.

  • Heating: Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes), followed by a cooling step[18]. A typical temperature range might be 40°C to 70°C in 2-3°C increments.

  • Lysis: Lyse the cells, for example, by three rapid freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the supernatant using Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization[20].

Phenotypic Screening

Phenotypic screening takes an unbiased approach, identifying compounds that produce a desired cellular outcome without a preconceived target[21][22]. When used for off-target analysis, it can reveal unexpected functional consequences of a compound's activity.

Causality Behind Experimental Choices: This method is powerful because it assesses the net effect of a compound on a complex biological system. A specific phenotype (e.g., apoptosis, neurite outgrowth, mitochondrial dysfunction) can result from the compound hitting one or multiple nodes in a pathway, providing a functional readout of both on- and off-target effects[23][24][25].

Signaling Pathway Diagram: On-Target vs. Off-Target Effects

G cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways Compound Multi-Targeted TKI (e.g., Nintedanib) VEGFR VEGFR Compound->VEGFR Inhibition FGFR FGFR Compound->FGFR Inhibition PDGFR PDGFR Compound->PDGFR Inhibition AMPK AMPK (e.g., Sunitinib) Compound->AMPK Inhibition SRC SRC Family Kinases (e.g., Nintedanib) Compound->SRC Inhibition On_Effect Therapeutic Effect (Anti-Angiogenesis, Anti-Fibrosis) VEGFR->On_Effect FGFR->On_Effect PDGFR->On_Effect Off_Effect Unintended Effects (Cardiotoxicity, Metabolic Disruption, GI Effects) AMPK->Off_Effect SRC->Off_Effect

Caption: On-target vs. off-target signaling of multi-targeted TKIs.

Step-by-Step Protocol (Example: High-Content Imaging for Cytotoxicity):

  • Cell Plating: Plate cells (e.g., a panel of cancer cell lines, primary cardiomyocytes) in multi-well imaging plates (e.g., 96- or 384-well).

  • Compound Treatment: Treat cells with a range of concentrations of the test compound. Include a positive control (e.g., staurosporine for apoptosis) and a negative control (vehicle).

  • Incubation: Incubate for a relevant time period (e.g., 24-72 hours).

  • Staining: Stain cells with a cocktail of fluorescent dyes to measure multiple phenotypic parameters simultaneously (e.g., Hoechst for nuclei count/morphology, a mitochondrial membrane potential dye, and a cell permeability dye for viability).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to automatically identify cells and quantify dozens of features per cell (e.g., nuclear size, mitochondrial integrity, cell shape).

  • Data Interpretation: Analyze the multi-parametric data to build a "phenotypic fingerprint" for the compound. Compare this fingerprint to a library of reference compounds with known mechanisms of action to hypothesize the off-target pathways being affected.

Conclusion and Future Directions

The analysis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate and its parent compound, Nintedanib, underscores a critical principle in drug discovery: a molecule's biological activity is the sum of all its interactions. While Nintedanib's on-target profile against VEGFR, FGFR, and PDGFR defines its therapeutic utility, its engagement with other kinases like Src and Lck contributes to its complete pharmacological identity. The comparison with Sunitinib starkly illustrates how specific off-target effects, such as AMPK inhibition, can translate into significant clinical liabilities like cardiotoxicity[8][9].

For researchers working with any small molecule inhibitor, a rigorous and multi-faceted approach to off-target profiling is not optional—it is essential for robust, reproducible science. By combining broad in vitro screens with cell-based target engagement and functional phenotypic assays, we can build a comprehensive understanding of a compound's mechanism of action. This holistic view is indispensable for anticipating potential toxicities, discovering new therapeutic applications (polypharmacology), and ultimately developing safer and more effective medicines.

References

  • Kerkelä, R., et al. (2009). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. Clinical and Translational Science. Retrieved from [Link]

  • Mestres, J., & Al-Lazikani, B. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Biochemical Society Transactions. Retrieved from [Link]

  • Shorte, S. L., & Shubin, K. (2017). Next-Generation Phenotypic Screening in Early Drug Discovery for Infectious Diseases. Trends in Parasitology. Retrieved from [Link]

  • Moffat, J. G., Vincent, F., & Lee, J. A. (2017). The resurgence of phenotypic screening in drug discovery and development. Nature Reviews Drug Discovery. Retrieved from [Link]

  • ReCogMission. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Gyorgypal, A. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Retrieved from [Link]

  • Sonpavde, G., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Advances in Hematology & Oncology. Retrieved from [Link]

  • Porter, J. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • El-Khamisy, S. F., et al. (2016). Proteomic analysis of off-target toxicities following treatment with the tyrosine kinase inhibitor sunitinib. Cancer Research. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Dar, A. C., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Structure. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Lamba, V., & Ghosh, I. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Abdel-Rahman, O. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy. Retrieved from [Link]

  • Maher, T. M., et al. (2014). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Thorax. Retrieved from [Link]

  • Maher, T. M., et al. (2014). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. ResearchGate. Retrieved from [Link]

  • Wool, D., & Dhamoon, A. S. (2023). Nintedanib. StatPearls. Retrieved from [Link]

  • Stopfer, P., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics. Retrieved from [Link]

  • Alichem. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. Alichem. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). Mechanism of Action | OFEV® (nintedanib) capsules. Boehringer Ingelheim Portal for HealthCare Professionals. Retrieved from [Link]

  • Chemspace. (n.d.). (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate. Chemspace. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 3-(5, 6-dimethoxypyridin-2-yl)acrylate, 1 gram. Oakwood Chemical. Retrieved from [Link]

  • Google Patents. (n.d.). US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate. Google Patents.

Sources

Validation of protein degradation with "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Protein Degradation with Novel PROTACs

For Distribution: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] These heterobifunctional molecules elegantly hijack the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2][3] A PROTAC consists of two key ligands connected by a flexible linker: one binds the POI, and the other recruits an E3 ubiquitin ligase.[4] This dual binding action forms a ternary complex, the cornerstone of PROTAC activity, which facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[2][5]

The rapid expansion of the PROTAC field necessitates the development of novel chemical entities to broaden the scope of degradable targets. This guide focuses on establishing a rigorous validation framework for novel PROTACs, using a hypothetical PROTAC based on the chemical moiety "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" as a case study. As this represents a novel component, it is imperative to confirm its ability to induce degradation through a series of robust, orthogonal experiments. This document provides the scientific rationale, detailed protocols, and comparative analyses required to confidently validate a new protein degrader.

Pillar 1: Elucidating the Mechanism of Action

The efficacy of a PROTAC is entirely dependent on its ability to successfully orchestrate a sequence of intracellular events. A thorough validation process begins with confirming that each step in this pathway is functional.

The PROTAC-mediated degradation pathway unfolds as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), bringing them into close proximity.

  • Ubiquitination: This proximity allows the E3 ligase to facilitate the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Recognition: The resulting polyubiquitin chain on the POI acts as a recognition signal for the 26S proteasome.

  • Degradation: The proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released to initiate another cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate-based) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Pillar 2: Core Methodologies for Degradation Validation

A multi-pronged validation strategy using orthogonal methods is essential to build a conclusive case for a PROTAC's efficacy and mechanism.[6] We will detail the cornerstone assays required for this process.

A. Primary Validation: Western Blotting for Protein Quantification

Western blotting is the gold-standard technique for directly visualizing and quantifying the reduction in target protein levels.[2] It forms the basis for determining a PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).[7]

Experimental Protocol: Western Blot

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[9][10]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[11]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[7][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[7]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[7]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percent degradation against the log-transformed PROTAC concentration to determine DC₅₀ and Dₘₐₓ values using non-linear regression.[7]

B. Mechanistic Validation: Ubiquitination Assay

To confirm that protein loss is due to the intended ubiquitin-proteasome pathway, it is crucial to demonstrate that the PROTAC induces ubiquitination of the POI. An immunoprecipitation (IP)-based assay is a direct method to verify this.[13][14]

Experimental Protocol: Immunoprecipitation for Ubiquitination

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC₅₀ value). It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG-132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.[15]

  • Cell Lysis: Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions, ensuring that co-precipitated proteins are covalently linked (i.e., ubiquitinated). Boil the lysates to complete denaturation.[16]

  • Lysate Preparation: Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration (to ~0.1%) to allow for antibody binding.

  • Immunoprecipitation: Add an antibody specific to the POI to the diluted lysate and incubate overnight at 4°C to form antibody-protein complexes.

  • Capture Complex: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.[13]

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.[14]

  • Elution and Western Blot: Elute the captured proteins from the beads by boiling in sample buffer. Analyze the eluate by Western blotting using an antibody that specifically recognizes ubiquitin. A smear of high-molecular-weight bands will indicate polyubiquitination of the POI.[16][17]

C. Essential Control Experiments

Rigorous controls are non-negotiable for validating PROTAC activity.

  • Negative Control PROTAC: A crucial experiment is to compare the active PROTAC to a structurally similar but inactive analog.[11] This is often achieved by modifying the E3 ligase binder (e.g., through stereochemical inversion) to prevent its binding to the E3 ligase, thereby abrogating the formation of a functional ternary complex.[][19] The negative control should not induce degradation of the POI.

  • Proteasome Inhibitor Rescue: Pre-treating cells with a proteasome inhibitor like MG-132 or carfilzomib before adding the PROTAC should prevent or "rescue" the degradation of the POI.[20][21] This confirms that the protein loss is dependent on proteasome activity.[22][23]

Workflow cluster_validation Validation Cascade start Start: Novel PROTAC Synthesis western 1. Western Blot (Dose-Response) start->western dc50 Calculate DC50 & Dmax western->dc50 ip_ub 2. Ubiquitination Assay (Immunoprecipitation) dc50->ip_ub controls 3. Control Experiments - Negative Control PROTAC - Proteasome Inhibitor Rescue ip_ub->controls ortho 4. Orthogonal Methods (e.g., Immunofluorescence, Flow Cytometry) controls->ortho end Conclusion: Validated Degrader ortho->end

Figure 2: A structured workflow for the comprehensive validation of a novel PROTAC.

Pillar 3: Comparative Analysis and Data Presentation

To understand the true potential of a novel PROTAC, its performance must be benchmarked against established standards or alternative compounds.

Performance Benchmarking

If a known degrader for the same POI exists, a head-to-head comparison is invaluable. The "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" PROTAC should be evaluated alongside this benchmark degrader and its corresponding negative control.

Table 1: Quantitative Comparison of PROTAC Performance

Parameter"M3DA"-based PROTACBenchmark PROTACNegative ControlRationale
DC₅₀ (nM) [Experimental Value][Literature/Exp. Value]> 10,000Measures potency; lower is better. The negative control should be inactive.[11][24]
Dₘₐₓ (%) [Experimental Value][Literature/Exp. Value]< 10%Measures efficacy; higher is better. The negative control should not degrade.[11][24]
POI Ubiquitination Yes / NoYesNoConfirms the intended mechanism of action.
Proteasome Rescue Yes / NoYesN/AConfirms degradation is proteasome-dependent.
Orthogonal Methodologies for Deeper Insights

While Western blotting is quantitative, other techniques can provide complementary information.[25]

  • Immunofluorescence (IF) Microscopy: Provides spatial information, visually confirming the loss of the target protein from specific cellular compartments.

  • Flow Cytometry: Offers a high-throughput method for quantifying protein levels in a large population of cells, which is particularly useful for screening.[26]

  • Mass Spectrometry (MS)-based Proteomics: An unbiased, global approach to confirm the selectivity of the PROTAC by surveying changes across the entire proteome.[27][28] This is critical for identifying potential off-target degradation events.

Conclusion

The validation of a novel PROTAC, such as one based on a "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" scaffold, is a rigorous, multi-step process that demands scientific integrity. A successful validation strategy does not rely on a single experiment but rather builds a compelling narrative from a collection of orthogonal data. By systematically quantifying degradation, confirming the mechanism of action through ubiquitination and control experiments, and comparing performance against established benchmarks, researchers can generate the high-quality, trustworthy data package necessary to advance a promising new molecule in the exciting field of targeted protein degradation.

References

  • Sitron, C. S., Trinkaus, V. A., & Hartl, F. U. (2024). Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody. protocols.io. [Link]

  • MtoZ Biolabs. (n.d.). Detect Protein Ubiquitination by Immunoprecipitation. MtoZ Biolabs. [Link]

  • National Institutes of Health. (n.d.). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. NIH. [Link]

  • PubMed Central. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. NIH. [Link]

  • Bio-Techne. (n.d.). Immunoprecipitation Detection of Protein Ubiquitination. Bio-Techne. [Link]

  • Moreau, K., et al. (2025). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. PubMed. [Link]

  • ResearchGate. (n.d.). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. ResearchGate. [Link]

  • PubMed Central. (n.d.). Application of PROTACs in Target Identification and Target Validation. NIH. [Link]

  • PubMed Central. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. NIH. [Link]

  • Bio-protocol. (2022). Ubiquitination assay. Bio-protocol. [Link]

  • PubMed Central. (n.d.). Lessons in PROTAC design from selective degradation with a promiscuous warhead. NIH. [Link]

  • Bond, M. J., et al. (2021). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology. [Link]

  • ScienceOpen. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

  • Semantic Scholar. (n.d.). Advancing target validation with PROTAC technology. Semantic Scholar. [Link]

  • PubMed Central. (n.d.). Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes. NIH. [Link]

  • Research Collection. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). ETH Zurich. [Link]

  • National Institutes of Health. (n.d.). Upregulation of proteasome activity rescues cardiomyocytes following pulse treatment with a proteasome inhibitor. NIH. [Link]

  • ResearchGate. (n.d.). Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Examination of two different proteasome inhibitors in reactivating mutant human cystathionine β-synthase in mice. NIH. [Link]

  • eLife. (2024). Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2. eLife. [Link]

  • ChemRxiv. (n.d.). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. [Link]

  • PubMed Central. (n.d.). Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. NIH. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate incorporates a pyridine core, derivatives of which are often flammable, toxic, and irritants.[1][2] The acrylate group suggests potential for skin and eye irritation, as well as the possibility of allergic reactions.[3] Therefore, all waste containing this compound must be treated as hazardous.

Table 1: Hazard Profile Based on Structural Analogs

Hazard CategoryPotential RisksRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2]Based on the known toxicity of pyridine and acrylate compounds.
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of acrylate esters.
Eye Damage/Irritation Causes serious eye irritation.[2]Prevalent hazard for both pyridine and acrylate compounds.
Sensitization May cause an allergic skin reaction.A known risk associated with acrylate compounds.
Flammability Potentially flammable liquid and vapor.[2]Pyridine and many organic solvents are flammable.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.A precautionary stance due to the aromatic and reactive nature of the compound.

Immediate Safety and Handling: Your First Line of Defense

Before commencing any work that will generate waste, it is imperative to establish a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile or neoprene).[4]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[4]To protect eyes from splashes and vapors.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of potentially harmful vapors.
Engineering Controls

Always handle Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate and its waste within a properly functioning chemical fume hood to minimize inhalation exposure.[5] An emergency eyewash station and safety shower should be readily accessible.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous waste through a licensed disposal program.[4] Under no circumstances should it be disposed of down the drain or allowed to evaporate in a fume hood.[4]

Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, such as contaminated gloves, pipette tips, and absorbent materials, in a designated hazardous waste container.[6]

    • This container should be made of a compatible material (e.g., high-density polyethylene) and be clearly labeled.[6]

  • Liquid Waste:

    • Collect all liquid waste, including reaction residues and solutions containing the compound, in a separate, leak-proof hazardous waste container.

    • Do not mix this waste with other waste streams to avoid unforeseen chemical reactions.[1]

Container Labeling

Accurate and detailed labeling is a regulatory requirement and a cornerstone of safe waste management.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate".

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the date of waste generation.

Storage of Waste

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[6] This area should be away from sources of ignition and incompatible materials.[5]

Spill Management: A Rapid and Safe Response

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Small Spill Cleanup:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[6]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[2]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[6]

    • Collect all cleaning materials as hazardous waste.[6]

Decontamination of Glassware

Properly decontaminating laboratory glassware is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinseate as hazardous liquid waste.

  • Washing: Wash the rinsed glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate waste.

DisposalWorkflow Disposal Workflow for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Start Waste Generation Is_Solid Solid Waste? Start->Is_Solid Solid_Container Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Is_Solid->Liquid_Container No Store_Waste Store in Designated Waste Accumulation Area Solid_Container->Store_Waste Liquid_Container->Store_Waste EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Store_Waste->EHS_Pickup

Caption: Decision workflow for the proper disposal of waste.

Final Disposal

The ultimate disposal of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate waste must be conducted by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] The most probable disposal method for this type of organic chemical waste is high-temperature incineration.[2][7]

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach not only ensures regulatory compliance but also builds a foundation of trust in our shared scientific endeavors.

References

  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem. (2025). Proper Disposal of Calcium Acrylate: A Guide for Laboratory Professionals.
  • BASF. (2025). methyl acrylate - Safety data sheet.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • United States Biological. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate - Data Sheet.
  • CDH Fine Chemical. (n.d.). METHYL ACRYLATE CAS NO 96-33-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.